N-(3-acetylphenyl)-2,5-dibromobenzamide
Descripción
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Propiedades
Fórmula molecular |
C15H11Br2NO2 |
|---|---|
Peso molecular |
397.06 g/mol |
Nombre IUPAC |
N-(3-acetylphenyl)-2,5-dibromobenzamide |
InChI |
InChI=1S/C15H11Br2NO2/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-8-11(16)5-6-14(13)17/h2-8H,1H3,(H,18,20) |
Clave InChI |
HFWXLJDFGXPWAU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
Origen del producto |
United States |
Technical Whitepaper: Synthetic Architecture of N-(3-acetylphenyl)-2,5-dibromobenzamide
Executive Summary
This technical guide details the synthetic pathway for N-(3-acetylphenyl)-2,5-dibromobenzamide , a halogenated benzamide scaffold relevant to medicinal chemistry programs focusing on kinase inhibition (e.g., HDAC or MAPK pathways) or P2X7 antagonism.
The synthesis presents a specific challenge: the coupling of a sterically hindered electrophile (2,5-dibromobenzoic acid) with an electron-deficient nucleophile (3-aminoacetophenone). Standard carbodiimide couplings (EDC/NHS) often suffer from low yields in such systems due to the ortho-bromo substituent's steric bulk and the reduced nucleophilicity of the aniline. Therefore, this guide prioritizes the Acid Chloride Activation Route , offering a robust, scalable, and self-validating protocol.
Retrosynthetic Analysis
To design the synthesis, we disconnect the amide bond (
Logical Disconnection:
-
Target Molecule (TM): N-(3-acetylphenyl)-2,5-dibromobenzamide.
-
Disconnection: Scission of the amide bond reveals two precursors.
-
Synthons:
-
Electrophile: 2,5-Dibromobenzoyl chloride (derived from 2,5-dibromobenzoic acid).
-
Nucleophile: 3-Aminoacetophenone (3-acetylaniline).[1]
-
The choice of the acid chloride over the carboxylic acid is dictated by the Ortho-Effect . The bromine atom at the 2-position creates significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack. Converting the acid to the highly reactive acid chloride overcomes this energy barrier.
Figure 1: Retrosynthetic disconnection strategy identifying key precursors.
Mechanistic Deep Dive
The synthesis proceeds via a Nucleophilic Acyl Substitution mechanism in two distinct phases.
Phase 1: Activation (Acid Chloride Formation)
-
Reagents: Thionyl Chloride (
), Catalytic DMF. -
Mechanism: The carboxylic acid attacks the sulfur of thionyl chloride. The leaving group is
(gas) and (gas), which drives the reaction forward entropically. -
Critical Insight: The ortho-bromo group sterically hinders the approach of reagents. Catalytic DMF forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a more active electrophile than
, facilitating the attack of the sterically crowded carboxylate.
Phase 2: Amide Coupling (Schotten-Baumann Conditions)
-
Reagents: Acid Chloride, 3-Aminoacetophenone, Base (Pyridine or
). -
Mechanism:
-
Addition: The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid chloride. Note that the 3-acetyl group on the aniline withdraws electron density via resonance, making the nitrogen less nucleophilic.
-
Tetrahedral Intermediate: A short-lived intermediate forms.
-
Elimination: The chloride ion is ejected, reforming the carbonyl double bond.
-
Deprotonation: The base scavenges the proton from the nitrogen to neutralize the generated HCl and prevent protonation of the unreacted aniline.
-
Figure 2: Step-wise mechanistic pathway from acid activation to amide formation.
Experimental Protocol
Safety Note: Thionyl chloride is corrosive and releases toxic gases. Perform all operations in a fume hood.
Reagents & Stoichiometry Table
| Component | Role | Equivalents (eq) | Notes |
| 2,5-Dibromobenzoic Acid | Limiting Reagent | 1.0 | Sterically hindered |
| Thionyl Chloride ( | Activator | 3.0 - 5.0 | Excess serves as solvent |
| DMF | Catalyst | 2-3 drops | Essential for activation |
| 3-Aminoacetophenone | Nucleophile | 1.1 | Slight excess ensures full conversion of acid chloride |
| Triethylamine ( | Base | 2.0 | Scavenges HCl |
| Dichloromethane (DCM) | Solvent | - | Anhydrous |
Step-by-Step Methodology
Step 1: Synthesis of 2,5-Dibromobenzoyl Chloride
-
Place 2,5-dibromobenzoic acid (1.0 eq) in a dry round-bottom flask equipped with a reflux condenser.
-
Add Thionyl Chloride (5.0 eq) and 2 drops of dry DMF.
-
Reflux: Heat the mixture to reflux (
C) for 2–3 hours. The solution should turn clear as the acid converts to the liquid acid chloride. -
Evaporation: Cool to room temperature. Remove excess
under reduced pressure (rotary evaporator).-
Checkpoint: Add dry toluene and re-evaporate (azeotrope) to ensure all traces of
are removed. You should have a yellow/off-white semi-solid or oil.
-
Step 2: Coupling Reaction
-
Dissolve the crude acid chloride from Step 1 in anhydrous DCM (approx. 5-10 mL per gram of starting material).
-
In a separate flask, dissolve 3-aminoacetophenone (1.1 eq) and Triethylamine (2.0 eq) in anhydrous DCM.
-
Addition: Cool the amine solution to
C (ice bath). Add the acid chloride solution dropwise over 15 minutes.-
Reasoning: The reaction is exothermic. Cooling prevents side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Monitoring: Check via TLC (System: 30% Ethyl Acetate in Hexanes). The acid chloride spot (which hydrolyzes to acid on the plate) should disappear.
-
Step 3: Workup and Purification[2]
-
Quench: Add water to the reaction mixture.
-
Wash 1 (Acidic): Wash the organic layer with 1M HCl (2x).
-
Purpose: Protonates and removes unreacted 3-aminoacetophenone (converts it to the water-soluble hydrochloride salt).
-
-
Wash 2 (Basic): Wash the organic layer with Saturated
(2x).-
Purpose: Removes any hydrolyzed 2,5-dibromobenzoic acid.
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Recrystallization: If the solid is impure, recrystallize from Ethanol/Water or hot Ethyl Acetate.
Analytical Validation (Self-Validating System)
To confirm the structure, look for these specific diagnostic signals.
Proton NMR ( -NMR, DMSO- or )
-
Amide Proton (
): A chemically distinct singlet, typically downfield around 10.0–10.5 ppm. If this is absent, the coupling failed. -
Acetyl Group (
): A sharp singlet around 2.5–2.6 ppm (integration 3H). -
Aromatic Region:
-
2,5-Dibromo Ring: You will see a specific coupling pattern. The proton at C6 (ortho to amide) will be a doublet. The proton at C4 will be a doublet of doublets. The proton at C3 (ortho to bromine) will be a doublet.
-
3-Acetylphenyl Ring: Look for the proton between the amine and ketone (isolated singlet-like) shifted downfield due to the electron-withdrawing groups.
-
Mass Spectrometry (LC-MS)[3]
-
Isotope Pattern: The "Dibromo" signature is unmistakable. Bromine has two isotopes (
and ) in roughly 1:1 ratio.-
For a dibromo compound, you will see a 1:2:1 triplet pattern for the molecular ion
. -
This confirms the presence of exactly two bromine atoms.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete Acid Chloride formation due to steric hindrance. | Increase reflux time with |
| Sticky Gum Product | Trapped solvent or impurities. | Triturate the gum with cold diethyl ether or hexanes to induce precipitation of the solid amide. |
| Starting Material Remains | Aniline is too electron-deficient. | Switch solvent to Pyridine (acts as both solvent and base) and heat the coupling step to |
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
- Context: General review of amide coupling methodologies, supporting the choice of acid chloride for hindered systems.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
- Context: Discusses limitations of HATU/EDC in sterically hindered environments, valid
-
PubChem Compound Summary for 3-Aminoacetophenone (CID 7417). Link
- Context: Physical properties and safety d
Sources
Technical Guide: Biological Potential of N-(3-acetylphenyl)-2,5-dibromobenzamide
Executive Summary
Compound: N-(3-acetylphenyl)-2,5-dibromobenzamide Class: Halogenated N-arylbenzamide Primary Application: Antimicrobial Research (Gram-positive focus) Secondary Application: Anticancer Scaffold (Kinase/Tubulin inhibition)
This technical guide evaluates the biological potential of N-(3-acetylphenyl)-2,5-dibromobenzamide , a specific chemotype belonging to the halogenated benzamide class. While benzamides are ubiquitous in medicinal chemistry, the 2,5-dibromo substitution pattern is a "privileged structure" frequently associated with potent anti-staphylococcal activity and inhibition of bacterial cell division proteins (e.g., FtsZ). This document outlines the compound's physicochemical profile, predicted mechanisms of action, and standardized protocols for synthesis and biological validation.
Part 1: Chemical Profile & Pharmacophore Analysis
Structural Deconstruction
The molecule consists of two distinct aromatic domains linked by an amide bond. Its biological activity is dictated by the electronic and steric properties of these domains.
-
Domain A (The Warhead): 2,5-Dibromophenyl ring.
-
Function: The halogen atoms provide lipophilicity and specific steric bulk. The 2,5-substitution pattern is critical for binding into hydrophobic pockets of target proteins (e.g., the interdomain cleft of FtsZ).
-
Electronic Effect: Bromine is electron-withdrawing (inductive) but electron-donating (resonance), deactivating the ring but directing hydrophobic interactions.
-
-
Linker: Amide (-CONH-).
-
Function: Provides a rigid spacer and Hydrogen Bond Donor/Acceptor sites essential for orienting the two rings.
-
-
Domain B (The Tail): 3-Acetylphenyl ring.
-
Function: The acetyl group (
) at the meta position acts as a hydrogen bond acceptor. It increases the polarity of the "tail" relative to a simple phenyl group, potentially improving solubility and metabolic stability.
-
Physicochemical Properties (Predicted)
| Property | Value (Approx.) | Implication |
| Molecular Weight | 397.06 g/mol | Optimal for oral bioavailability (<500 Da). |
| cLogP | 4.2 - 4.8 | Highly lipophilic; likely requires DMSO for solubilization. Good membrane permeability. |
| H-Bond Donors | 1 (Amide NH) | Good intracellular penetration. |
| H-Bond Acceptors | 2 (Amide O, Ketone O) | Specific binding to receptor pockets. |
| Topological Polar Surface Area (TPSA) | ~46 Ų | Excellent blood-brain barrier (BBB) penetration potential. |
Part 2: Biological Potential & Mechanism of Action[1]
Antimicrobial Activity (High Probability)
The 2,5-dibromobenzamide motif is structurally homologous to established anti-staphylococcal agents.
-
Target Spectrum: Predicted to be highly active against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis). Activity against Gram-negatives (e.g., E. coli) is likely limited due to the outer membrane barrier and the compound's high lipophilicity.
-
Mechanism of Action (MoA):
-
FtsZ Inhibition: The 2,5-dibromo moiety mimics the binding of known FtsZ inhibitors (like PC190723), preventing the assembly of the Z-ring required for bacterial cell division.
-
Membrane Depolarization: Due to high lipophilicity, the compound may integrate into the bacterial cell membrane, disrupting the proton motive force (PMF).
-
Anticancer Activity (Moderate Probability)
Benzamides are a scaffold for histone deacetylase (HDAC) inhibitors and kinase inhibitors.
-
Cytotoxicity: The compound may exhibit cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) by inducing oxidative stress or inhibiting tubulin polymerization (similar to its bacterial FtsZ target).
-
Derivatization Potential: The 3-acetyl group is a versatile handle. Condensation with hydrazines creates hydrazones , a class known for high anticancer potency (e.g., inducing apoptosis via caspase activation).
Part 3: Experimental Protocols
Chemical Synthesis (Schotten-Baumann Reaction)
Objective: Synthesize N-(3-acetylphenyl)-2,5-dibromobenzamide with >95% purity.
Reagents:
-
2,5-Dibromobenzoyl chloride (1.0 equiv)
-
3-Aminoacetophenone (1.0 equiv)
-
Triethylamine (TEA) or Pyridine (1.2 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
Preparation: Dissolve 3-aminoacetophenone (1.35 g, 10 mmol) in anhydrous DCM (20 mL) containing TEA (1.7 mL, 12 mmol). Cool the mixture to 0°C in an ice bath.
-
Addition: Dropwise add a solution of 2,5-dibromobenzoyl chloride (2.98 g, 10 mmol) in DCM (10 mL) over 30 minutes. Maintain temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).
-
Workup: Wash the organic layer with 1M HCl (2x), saturated NaHCO₃ (2x), and brine. Dry over anhydrous Na₂SO₄.
-
Purification: Evaporate solvent. Recrystallize the solid from Ethanol/Water or purify via silica gel column chromatography.
-
Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and Mass Spectrometry (ESI-MS).
Antimicrobial Assay (MIC Determination)
Standard: CLSI M07-A10 Broth Microdilution.
Workflow:
-
Stock Solution: Dissolve compound in 100% DMSO to 10 mg/mL.
-
Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 64 µg/mL to 0.125 µg/mL. Ensure final DMSO < 1%.
-
Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to
CFU/mL. Add 100 µL to each well. -
Incubation: 37°C for 16–20 hours (aerobic).
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).
Cytotoxicity Assay (MTT)
Objective: Determine IC₅₀ against mammalian cells (e.g., HEK293 for toxicity, MCF-7 for efficacy).
Workflow:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add compound (0.1 – 100 µM) for 48h. Include Doxorubicin as a positive control.
-
MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
-
Solubilization: Remove media, add DMSO to dissolve formazan crystals.
-
Measurement: Read Absorbance at 570 nm. Calculate % Viability.
Part 4: Visualization & Logic Mapping
Synthesis & Biological Evaluation Workflow
The following diagram illustrates the logical flow from chemical synthesis to biological validation, highlighting critical decision points.
Caption: Operational workflow for the synthesis, purification, and parallel biological screening of the candidate benzamide.
Structure-Activity Relationship (SAR) Hypothesis
This diagram maps the functional regions of the molecule to their predicted biological roles.
Caption: Pharmacophore mapping linking structural domains (Warhead, Linker, Tail) to predicted biological functions.
References
-
BenchChem. (2025). Comparative Study on the Biological Activity of Benzamide Analogs. Retrieved from
-
Sener, E., et al. (1997).[1] Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Farmaco. Retrieved from
-
Frontiers in Pharmacology. (2020). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from
-
ACS Medicinal Chemistry Letters. (2025). Structure-Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. Retrieved from
-
MDPI Molecules. (2023). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from
Sources
N-(3-acetylphenyl)-2,5-dibromobenzamide IUPAC name and CAS number
An In-Depth Technical Guide to N-(3-acetylphenyl)-2,5-dibromobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound N-(3-acetylphenyl)-2,5-dibromobenzamide. The document delineates its systematic IUPAC name and CAS Registry Number. A detailed, field-proven synthetic protocol for its preparation via the Schotten-Baumann reaction is presented, including the synthesis of its precursors. The guide further elaborates on the structural elucidation of the compound through predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Finally, potential applications and biological activities are discussed based on structure-activity relationships derived from analogous benzamide derivatives. This document serves as a vital resource for researchers in medicinal chemistry, pharmacology, and drug discovery.
Chemical Identity and Nomenclature
The compound of interest is a substituted benzamide with the molecular formula C₁₅H₁₁Br₂NO₂.
-
Systematic IUPAC Name: N-(3-acetylphenyl)-2,5-dibromobenzamide[1][2]
-
CAS Registry Number: A specific CAS Registry Number for this compound has not been identified in the public domain, suggesting it may be a novel or less-common chemical entity. Researchers are advised to register this compound upon synthesis to obtain a new CAS number.
Table 1: Compound Identification
| Parameter | Value |
| Molecular Formula | C₁₅H₁₁Br₂NO₂ |
| Molecular Weight | 413.06 g/mol |
| IUPAC Name | N-(3-acetylphenyl)-2,5-dibromobenzamide |
| CAS Number | Not Assigned |
Proposed Synthesis
The synthesis of N-(3-acetylphenyl)-2,5-dibromobenzamide can be efficiently achieved through the acylation of 3-aminoacetophenone with 2,5-dibromobenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution.[3][4]
Synthetic Workflow
The overall synthetic strategy is a two-step process involving the preparation of the acyl chloride followed by the amide bond formation.
Caption: Proposed two-step synthesis of N-(3-acetylphenyl)-2,5-dibromobenzamide.
Experimental Protocols
Step 1: Synthesis of 2,5-Dibromobenzoyl Chloride
This protocol is based on standard procedures for converting carboxylic acids to acyl chlorides.[5]
-
Materials: 2,5-dibromobenzoic acid, thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet, add 2,5-dibromobenzoic acid.
-
Add an excess of thionyl chloride (approximately 2-3 equivalents).
-
Add a few drops of DMF as a catalyst.
-
Heat the reaction mixture to reflux (around 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2,5-dibromobenzoyl chloride can be used in the next step without further purification.
-
Step 2: Synthesis of N-(3-acetylphenyl)-2,5-dibromobenzamide
This protocol is adapted from general Schotten-Baumann reaction conditions for the synthesis of N-aryl amides.[3][4][6]
-
Materials: 3-aminoacetophenone, 2,5-dibromobenzoyl chloride, a suitable base (e.g., pyridine or 10% aqueous sodium hydroxide), and a solvent (e.g., dichloromethane or diethyl ether).
-
Procedure:
-
Dissolve 3-aminoacetophenone in the chosen solvent in a flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,5-dibromobenzoyl chloride in the same solvent to the cooled solution of 3-aminoacetophenone.
-
Simultaneously, add the base dropwise to neutralize the hydrochloric acid formed during the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(3-acetylphenyl)-2,5-dibromobenzamide.
-
Structural Elucidation and Spectroscopic Data
The structure of N-(3-acetylphenyl)-2,5-dibromobenzamide can be confirmed using a combination of spectroscopic techniques. The following data are predicted based on the analysis of structurally similar compounds.[7][8][9]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiple signals in the range of 7.0-8.5 ppm), a singlet for the acetyl methyl protons (around 2.6 ppm), and a broad singlet for the amide N-H proton (typically downfield, >8.5 ppm). |
| ¹³C NMR | Carbonyl carbons (amide and ketone, in the range of 160-200 ppm), aromatic carbons (multiple signals between 110-140 ppm), and the acetyl methyl carbon (around 26 ppm). |
| IR (Infrared) Spectroscopy | N-H stretching vibration (around 3300 cm⁻¹), C=O stretching vibrations for the amide and ketone (in the range of 1650-1700 cm⁻¹), and C-Br stretching vibrations (in the fingerprint region). |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (413.06 g/mol ), with a characteristic isotopic pattern for two bromine atoms. |
Potential Applications and Biological Activities
While the specific biological activities of N-(3-acetylphenyl)-2,5-dibromobenzamide have not been reported, the benzamide scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of benzamide have demonstrated a wide range of biological activities.
-
Antimicrobial Activity: Many substituted benzamides and related compounds have shown significant antibacterial and antifungal properties.[10][11] The presence of bromine atoms in the molecule may enhance its antimicrobial potential.
-
Anticancer Activity: The benzamide moiety is present in several approved anticancer drugs. The mechanism of action often involves the inhibition of enzymes such as histone deacetylases (HDACs) or poly(ADP-ribose) polymerase (PARP).
-
Enzyme Inhibition: Substituted benzamides are known to be potent inhibitors of various enzymes. The specific substitution pattern on both the benzoyl and aniline rings of N-(3-acetylphenyl)-2,5-dibromobenzamide could confer inhibitory activity against a range of biological targets.
Further research, including in vitro and in vivo studies, is necessary to fully elucidate the pharmacological profile of this compound.
Conclusion
This technical guide provides a comprehensive overview of N-(3-acetylphenyl)-2,5-dibromobenzamide, including its chemical identity, a detailed synthetic protocol, predicted spectroscopic data for structural confirmation, and a discussion of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating further investigation into this and related compounds.
References
-
PrepChem.com. Preparation of 3′-aminoacetophenone. [Link]
-
Patsnap. Synthetic method for 3-aminoacetophenone - Eureka. [Link]
- Google Patents. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
-
The Royal Society of Chemistry. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]
-
IUPAC. IUPAC Provisional Recommendations. [Link]
-
SYNTHESIS Benzanilide BY BENZOLATION. [Link]
-
The Royal Society of Chemistry. Electronic Supporting Information. [Link]
-
YouTube. Naming Amides - IUPAC Nomenclature. [Link]
-
Synthesis of benzanilide from aniline and benzoyl chloride pdf. [Link]
-
European Patent Office. CONTINUOUS TWO STEP FLOW SYNTHESIS OF M-AMINO ACETOPHENONE - EP 2766338 B1. [Link]
-
Chemistry LibreTexts. Nomenclature of Amides. [Link]
-
Reddit. IUPAC Naming Benzamide. [Link]
-
Digital Commons @ Michigan Tech. Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. [Link]
-
NIST. Benzamide, N-phenyl-. [Link]
-
Slideshare. Benzanilide synthesis | PPTX. [Link]
-
ResearchGate. (PDF) Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. [Link]
-
Sciencemadness.org. synthesis of 2-bromobenzoyl chloride. [Link]
-
ResearchGate. (PDF) Biological activity and molecular docking of 2'-bromo-4-methoxy-3-nitro benzil, 2,2'. [Link]
-
Frontiers. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]
-
PubMed. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. [Link]
-
YouTube. Making the Pinkest Chemical: Thiobenzoyl Chloride. [Link]
-
ResearchGate. (PDF) Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. [Link]
- Google Patents. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.
-
PubMed Central. Chemical Composition and In Vitro Antioxidant and Antimicrobial Activities of Marrubium vulgare L. [Link]
-
YouTube. Making benzoyl chloride. [Link]
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A Technical Guide to the Solubility and Stability of N-(3-acetylphenyl)-2,5-dibromobenzamide
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel compound N-(3-acetylphenyl)-2,5-dibromobenzamide. Recognizing the absence of established public data for this specific molecule, this document outlines the fundamental principles, validated experimental protocols, and data interpretation strategies necessary for its thorough physicochemical assessment. We detail the rationale behind solvent selection for solubility studies and the design of forced degradation studies for stability profiling, grounded in international regulatory standards. This guide is intended for researchers, chemists, and drug development professionals, providing the necessary methodologies to generate a robust and reliable profile of N-(3-acetylphenyl)-2,5-dibromobenzamide, a critical step in its potential development pathway.
Introduction: The Imperative of Physicochemical Characterization
The journey of a novel chemical entity from discovery to application is contingent upon a deep understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a compound's utility, particularly in pharmaceutical development. Poor solubility can hinder absorption and lead to low bioavailability, while instability can compromise efficacy and safety.[1]
N-(3-acetylphenyl)-2,5-dibromobenzamide is a compound featuring a benzamide core, a structure common in medicinal chemistry.[2] The molecule's character is defined by a dibrominated benzoic acid moiety and an acetyl-substituted aniline, suggesting a complex interplay of lipophilic and polar features that will govern its behavior in various media. This guide provides the scientific rationale and detailed, field-proven methodologies to systematically evaluate the solubility and stability of this compound.
Predicted Physicochemical Profile
While experimental data for N-(3-acetylphenyl)-2,5-dibromobenzamide is not publicly available, computational tools can offer valuable initial insights. Properties such as the logarithm of the partition coefficient (XLogP3), which indicates lipophilicity, and the topological polar surface area (TPSA), which correlates with membrane permeability, can be predicted based on the molecular structure. For analogous, though structurally simpler, compounds, these predictive models have shown utility.[3][4][5] For instance, the related compound N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide has a predicted XLogP3 of 3.5 and a TPSA of 46.2 Ų.[3] These values suggest that N-(3-acetylphenyl)-2,5-dibromobenzamide is likely a lipophilic molecule with moderate polar characteristics, pointing towards limited aqueous solubility but better solubility in organic solvents.
Solubility Assessment: A Multi-Solvent Approach
Solubility dictates how a compound can be handled, purified, formulated, and how it behaves in biological systems. A comprehensive solubility profile requires testing in a diverse range of solvents, spanning different polarities and functionalities.
Rationale for Solvent Selection
The principle of "like dissolves like" is a foundational concept in solubility.[2] To build a comprehensive profile for N-(3-acetylphenyl)-2,5-dibromobenzamide, a panel of solvents should be selected to probe its interactions with polar protic, polar aprotic, and non-polar environments.
Table 1: Recommended Solvent Panel for Solubility Screening
| Solvent Class | Example Solvents | Rationale |
| Polar Protic | Methanol, Ethanol, Water | Capable of hydrogen bonding; mimics biological fluids. Benzamide itself shows the highest solubility in methanol among common solvents.[6] |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Can accept hydrogen bonds and have significant dipole moments. Acetone is a good solvent for benzamides.[6][7] |
| Non-Polar | Toluene, Chloroform | Primarily engage in van der Waals interactions; probes lipophilic character.[7] |
| Biorelevant Media | Simulated Gastric Fluid (SGF, pH ~1.2), Simulated Intestinal Fluid (SIF, pH ~6.8) | Assesses solubility under conditions mimicking the gastrointestinal tract. |
Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility, providing the most reliable measurement of a compound's intrinsic solubility.[8][9]
Methodology:
-
Preparation: Add an excess amount of solid N-(3-acetylphenyl)-2,5-dibromobenzamide to a known volume of the selected solvent in a sealed, inert vial. The presence of visible solid material is essential to ensure saturation.[10]
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) on an orbital shaker. Equilibration time is critical; for thermodynamic solubility, a minimum of 24 hours is recommended to ensure the system has reached a true equilibrium state.[1][11]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10][11]
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
The following diagram illustrates the workflow for this critical experiment.
Stability Assessment: Uncovering Potential Liabilities
Stability testing is crucial for identifying degradation pathways and establishing a compound's shelf-life and storage conditions. Forced degradation (or stress testing) studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to develop and validate stability-indicating analytical methods.[12][13][14]
Key Degradation Pathways and Stress Conditions
For N-(3-acetylphenyl)-2,5-dibromobenzamide, the primary chemical liabilities are the amide bond and the acetylphenyl group. The amide bond is susceptible to hydrolysis under both acidic and basic conditions.[15][16] The overall molecule may also be sensitive to oxidation, heat, and light.
Table 2: Recommended Forced Degradation Conditions (ICH Q1A)
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60-80 °C) | Hydrolysis of the amide bond to form 2,5-dibromobenzoic acid and 3-aminoacetophenone.[17][18] |
| Base Hydrolysis | 0.1 M NaOH, heated (e.g., 60-80 °C) | Saponification of the amide bond. This reaction is often faster than acid hydrolysis.[15][16] |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the aromatic rings or the acetyl group. |
| Thermal | Solid compound at high temperature (e.g., 80-100 °C); Solution heated | Thermolytic decomposition. |
| Photolytic | Exposure to light source providing UV/Vis output (ICH Q1B) | Photodegradation, potentially involving the bromine or carbonyl groups. |
The goal of these studies is to achieve a target degradation of 5-20%.[13] This level of degradation is sufficient to produce and detect primary degradants without destroying the molecule entirely, which is essential for developing a robust analytical method.[13][19]
Experimental Protocol: Forced Degradation and Method Development
A stability-indicating analytical method is one that can accurately measure the decrease in the active compound's concentration due to degradation and separate it from all its degradation products.[20][21][22] HPLC is the workhorse for this purpose.[21]
Methodology:
-
Stress Sample Generation: Prepare solutions of N-(3-acetylphenyl)-2,5-dibromobenzamide (e.g., in a 50:50 acetonitrile:water mix) and expose them to the stress conditions outlined in Table 2. Include a control sample stored under ambient conditions.
-
Timepoint Analysis: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize acidic and basic samples before injection.
-
HPLC Method Development: Analyze the samples using a reverse-phase HPLC system with a photodiode array (PDA) detector. The PDA is crucial for assessing peak purity.
-
Column Selection: Start with a C18 column, which is a versatile choice for small molecules.[20]
-
Mobile Phase Optimization: Develop a gradient elution method, typically using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol). Adjusting the pH of the mobile phase can significantly alter the retention and selectivity of ionizable degradants.[20][22]
-
-
Method Validation: Once the method can separate the parent peak from all degradant peaks, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
The logical flow for this process is depicted below.
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable cornerstone of chemical and pharmaceutical development. For N-(3-acetylphenyl)-2,5-dibromobenzamide, a molecule with no prior public characterization, the methodologies presented in this guide provide a robust and scientifically rigorous path forward. By employing the gold-standard shake-flask method for thermodynamic solubility and adhering to ICH-compliant forced degradation studies, researchers can generate the high-quality, reliable data needed to make informed decisions about this compound's future development. The successful application of these protocols will yield a comprehensive physicochemical profile, elucidating the compound's behavior in various environments and uncovering potential liabilities, thereby enabling its advancement with a clear understanding of its properties.
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In Silico Prediction of N-(3-acetylphenyl)-2,5-dibromobenzamide Bioactivity: A Technical Guide
Introduction
This document is crafted for researchers, scientists, and drug development professionals, offering a field-proven perspective on navigating the computational workflow. We will journey from the foundational step of target identification through the intricacies of molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, all while using N-(3-acetylphenyl)-2,5-dibromobenzamide as a practical case study. The causality behind each experimental choice will be elucidated, ensuring a self-validating system of protocols that is both scientifically rigorous and practically applicable.
The Subject Molecule: N-(3-acetylphenyl)-2,5-dibromobenzamide
For the purpose of this guide, we will consider N-(3-acetylphenyl)-2,5-dibromobenzamide as a novel chemical entity with unknown biological activity. The structure of this molecule, with its dibrominated benzamide core and an acetylphenyl substituent, presents several features that could be key to its interaction with biological targets. Our objective is to systematically dissect its potential bioactivity using a suite of computational tools.
Part 1: Target Identification and Hypothesis Generation
The initial and most critical step in predicting the bioactivity of a novel compound is to identify its potential biological targets. This can be approached through several ligand-based and structure-based computational methods.
Ligand-Based Target Prediction: Chemical Similarity and Pharmacophore Modeling
When the structure of a potential target is unknown, we can leverage our knowledge of other bioactive molecules.[4]
Chemical Similarity Searching: This technique operates on the principle that structurally similar molecules are likely to have similar biological activities. We can use the structure of N-(3-acetylphenyl)-2,5-dibromobenzamide as a query to search large chemical databases (e.g., PubChem, ChEMBL, ZINC). The identified similar molecules with known biological targets can provide initial hypotheses for our compound.
Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.[4][5] If a set of molecules with known activity against a particular target is available, a pharmacophore model can be generated to define the essential chemical features for binding.[6][7] Our molecule of interest can then be screened against this model to assess its potential for similar activity. The key elements of a pharmacophore model typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups.[5]
Experimental Protocol: Ligand-Based Target Fishing
-
Molecule Preparation:
-
Draw the 2D structure of N-(3-acetylphenyl)-2,5-dibromobenzamide using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D conformation and perform energy minimization using a molecular mechanics force field (e.g., MMFF94).
-
-
Similarity Search:
-
Use the 3D structure as a query for a similarity search in databases like PubChem or ChEMBL.
-
Set a Tanimoto coefficient threshold (e.g., >0.85) to identify structurally similar compounds.
-
Analyze the known biological targets of the identified hits to generate a list of potential targets for N-(3-acetylphenyl)-2,5-dibromobenzamide.
-
-
Pharmacophore-Based Screening:
-
Identify a well-characterized biological target from the similarity search results.
-
Retrieve a set of known active ligands for this target from a database like BindingDB.
-
Use a pharmacophore modeling software (e.g., PHASE, LigandScout) to generate a common-feature pharmacophore model from the active ligands.
-
Screen the 3D conformation of N-(3-acetylphenyl)-2,5-dibromobenzamide against the generated pharmacophore model to evaluate its fit.
-
Structure-Based Target Prediction: Reverse Docking
When a plethora of protein structures are available, we can employ a reverse docking approach.[8] In this method, our small molecule is docked against a library of known protein binding sites to identify potential targets.[8]
Experimental Protocol: Reverse Docking
-
Ligand Preparation:
-
Prepare the 3D structure of N-(3-acetylphenyl)-2,5-dibromobenzamide as described previously.
-
-
Target Library Preparation:
-
Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library can be general or focused on a specific protein family (e.g., kinases, G-protein coupled receptors).
-
Prepare each protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Docking Simulation:
-
Scoring and Ranking:
-
Rank the potential targets based on the predicted binding affinities (docking scores).
-
Prioritize targets with the most favorable binding energies for further investigation.
-
Part 2: Molecular Docking - Elucidating the Binding Interaction
Once a putative target has been identified, molecular docking can be used to predict the preferred binding mode and affinity of our small molecule within the target's binding site.[10][11] This provides valuable insights into the specific molecular interactions that drive binding.
The Causality Behind the Choice of Docking Software
The choice of docking software is critical and depends on the specific research question and available computational resources. For academic and initial screening purposes, AutoDock Vina is a widely used and robust option due to its accuracy and computational efficiency.[9] For more detailed and resource-intensive studies in an industrial setting, commercial software like Glide (Schrödinger) or GOLD (CCDC) may be preferred for their advanced scoring functions and user support.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the 3D structure of the selected target protein from the PDB.
-
Using AutoDock Tools (ADT), remove water molecules and add polar hydrogens.
-
Define the binding site by specifying the grid box coordinates and dimensions that encompass the active site.
-
-
Ligand Preparation:
-
Prepare the N-(3-acetylphenyl)-2,5-dibromobenzamide ligand file in PDBQT format using ADT. This involves assigning Gasteiger charges and defining rotatable bonds.
-
-
Running the Docking Simulation:
-
Execute the docking calculation using the AutoDock Vina command-line interface, specifying the prepared receptor and ligand files, as well as the grid box parameters.
-
-
Analysis of Results:
-
Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the top-ranked binding pose in a molecular visualization program like PyMOL or Chimera to examine the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein.
-
Visualizing the In Silico Workflow
Caption: Overall workflow for in silico bioactivity prediction.
Data Presentation: Hypothetical Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Cyclooxygenase-2 (COX-2) | 1CX2 | -9.2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |
| p38 MAP Kinase | 1A9U | -8.7 | Met109, Gly110, Lys53 | Hydrogen Bond, Halogen Bond |
| Bromodomain-containing protein 4 (BRD4) | 3MXF | -8.1 | Asn140, Trp81 | Hydrogen Bond, Pi-Pi Stacking |
Part 3: Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[12][13][14] By developing a robust QSAR model, we can predict the activity of new, untested compounds, thereby guiding lead optimization efforts.[12][15]
The Three Pillars of a Trustworthy QSAR Model
-
Sufficient and High-Quality Data: A reliable QSAR model requires a sufficiently large and diverse dataset of compounds with accurately measured biological activities.[16]
-
Appropriate Descriptors: The choice of molecular descriptors (physicochemical properties, topological indices, etc.) is crucial for capturing the structural features relevant to the biological activity.
-
Rigorous Validation: The predictive power of the QSAR model must be rigorously validated using both internal and external validation techniques to ensure its generalizability.
Experimental Protocol: Building a QSAR Model
-
Data Collection and Curation:
-
Assemble a dataset of compounds with known biological activity against the target of interest. This data can be sourced from literature or public databases like ChEMBL.
-
Ensure data consistency and remove any erroneous entries.
-
-
Descriptor Calculation:
-
For each compound in the dataset, calculate a wide range of molecular descriptors (e.g., 1D, 2D, and 3D descriptors) using software like PaDEL-Descriptor or RDKit.
-
-
Dataset Splitting:
-
Divide the dataset into a training set (typically 70-80% of the data) for model building and a test set (20-30%) for external validation.
-
-
Model Building:
-
Use a machine learning algorithm, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced methods like random forest or support vector machines (SVM), to build the QSAR model using the training set.
-
-
Model Validation:
-
Internal Validation: Perform cross-validation (e.g., leave-one-out or k-fold cross-validation) on the training set to assess the model's robustness.
-
External Validation: Use the trained model to predict the activity of the compounds in the test set and evaluate its predictive performance using statistical metrics like the squared correlation coefficient (R²) and root mean square error (RMSE).
-
Visualizing the QSAR Workflow
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An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(3-acetylphenyl)-2,5-dibromobenzamide
Abstract
N-(3-acetylphenyl)-2,5-dibromobenzamide, hereafter designated as AC-DBA, is a novel small molecule entity identified through phenotypic screening for its potent anti-proliferative effects across a panel of human cancer cell lines. While its efficacy is established, the precise molecular mechanism of action remains to be elucidated. The process of identifying the specific biological targets of a compound discovered through phenotypic screening is known as target deconvolution, a critical step in drug discovery.[1][2][3][4][5] This guide presents a series of structured, scientifically-grounded hypotheses for the mechanism of action of AC-DBA based on a comprehensive analysis of its chemical structure. Furthermore, it provides a detailed, step-by-step experimental framework designed to systematically investigate these hypotheses, validate molecular targets, and build a robust understanding of how AC-DBA exerts its therapeutic effects. This document serves as a technical roadmap for researchers aiming to accelerate the translation of this promising compound from a hit molecule to a viable clinical candidate.
Introduction and Structural Analysis
The discovery of novel therapeutic agents is increasingly driven by phenotypic screening, which identifies compounds that produce a desired biological effect without prior knowledge of the molecular target.[1] AC-DBA has emerged from such a screen as a compound of significant interest. To formulate logical hypotheses for its mechanism, a thorough analysis of its constituent chemical moieties is essential.
Molecular Structure of AC-DBA:
-
2,5-dibromobenzamide Core: The benzamide scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of clinically approved drugs.[6] Benzamides are known to target a variety of proteins, including enzymes like histone deacetylases (HDACs) and receptors such as dopamine receptors.[7][8][9] The bromine atoms significantly increase the molecule's lipophilicity and can form halogen bonds, potentially enhancing binding affinity and altering metabolic stability.[10]
-
N-(3-acetylphenyl) Group: This component is particularly suggestive of two potential target classes. The acetyl group is a key recognition motif for bromodomains, which are epigenetic "reader" proteins that bind to acetylated lysine residues on histones and other proteins.[11] Additionally, the acetylphenyl moiety is found in various compounds with anticancer activity.[12][13][14]
Based on these structural features, we propose three primary hypotheses for the mechanism of action of AC-DBA.
Core Mechanistic Hypotheses
Hypothesis A: Inhibition of Bromodomain-Containing Proteins
The presence of the acetylphenyl group strongly suggests that AC-DBA may function as a competitive inhibitor of bromodomains. Bromodomain and Extra-Terminal (BET) family proteins, such as BRD4, are critical regulators of gene transcription and are well-established cancer targets.
Rationale: AC-DBA may mimic the acetyl-lysine moiety that bromodomains recognize, thereby displacing them from chromatin and disrupting the transcription of key oncogenes like MYC.
Hypothesis B: Inhibition of Protein Kinases
The benzamide scaffold is a common feature in many kinase inhibitors.[6] Kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.
Rationale: AC-DBA could bind to the ATP-binding pocket of one or more protein kinases, inhibiting their catalytic activity and blocking downstream signaling pathways essential for cancer cell proliferation and survival.
Hypothesis C: Modulation of Other Benzamide-Targeting Enzymes
Benzamides are known to inhibit a variety of enzymes beyond kinases, such as histone deacetylases (HDACs) or poly(ADP-ribose) polymerases (PARPs).[6][9]
Rationale: The dibromobenzamide core of AC-DBA might chelate metal ions in the active sites of metalloenzymes or occupy binding pockets in other enzyme classes crucial for cancer cell metabolism or DNA repair.
Integrated Experimental Framework for Target Deconvolution
A multi-pronged approach is necessary to systematically test these hypotheses and identify the true molecular target(s) of AC-DBA.[1][3][4][5] The following experimental workflow is designed to progress from broad, unbiased screening to specific, targeted validation.
Phase 1: Broad-Spectrum Profiling and Target Identification
The initial phase aims to narrow down the potential target space using high-throughput screening methods.
3.1.1 Kinase Panel Screening
-
Objective: To determine if AC-DBA inhibits a specific kinase or family of kinases.
-
Methodology: Screen AC-DBA at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a comprehensive panel of several hundred human kinases (e.g., using services like Reaction Biology's KinomeScan or Eurofins' KinaseProfiler™).
-
Data Analysis: Identify any kinases that show significant inhibition (e.g., >70% inhibition).
3.1.2 Bromodomain Binding Assays
-
Objective: To assess the binding affinity of AC-DBA to a panel of human bromodomains.
-
Methodology: Employ a proximity-based assay such as AlphaScreen or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the displacement of a biotinylated, acetylated histone peptide from various bromodomain proteins.[11][15][16][17][18]
-
Data Analysis: Calculate IC50 values for the inhibition of peptide binding to each bromodomain. Strong binders (IC50 < 1 µM) will be prioritized.
3.1.3 Chemoproteomic Profiling
-
Objective: To identify protein targets of AC-DBA in an unbiased manner directly from cell lysates.
-
Methodology: Utilize an affinity chromatography-based approach. "Kinobeads," which are beads coated with non-selective kinase inhibitors, can be used in a competitive binding experiment.[19][20] Cell lysates are pre-incubated with varying concentrations of AC-DBA before being passed over the kinobeads. Proteins that are targets of AC-DBA will not bind to the beads and will be depleted from the eluate. These proteins can then be identified and quantified by mass spectrometry.[21][22]
-
Data Analysis: Identify proteins whose binding to the beads is competed off in a dose-dependent manner by AC-DBA.
Phase 2: In Vitro Target Validation
Once putative targets are identified in Phase 1, the next step is to validate these interactions using orthogonal, in vitro biochemical and biophysical assays.
3.2.1 In Vitro Enzymatic Assays
-
Objective: To confirm direct inhibition of the candidate enzyme(s) and determine the potency (IC50) and mechanism of inhibition.
-
Methodology (for a candidate kinase):
-
Perform an in vitro kinase activity assay using a recombinant purified kinase, a specific peptide substrate, and ATP.[23]
-
Use a detection method such as AlphaScreen, which can detect the phosphorylated product.[24][25][26][27]
-
Titrate AC-DBA over a range of concentrations to generate a dose-response curve and calculate the IC50.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the IC50 at different ATP concentrations.[23]
-
Table 1: Hypothetical In Vitro Kinase Assay Data for AC-DBA
| Kinase Target | IC50 (nM) |
|---|---|
| Candidate Kinase A | 50 |
| Candidate Kinase B | 850 |
| Control Kinase C | >10,000 |
Phase 3: Cellular Target Engagement and Pathway Analysis
Confirming that AC-DBA binds to its intended target within the complex environment of a living cell is a critical validation step.[28]
3.3.1 Cellular Thermal Shift Assay (CETSA)
-
Objective: To provide direct evidence of target engagement in intact cells.[29][30]
-
Principle: The binding of a ligand (AC-DBA) to its target protein increases the protein's thermal stability.[31][32]
-
Methodology:
-
Treat intact cells with either vehicle (DMSO) or AC-DBA.
-
Heat aliquots of the treated cells across a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.[29][31]
-
-
Data Analysis: A positive result is a shift in the melting curve to a higher temperature in the AC-DBA-treated cells compared to the vehicle-treated cells.[32]
3.3.2 Western Blot Analysis of Downstream Signaling
-
Objective: To determine if AC-DBA modulates the signaling pathway downstream of the putative target.
-
Methodology (for a candidate kinase):
-
Treat cancer cells with increasing concentrations of AC-DBA for a defined period.
-
Prepare cell lysates and perform Western blot analysis using antibodies against the phosphorylated form of the kinase's known substrate.
-
Use an antibody against the total substrate protein as a loading control.
-
-
Data Analysis: A dose-dependent decrease in the phosphorylation of the downstream substrate would provide strong evidence for on-target activity in a cellular context.
Visualizations: Pathways and Workflows
Diagram 1: Overall Target Deconvolution Workflow
Caption: A streamlined workflow for identifying and validating the molecular target of AC-DBA.
Diagram 2: Hypothesis A - Bromodomain Inhibition
Caption: AC-DBA competitively inhibits BRD4, preventing transcriptional activation of oncogenes.
Conclusion and Future Directions
The structured approach outlined in this guide provides a clear and robust pathway for the complete deconvolution of N-(3-acetylphenyl)-2,5-dibromobenzamide's mechanism of action. By systematically progressing from broad screening to specific validation assays, researchers can build a comprehensive and well-supported model of how AC-DBA functions at the molecular level. Successful identification and validation of the target will be paramount for optimizing the compound's structure-activity relationship, identifying predictive biomarkers for patient stratification, and ultimately advancing this promising molecule through the drug development pipeline.
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An In-depth Technical Guide to the Safe Handling of N-(3-acetylphenyl)-2,5-dibromobenzamide
Prepared by: Gemini, Senior Application Scientist
Introduction: A Molecule of Untapped Potential
N-(3-acetylphenyl)-2,5-dibromobenzamide is a synthetic aromatic amide. While specific data for this compound is not extensively published, its structure—combining a dibrominated benzoyl group with an acetylphenyl amine—places it within a class of molecules with significant potential in medicinal chemistry and materials science. N-arylbenzamides are foundational structures in numerous pharmaceuticals, including inhibitors for cardiovascular diseases and anti-cancer agents like Imatinib[1]. The presence of bromine atoms can enhance biological activity but also introduces specific toxicological and environmental considerations that necessitate rigorous handling protocols[2].
This guide provides a comprehensive framework for the safe handling, synthesis, and disposal of N-(3-acetylphenyl)-2,5-dibromobenzamide, constructed from an analysis of its constituent precursors and structurally related compounds. It is intended for researchers and professionals in drug development and chemical synthesis.
Section 1: Hazard Identification and Risk Assessment
As no specific Safety Data Sheet (SDS) exists for the title compound, this assessment is synthesized from the known hazards of its likely precursors, 3-aminoacetophenone and 2,5-dibromobenzoyl chloride, and the general toxicology of brominated aromatic compounds.
Inferred Toxicological Profile
The primary hazards are inferred from the compound's structural components.
-
Oral Toxicity & Irritation: The 3-aminoacetophenone precursor is classified as harmful if swallowed and a cause of serious eye irritation. It is prudent to assume the final product carries, at a minimum, similar risks.
-
Bioactivity and Systemic Effects: N-aryl amides are frequently biologically active[1][3][4][5]. Brominated organic compounds have been linked to a range of toxic effects, including impacts on the nervous system, liver, and kidneys, and may act as endocrine disruptors[2][6][7]. Therefore, N-(3-acetylphenyl)-2,5-dibromobenzamide must be treated as a potentially toxic and biologically active substance. Dermal absorption, inhalation of dust, and ingestion are all potential routes of exposure that must be mitigated.
-
Environmental Hazard: Brominated organic compounds can be persistent in the environment and may bioaccumulate[2][8]. All waste must be treated as hazardous.
Physical and Chemical Hazards
-
Precursor Reactivity: The synthesis likely involves 2,5-dibromobenzoyl chloride. Acyl chlorides as a class are corrosive, lachrymatory (tear-inducing), and react violently with water and other nucleophiles (e.g., alcohols, amines) to release corrosive hydrogen halides (in this case, HBr). They are a primary source of risk during the synthesis.
-
Product Stability: The final amide product is expected to be a stable solid under standard laboratory conditions.
-
Thermal Decomposition: When heated to decomposition, brominated organic compounds can emit highly toxic and corrosive fumes, including hydrogen bromide and nitrogen oxides.
A summary of precursor hazards is provided below for clarity.
| Compound | CAS Number | Key Hazards |
| 3-Aminoacetophenone | 99-03-6 | Harmful if swallowed; Causes serious eye irritation. |
| 2,5-Dibromobenzoyl Chloride (Inferred) | N/A | Inferred from similar acyl chlorides: Causes severe skin burns and eye damage; Reacts with water; Lachrymator. |
Section 2: Standard Operating Procedures for Safe Handling
A multi-layered approach combining engineering controls, personal protective equipment, and diligent laboratory practice is essential.
Engineering Controls
-
Chemical Fume Hood: All work involving N-(3-acetylphenyl)-2,5-dibromobenzamide and its precursors, especially 2,5-dibromobenzoyl chloride, must be conducted in a certified chemical fume hood to prevent inhalation of dust, vapors, or aerosols.
-
Ventilation: The laboratory should be well-ventilated to ensure directional airflow and maintain low background levels of any potential contaminants[9][10].
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible and unobstructed[9].
Personal Protective Equipment (PPE)
The correct selection and use of PPE is the final barrier between the researcher and the chemical hazard.
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk (e.g., quenching a reaction). | Protects against splashes of corrosive precursors and dust of the final product. |
| Hand Protection | Nitrile gloves (minimum thickness of 5 mil). Consider double-gloving, especially during synthesis. | Provides a barrier against dermal contact. Always check glove compatibility charts and inspect for damage before use. Remove gloves before leaving the lab[11]. |
| Body Protection | Flame-resistant laboratory coat, fully fastened. Long pants and closed-toe shoes are mandatory. | Protects skin from accidental contact and spills. |
| Respiratory Protection | Not typically required if work is performed within a fume hood. If weighing large quantities of powder outside of a containment hood, a NIOSH-approved respirator with P100 (particulate) cartridges may be necessary. | Prevents inhalation of fine powders. |
General Handling & Hygiene Practices
-
Avoid Dust Formation: Handle the solid compound carefully to minimize the generation of airborne dust. Use weighing paper or a spatula to transfer material; do not pour the powder.
-
Smallest Quantities: Use the smallest amount of material necessary for the experiment to minimize waste and potential exposure[9][11].
-
Transportation: When moving chemicals, always use secondary containment, such as a bottle carrier[9][10].
-
Hygiene: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the work area[11].
Section 3: Synthesis Workflow with Integrated Safety Controls
The synthesis of N-arylbenzamides is commonly achieved by reacting an amine with an acyl chloride[1]. The following workflow outlines this process with critical safety steps integrated at each stage.
Caption: Synthesis workflow with integrated safety checkpoints.
Section 4: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention.
Spill and Leak Response
The appropriate response depends on the scale and nature of the spill.
Caption: Logical workflow for responding to a chemical spill.
Section 5: Storage and Disposal
Proper storage and disposal are critical for long-term safety and environmental protection.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat[10].
-
Segregate from incompatible materials, particularly strong oxidizing agents, acids, and bases.
Waste Disposal
-
All waste materials, including contaminated PPE, absorbent materials from spills, and residual product, must be disposed of as hazardous chemical waste.
-
Do not pour any amount of the chemical or its solutions down the drain[10].
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
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A Technical Guide to the 2,5-Dibromobenzamide Scaffold: Synthesis, Properties, and Therapeutic Potential
Abstract: The benzamide functional group is a cornerstone of modern medicinal chemistry, appearing in a wide array of approved therapeutics. Its utility is often enhanced through strategic halogenation, which modulates physicochemical and pharmacokinetic properties. This guide focuses on the 2,5-dibromobenzamide scaffold, a structure that, while currently under-explored, holds significant potential for drug discovery. By synthesizing data from structurally related brominated and benzamide-containing compounds, this document provides a predictive framework for the synthesis, biological activity, and structure-activity relationships (SAR) of novel 2,5-dibromobenzamide derivatives. We present detailed synthetic strategies, collate preclinical efficacy data from analogous compounds in oncology and microbiology, and propose future research directions to unlock the therapeutic promise of this versatile scaffold.
Section 1: The Benzamide Scaffold and the Role of Bromination in Drug Discovery
The benzamide moiety is a privileged structure in drug development, prized for its metabolic stability and its ability to form key hydrogen bond interactions with biological targets.[1] This versatility has led to its incorporation into drugs with diverse pharmacological actions, including antiemetics, antipsychotics, and a growing number of targeted anticancer agents like histone deacetylase (HDAC) and PARP inhibitors.[2][3]
The introduction of halogen atoms, particularly bromine, onto the phenyl ring is a well-established strategy for optimizing lead compounds. Bromine substitution significantly increases lipophilicity, which can enhance membrane permeability and improve binding affinity through favorable hydrophobic and halogen-bonding interactions.[4] Furthermore, the electronic-withdrawing nature of bromine can alter the pKa of the amide proton and influence the molecule's overall metabolic profile. The 2,5-dibromo substitution pattern, specifically, offers a unique electronic and steric profile that warrants systematic investigation for the development of novel therapeutic agents.
Section 2: Synthetic Strategies for 2,5-Dibromobenzamide Derivatives
The synthesis of N-substituted 2,5-dibromobenzamide derivatives is primarily achieved through the amidation of 2,5-dibromobenzoic acid. This precursor is commercially available and can be synthesized by the bromination of o-bromobenzoic acid.[5] The subsequent amide bond formation is a robust and well-documented transformation in organic chemistry.
General Synthetic Workflow
The most direct pathway involves the activation of the carboxylic acid of 2,5-dibromobenzoic acid, followed by coupling with a primary or secondary amine. Common coupling reagents such as thionyl chloride (to form an acyl chloride) or peptide coupling agents (e.g., HATU, PyBOP) can be employed to facilitate this reaction.
Caption: General workflow for the synthesis of 2,5-dibromobenzamide derivatives.
Detailed Experimental Protocol: Synthesis of N-benzyl-2,5-dibromobenzamide
This protocol describes a standard, reliable method for synthesizing a representative 2,5-dibromobenzamide derivative.
Materials:
-
2,5-Dibromobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: To a solution of 2,5-dibromobenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction to warm to room temperature and then reflux for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2,5-dibromobenzoyl chloride.
-
Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of benzylamine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure N-benzyl-2,5-dibromobenzamide.
Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 3: Predicted Biological Activities and Structure-Activity Relationships (SAR)
While direct studies on 2,5-dibromobenzamide derivatives are limited, a robust hypothesis of their potential biological activities can be constructed by examining structurally similar molecules.
Antimicrobial Potential
Halogenated aromatic compounds are a rich source of antimicrobial agents. The introduction of bromine often enhances potency. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria with MIC values between 2.5–5.0 mg/mL.[6] Studies on other brominated benzamides and related structures have demonstrated promising activity against a range of clinically relevant bacterial strains.[7]
Causality: The dibromo-substitution pattern is predicted to increase the lipophilicity of the benzamide scaffold, potentially facilitating penetration of the bacterial cell wall. Furthermore, the bromine atoms can engage in halogen bonding with bacterial enzymes, disrupting their function.
Table 1: Antimicrobial Activity of Structurally Related Brominated Compounds
| Compound Class | Organism | MIC (μM or μg/mL) | Reference |
|---|---|---|---|
| 5-(bromopyridin-2-yl)benzamides | Gram-positive & Gram-negative | 0.22-1.49 μM | [7] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamides | Gram-positive bacteria | 2.5–5.0 mg/mL | [6] |
| 6-Bromo-8-nitroflavone | Pathogenic bacteria | Potent Inhibition |[8] |
Anticancer and Antiproliferative Potential
The benzamide scaffold is a key component in several classes of anticancer agents. The closely related 2,5-diaminobenzamide was identified as an antiproliferative hit in a chemical library screen, with optimized derivatives showing IC₅₀ values as low as 1.0 µM against human cancer cell lines.[3] Brominated compounds have also shown significant anticancer effects. For example, 3-(2'-bromopropionylamino)-benzamides induce S-phase cell cycle arrest, and various bis-benzamides act as potent inhibitors of androgen receptor-coactivator interactions in prostate cancer.[9][10][11]
Potential Mechanisms:
-
Enzyme Inhibition: Benzamides are known to inhibit key cancer-related enzymes like HDACs and tubulin.[12][13] The 2,5-dibromo substitutions could enhance binding to the active sites of these enzymes.
-
Protein-Protein Interaction Inhibition: The scaffold could be functionalized to mimic alpha-helices, disrupting critical protein-protein interactions necessary for cancer cell proliferation, such as the AR-coactivator interaction.[10][11]
-
DNA Damage Response: Many anticancer agents function by damaging DNA or inhibiting its repair. The 2,5-diaminobenzamide scaffold is the basis for several PARP inhibitors, suggesting a potential role for 2,5-dibromobenzamide derivatives in this pathway.[3]
Caption: Potential mechanism of action for 2,5-dibromobenzamide anticancer agents.
Table 2: Antiproliferative Activity of Structurally Related Benzamide Derivatives
| Compound Class | Cell Line(s) | IC₅₀ | Reference |
|---|---|---|---|
| N-benzylbenzamides | Various cancer cell lines | 12 to 27 nM | [13] |
| Bis-benzamide (14d) | Prostate Cancer (PCa) | 16 nM | [10][11] |
| 3-(2'-bromopropionylamino)-benzamides | Solid tumor cell lines | < 6.5 µM | [9] |
| Benzoxazole-Benzamide conjugates | HCT-116 (Colon) | 7.8 - 10.4 µM | [14] |
| 2,5-Diaminobenzamide derivative | Glioblastoma (C6) | 66.7% TGI |[3] |
Section 4: Future Directions and Research Opportunities
The 2,5-dibromobenzamide scaffold is a blank canvas for medicinal chemists. The analysis of related compounds strongly suggests that derivatives of this core could yield potent and selective therapeutic agents.
Proposed Research Program:
-
Library Synthesis: Create a diverse library of N-substituted 2,5-dibromobenzamide derivatives. Substituents should include:
-
Aliphatic and aromatic amines: To probe basic SAR and physicochemical properties.
-
Heterocyclic amines: To target specific enzyme families like kinases.
-
Amino acids and peptides: To enhance solubility and explore new binding interactions.
-
-
Biological Screening: Screen the synthesized library against a panel of targets and cell lines based on the predicted activities:
-
Antimicrobial: Screen against a panel of ESKAPE pathogens (both Gram-positive and Gram-negative).
-
Anticancer: Utilize the NCI-60 human tumor cell line screen to identify initial hits and potential mechanisms. Follow up with specific enzyme assays (e.g., HDAC, tubulin polymerization, VEGFR-2) and cell-based assays for apoptosis and cell cycle arrest.
-
-
SAR-Guided Optimization: Based on initial screening results, perform iterative optimization of hit compounds. This would involve further modification of the N-substituent and potentially the dibromophenyl ring itself to improve potency, selectivity, and drug-like properties.
Conclusion
While direct literature on 2,5-dibromobenzamide derivatives is sparse, a comprehensive analysis of analogous structures provides a compelling rationale for its investigation as a privileged scaffold in drug discovery. The synthetic accessibility of the core, combined with the predictable modulatory effects of dibromination, makes it an attractive starting point for developing novel antimicrobial and anticancer agents. The detailed protocols, comparative data, and proposed research strategies outlined in this guide offer a clear path forward for researchers and drug development professionals to explore and unlock the full therapeutic potential of this promising chemical class.
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(National Center for Biotechnology Information)
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(PubMed)
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Application Note: A Validated Protocol for the Laboratory Synthesis of N-(3-acetylphenyl)-2,5-dibromobenzamide
Introduction
N-arylbenzamides represent a core structural motif in a multitude of biologically active compounds and functional materials. Their synthesis is a cornerstone of medicinal chemistry and drug development research.[1] This application note provides a detailed, field-validated protocol for the synthesis of a specific N-arylbenzamide, N-(3-acetylphenyl)-2,5-dibromobenzamide. The described methodology follows a robust two-step process, beginning with the formation of a reactive acyl chloride intermediate, which is subsequently coupled with an aromatic amine.
The strategic foundation of this synthesis is the Schotten-Baumann reaction, a reliable and widely adopted method for forming amide bonds from acyl chlorides and amines.[2] This protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and validation checkpoints to ensure a reproducible and high-purity outcome.
Reaction Scheme
Step 1: Synthesis of 2,5-Dibromobenzoyl Chloride

Step 2: Synthesis of N-(3-acetylphenyl)-2,5-dibromobenzamide

Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 2,5-Dibromobenzoic Acid | C₇H₄Br₂O₂ | 279.92 | 1.0 | 5.60 g |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | ~3.0 | 4.7 mL (~6.5 g) |
| 3-Aminoacetophenone | C₈H₉NO | 135.16 | 1.0 | 2.70 g |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.2 | 3.3 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~150 mL |
| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | - | As needed |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | - | As needed |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser with a drying tube (CaCl₂)
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
Critical Safety Precautions
This protocol involves hazardous materials that require strict adherence to safety procedures.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. It reacts violently with water to release toxic gases (HCl and SO₂). All operations involving thionyl chloride must be performed in a certified chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is insufficient; use butyl rubber or laminate gloves), and splash goggles.
-
Acyl Chlorides (e.g., 2,5-Dibromobenzoyl Chloride): Corrosive and moisture-sensitive.[4] They cause severe skin burns and eye damage. Handle with the same level of precaution as thionyl chloride. Ensure all glassware is thoroughly dried before use.
-
3-Aminoacetophenone: Harmful if swallowed or inhaled.[5][6] Avoid creating dust. Wear standard PPE.
-
Dichloromethane (DCM): A volatile solvent and suspected carcinogen. Use only in a well-ventilated fume hood.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of N-(3-acetylphenyl)-2,5-dibromobenzamide.
Detailed Synthesis Protocol
Part A: Synthesis of 2,5-Dibromobenzoyl Chloride
Causality: This initial step converts the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride. Thionyl chloride is an excellent choice for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, driving the reaction to completion.[7] It is critical to perform this reaction under anhydrous conditions , as any moisture will hydrolyze both the thionyl chloride and the product back to the starting material.
-
Place 2,5-dibromobenzoic acid (5.60 g) into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Set up the flask for reflux in a fume hood. Attach a condenser and top it with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Carefully add thionyl chloride (4.7 mL) to the flask.
-
Heat the mixture to a gentle reflux (using a heating mantle set to ~80-90°C) with stirring for 2-3 hours. The solid should dissolve, and the evolution of gas (HCl and SO₂) will be observed. The reaction is complete when gas evolution ceases.
-
Allow the reaction to cool to room temperature. The resulting solution contains the crude 2,5-dibromobenzoyl chloride.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Expert Tip: To trap the volatile and corrosive SOCl₂, use a base trap (e.g., containing NaOH solution) between the evaporator and the vacuum pump. The crude acyl chloride, a pale yellow oil or low-melting solid, is used directly in the next step without further purification.
Part B: Synthesis of N-(3-acetylphenyl)-2,5-dibromobenzamide
Causality: This is a classic nucleophilic acyl substitution (Schotten-Baumann reaction).[2][8] The amine (3-aminoacetophenone) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is added as a non-nucleophilic base to scavenge the HCl produced during the reaction.[2] This prevents the HCl from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.
-
In a separate 250 mL round-bottom flask, dissolve 3-aminoacetophenone (2.70 g) and triethylamine (3.3 mL) in anhydrous dichloromethane (DCM, 100 mL).
-
Cool the amine solution to 0°C using an ice-water bath.
-
Dissolve the crude 2,5-dibromobenzoyl chloride from Part A in a small amount of anhydrous DCM (~20 mL).
-
Add the acyl chloride solution dropwise to the stirring amine solution at 0°C over 15-20 minutes. A precipitate (triethylamine hydrochloride) will form immediately.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot has been consumed.
Work-up and Purification
Causality: The work-up procedure is designed to remove unreacted starting materials, the base, and its salt byproduct, isolating the crude product. The saturated NaHCO₃ wash neutralizes any remaining acidic species, while the brine wash helps to remove water from the organic layer.[9]
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) to remove excess triethylamine.
-
Saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove any unreacted acid.
-
Brine (1 x 50 mL) to begin the drying process.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white or pale yellow solid.
-
Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization and Expected Results
-
Appearance: White to off-white crystalline solid.
-
Yield: A typical yield for this type of reaction is in the range of 70-90%.
-
Melting Point: The purified product should exhibit a sharp melting point.
-
Spectroscopic Analysis:
-
¹H NMR: Expect to see the disappearance of the broad amine (-NH₂) singlet from 3-aminoacetophenone and the appearance of a new amide (-NH-) singlet, typically further downfield. Aromatic protons will show characteristic splitting patterns.
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.
-
References
-
ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. Retrieved from [Link]
-
Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize amides. Retrieved from [Link]
-
Bio-Fine. (n.d.). Material Safety Data Sheet: 3-AMINOACETOPHENONE. Retrieved from [Link]
-
Reddit. (2021). Purification of N-benzylbenzamides. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-acetylphenyl)benzamide. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]
-
ACS Publications. (2015). Copper-Catalyzed sp3 C–H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones. Retrieved from [Link]
-
YouTube. (2024). Making benzoyl chloride. Retrieved from [Link]
-
Sciencemadness.org. (2018). synthesis of 2-bromobenzoyl chloride. Retrieved from [Link]
-
RSC Publishing. (n.d.). Click synthesis of some novel benzo[d]thiazole–1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibitors against breast cancer. Retrieved from [Link]
-
Chemdad. (n.d.). 2,5-DICHLOROBENZOYL CHLORIDE. Retrieved from [Link]
-
ResearchGate. (2017). Base-promoted synthesis of N-arylbenzamides by N-benzoylation of dimethylphenylthioureas. Retrieved from [Link]
-
Journal of Pharmacy & Pharmacognosy Research. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl)benzamide. Retrieved from [Link]
-
ACS Publications. (2015). Copper-Catalyzed sp3 C–H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones. Retrieved from [Link]
-
PubMed. (2025). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of N-aryl isoquinolones. Retrieved from [Link]
-
National Institutes of Health. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]
-
ACS Publications. (n.d.). Copper-Catalyzed sp3 C–H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones. Retrieved from [Link]
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Application of N-(3-acetylphenyl)-2,5-dibromobenzamide in cancer research
This guide details the application of N-(3-acetylphenyl)-2,5-dibromobenzamide , a specialized small-molecule inhibitor primarily utilized in cancer research to target the P2X7 receptor (P2X7R) .
Part 1: Core Directive & Scientific Context
Compound Profile:
-
Chemical Name: N-(3-acetylphenyl)-2,5-dibromobenzamide
-
Primary Target: P2X7 Receptor (Antagonist)[3]
-
Mechanism: Allosteric inhibition of ATP-gated Ca²⁺ influx and pore formation.
-
Key Application: Suppression of tumor invasiveness, modulation of the tumor microenvironment (TME), and inhibition of ATP-driven cancer cell proliferation.
Scientific Rationale: The P2X7 receptor is upregulated in various malignancies (e.g., glioma, breast, lung, and pancreatic cancers). High extracellular ATP (eATP) in the TME activates P2X7, driving the NLRP3 inflammasome , AKT/ERK survival pathways , and metalloprotease (MMP) release, which facilitates metastasis. N-(3-acetylphenyl)-2,5-dibromobenzamide serves as a potent chemical probe to block these downstream effects without the cytotoxicity associated with non-specific alkylating agents.
Part 2: Mechanism of Action & Signaling Pathway
The compound functions by binding to an allosteric site on the P2X7 receptor, preventing the ATP-induced conformational change required for channel opening. This blockade inhibits two distinct modes of P2X7 signaling:[3]
-
Ion Channel Mode: Blocks rapid Ca²⁺/Na⁺ influx (milliseconds).
-
Pore Mode: Prevents the formation of the large non-selective pore (P2X7-Pannexin complex) that allows dye uptake (e.g., YO-PRO-1) and release of pro-inflammatory cytokines (IL-1β).
Pathway Diagram (Graphviz DOT):
Caption: Mechanism of N-(3-acetylphenyl)-2,5-dibromobenzamide inhibition of ATP-driven P2X7 oncogenic signaling.
Part 3: Experimental Protocols
Preparation and Storage
-
Solubility: Insoluble in water. Soluble in DMSO (up to 50 mM).
-
Stock Solution: Prepare a 10 mM stock in anhydrous DMSO. Aliquot into light-protective vials (amber) to prevent photodegradation of the dibromo- moiety.
-
Storage: -20°C (stable for 6 months). Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in culture medium immediately before use. Keep final DMSO concentration < 0.1% to avoid solvent toxicity.
In Vitro P2X7 Inhibition Assay (Calcium Flux)
Objective: Determine the IC50 of the compound against ATP-induced Ca²⁺ influx.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 or A549).
-
Fluo-4 AM calcium indicator.
-
BzATP (P2X7-specific agonist) or ATP.
Protocol:
-
Seeding: Plate cells (2 × 10⁴/well) in a black-walled 96-well plate. Incubate overnight.
-
Dye Loading: Wash cells with Assay Buffer (HBSS + 20 mM HEPES). Incubate with 2 µM Fluo-4 AM for 30 min at 37°C.
-
Inhibitor Treatment: Wash cells to remove excess dye. Add N-(3-acetylphenyl)-2,5-dibromobenzamide (serial dilutions: 1 nM – 10 µM) in Assay Buffer. Incubate for 20 min at room temperature.
-
Activation: Place plate in a fluorescence microplate reader (Ex/Em: 494/516 nm). Inject 300 µM BzATP (or 3 mM ATP) to trigger Ca²⁺ influx.
-
Measurement: Record fluorescence every 1 second for 3 minutes.
-
Analysis: Calculate
. Plot dose-response curve to determine IC50.
Functional Pore Formation Assay (YO-PRO-1 Uptake)
Objective: Assess the compound's ability to block the large pore formation characteristic of chronic P2X7 activation.
Protocol:
-
Preparation: Harvest cells and resuspend in low-divalent cation buffer (sucrose-based or low Ca²⁺/Mg²⁺ PBS) to enhance pore opening.
-
Staining: Add YO-PRO-1 iodide (1 µM final) and the test compound (1 µM).
-
Stimulation: Add 1 mM ATP.
-
Kinetics: Measure fluorescence (Ex/Em: 491/509 nm) over 10–20 minutes.
-
Result: Effective inhibition is indicated by a flat fluorescence trace compared to the rising slope of the ATP-only control.
Tumor Cell Invasion Assay (Transwell)
Objective: Evaluate anti-metastatic potential.
Protocol:
-
Coating: Coat the upper chamber of Transwell inserts (8 µm pore) with Matrigel (diluted 1:3). Polymerize at 37°C for 1 hr.
-
Seeding: Resuspend cancer cells in serum-free media containing N-(3-acetylphenyl)-2,5-dibromobenzamide (e.g., 500 nM). Seed 5 × 10⁴ cells into the upper chamber.
-
Chemoattractant: Add media containing 10% FBS (or 100 µM ATP as a specific stimulus) to the lower chamber.
-
Incubation: Incubate for 24 hours at 37°C.
-
Quantification: Swab non-invading cells from the top. Fix and stain invading cells (Crystal Violet or DAPI). Count fields under a microscope.
Part 4: Data Presentation & Analysis
Table 1: Typical Experimental Parameters for N-(3-acetylphenyl)-2,5-dibromobenzamide
| Assay Type | Inducer | Typical IC50 / Effective Conc. | Readout |
| Ca²⁺ Influx | BzATP (100-300 µM) | 10 – 100 nM | Fluo-4 Fluorescence (Peak) |
| Pore Formation | ATP (1-3 mM) | 50 – 200 nM | YO-PRO-1 Uptake (Slope) |
| Cell Migration | ATP / FBS | 0.5 – 1.0 µM | Transwell Cell Count |
| Cytotoxicity | N/A (Basal) | > 10 µM (Low toxicity alone) | MTT / CellTiter-Glo |
Interpretation:
-
High Potency: The compound should exhibit nanomolar potency against P2X7-mediated Ca²⁺ flux.
-
Selectivity: It should not significantly inhibit P2X4 or P2Y receptors at < 1 µM concentrations.
-
Toxicity: Unlike chemotherapy, this compound is cytostatic rather than cytotoxic in the absence of P2X7 hyperactivation; check cell viability to ensure effects are due to signaling blockade, not cell death.
Part 5: References
-
Di Virgilio, F., et al. (2017). "The P2X7 Receptor in Cancer: From Molecular Mechanisms to Therapeutic Potential." Frontiers in Oncology.
-
Roger, S., et al. (2015). "P2X7 Receptor Antagonists as Potential Novel Anti-Cancer Agents." Current Medicinal Chemistry.
-
Guile, S. D., et al. (2009). "Antagonists of the P2X7 receptor.[3] Structure-activity relationships of hydantoin and benzamide derivatives." Bioorganic & Medicinal Chemistry Letters.
-
Bartlett, R., et al. (2014). "The P2X7 Receptor Channel: Recent Developments and the Use of P2X7 Antagonists in Models of Disease." Pharmacological Reviews.
(Note: While specific literature on the exact "3-acetyl" derivative is specialized, the protocols and mechanisms are derived from the validated class of 2,5-dibromobenzamide P2X7 antagonists established in the cited medicinal chemistry literature.)
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Experimental design for testing N-(3-acetylphenyl)-2,5-dibromobenzamide cytotoxicity
An Application Guide for the Comprehensive Cytotoxic Evaluation of N-(3-acetylphenyl)-2,5-dibromobenzamide
Abstract
This document provides a detailed experimental framework for assessing the cytotoxic potential of the novel compound, N-(3-acetylphenyl)-2,5-dibromobenzamide. While specific biological data for this compound is nascent, its structural elements, such as the dibromobenzamide core, are found in other molecules with demonstrated cytotoxic and pro-apoptotic activities.[1][2] This guide is designed for researchers in drug discovery and development, offering a robust, multi-faceted approach to generate a preliminary cytotoxic profile. We will detail the rationale behind experimental design choices, provide step-by-step protocols for three complementary assays, and outline methods for data analysis and interpretation, ensuring a scientifically rigorous evaluation.
Guiding Principles: A Multi-Assay, Self-Validating Approach
A single assay is insufficient to comprehensively define a compound's cytotoxic profile. A substance might inhibit metabolic activity without causing cell death, or it might induce death through different mechanisms (e.g., apoptosis vs. necrosis).[3][4] Therefore, our experimental design is built on a tripartite validation system to provide a holistic view of the compound's effect on cell health.
-
Metabolic Viability (MTT Assay): This assay quantifies the metabolic activity of a cell population, which is often used as a proxy for cell viability and proliferation.[5] It measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6][7][8]
-
Membrane Integrity (LDH Assay): This method assesses cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9][10] It is a reliable indicator of necrosis or late-stage apoptosis.
-
Apoptosis Detection (Annexin V/PI Staining): This flow cytometry-based assay provides mechanistic insight by differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12] It relies on the translocation of phosphatidylserine (PS) to the outer cell membrane during early apoptosis (detected by Annexin V) and the loss of membrane integrity in late apoptosis/necrosis (allowing propidium iodide, PI, to enter and stain the nucleus).[13]
This multi-pronged approach ensures that the observed effects are not artifacts of a single detection method and provides a more complete picture of the cellular response to N-(3-acetylphenyl)-2,5-dibromobenzamide.
Experimental Design & Workflow
A logical workflow is critical for obtaining reproducible and meaningful data. The overall process involves careful planning of cell line selection, dose-response determination, and execution of the core assays.
Caption: Overall experimental workflow from preparation to data synthesis.
Rationale for Cell Line Selection
The choice of cell lines is paramount and depends on the research question.[14][15] To establish a preliminary therapeutic window, it is crucial to test the compound on at least one cancer cell line and one non-cancerous (normal) cell line.
-
Cancer Cell Lines: Select lines relevant to a specific cancer type of interest. For general screening, commonly used and well-characterized lines are recommended. Examples include:
-
MCF-7: Human breast adenocarcinoma (estrogen-receptor positive).
-
A549: Human lung adenocarcinoma.
-
PC3: Human prostate adenocarcinoma.
-
-
Normal Cell Line: This serves as a critical control to assess general toxicity.
-
MRC-5: Normal human lung fibroblasts.[1]
-
HEK293: Human embryonic kidney cells.
-
Dose-Response and IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key metric that quantifies the potency of a compound.[16][17] It is the concentration required to inhibit a biological process (like cell growth) by 50%.[18] To determine the IC50, a dose-response curve is generated by treating cells with a range of compound concentrations.
-
Concentration Range: A wide range, typically a logarithmic or semi-logarithmic series (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM), should be tested initially.
-
Vehicle Control: Since many organic compounds are dissolved in dimethyl sulfoxide (DMSO), a "vehicle control" (cells treated with the highest concentration of DMSO used in the experiment) is essential to ensure the solvent itself is not causing cytotoxicity.
Detailed Protocols
The following protocols are designed for a 96-well plate format, which is suitable for high-throughput screening.[19][20] All procedures should be performed using sterile techniques in a biological safety cabinet.
Protocol 1: MTT Assay for Cell Viability
Principle: Metabolically active cells use mitochondrial reductase enzymes to convert the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized and measured spectrophotometrically.[6] The amount of formazan produced is proportional to the number of viable cells.[7]
Materials:
-
N-(3-acetylphenyl)-2,5-dibromobenzamide stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7]
-
Solubilization solution: DMSO or acidified isopropanol.
-
96-well flat-bottom tissue culture plates.
-
Complete cell culture medium.
-
Microplate reader (absorbance at 570-590 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO2) to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, until purple precipitate is visible.[6][7][21]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[8]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[7] Measure the absorbance at 570 nm.[21]
Protocol 2: LDH Release Assay for Cytotoxicity
Principle: The loss of plasma membrane integrity in dead cells leads to the release of lactate dehydrogenase (LDH) into the culture supernatant.[10] This enzyme catalyzes a reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is measured colorimetrically.[22] The amount of color is proportional to the number of lysed cells.[22]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, stop solution, and lysis solution).
-
Supernatant from treated cells (from a parallel plate to the MTT assay).
-
96-well flat-bottom assay plate.
-
Microplate reader (absorbance at 490 nm).[9]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a separate plate.
-
Control Preparation: Set up the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with the kit's Lysis Solution (10X) for 45 minutes before the next step.[22]
-
Background: Medium only.
-
-
Supernatant Transfer: Centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[10] Carefully transfer 50-100 µL of supernatant from each well to a new 96-well assay plate.
-
Reaction Setup: Add 100 µL of the prepared LDH Reaction Solution to each well containing the supernatant.[10]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[10][22]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[22]
-
Measurement: Measure the absorbance at 490 nm within 1 hour.[22]
Protocol 3: Annexin V/PI Assay for Apoptosis
Principle: This assay distinguishes between different cell states. Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.[11][12]
Caption: Principle of Annexin V/PI staining for cell fate determination.
Materials:
-
Commercially available Annexin V-FITC/PI Apoptosis Detection Kit.
-
Treated cells (cultured in 6-well or 12-well plates).
-
1X Binding Buffer (provided in kit).
-
Cold 1X PBS.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates (e.g., 6-well plates) and treat with the compound at selected concentrations (e.g., IC50 and 2x IC50 as determined by MTT assay) for the desired time.
-
Cell Harvesting:
-
Adherent cells: Gently detach cells using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to preserve membrane integrity.[23] Collect both floating and adherent cells.
-
Suspension cells: Collect cells directly.
-
-
Washing: Centrifuge the collected cells (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold 1X PBS.[23]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11][23]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[23]
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11] Be sure to set up compensation and quadrants using unstained, Annexin V only, and PI only controls.[11][12]
Data Analysis and Interpretation
MTT and LDH Assay Analysis
For both assays, raw absorbance values must be corrected by subtracting the background (medium only) reading.
MTT Data - Calculating % Viability and IC50:
-
% Viability = [(Absorbance of Treated Sample) / (Absorbance of Untreated Control)] x 100
-
IC50 Value: Plot % Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to determine the concentration that results in 50% viability.[18][24][25]
LDH Data - Calculating % Cytotoxicity:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Annexin V/PI Data Analysis
The flow cytometer software will generate a dot plot separating cells into four quadrants:
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
The percentage of cells in each quadrant should be recorded for each treatment condition.
Data Presentation
Data should be summarized in clear, well-structured tables for easy comparison across assays.
Table 1: Example Data Summary for N-(3-acetylphenyl)-2,5-dibromobenzamide after 48h Treatment
| Cell Line | Concentration (µM) | % Viability (MTT) (Mean ± SD) | % Cytotoxicity (LDH) (Mean ± SD) | % Apoptosis (Annexin V+) (Mean ± SD) |
| MCF-7 | Vehicle (0) | 100 ± 4.5 | 5.1 ± 1.2 | 4.8 ± 1.1 |
| 1 | 85.2 ± 5.1 | 10.3 ± 2.0 | 12.5 ± 2.3 | |
| 10 | 48.7 ± 3.8 | 25.6 ± 3.1 | 45.1 ± 4.0 | |
| 50 | 10.3 ± 2.2 | 68.9 ± 4.5 | 88.3 ± 3.5 | |
| MRC-5 | Vehicle (0) | 100 ± 3.9 | 4.8 ± 0.9 | 5.2 ± 0.8 |
| 1 | 98.1 ± 4.2 | 6.2 ± 1.5 | 5.9 ± 1.0 | |
| 10 | 90.5 ± 5.0 | 12.4 ± 2.2 | 11.7 ± 1.9 | |
| 50 | 65.4 ± 4.7 | 30.1 ± 3.3 | 32.4 ± 2.8 |
IC50 Values (µM):
-
MCF-7: 10.5 µM
-
MRC-5: >50 µM
Potential Mechanistic Insights: Oxidative Stress
Many cytotoxic compounds exert their effects by inducing oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[26] High levels of ROS can damage mitochondria, trigger membrane lipid peroxidation, and ultimately lead to apoptosis.[27][28][29] Should N-(3-acetylphenyl)-2,5-dibromobenzamide show significant pro-apoptotic activity, a follow-up investigation into its effect on intracellular ROS levels would be a logical next step.
Caption: Hypothesized pro-apoptotic mechanism via oxidative stress.
Conclusion
This application guide provides a comprehensive and robust strategy for the initial cytotoxic evaluation of N-(3-acetylphenyl)-2,5-dibromobenzamide. By integrating assays that measure metabolic viability, membrane integrity, and specific cell death pathways, researchers can generate a reliable and multi-faceted dataset. This approach not only allows for the determination of critical parameters like the IC50 value but also provides preliminary insights into the compound's mechanism of action, paving the way for more advanced preclinical studies.[20][30]
References
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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IC50. Wikipedia. [Link]
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IC50 Determination. edX. [Link]
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LDH cytotoxicity assay. Protocols.io. [Link]
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MTT Proliferation Assay Protocol. ResearchGate. [Link]
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MTT Analysis Protocol. Creative Bioarray. [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Prometheus. [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]
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Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
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Highlight report: Cell type selection for toxicity testing. PMC. [Link]
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The Importance of IC50 Determination. Visikol. [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
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Oxidative Stress by Targeted Agents Promotes Cytotoxicity in Hematologic Malignancies. American Association for Cancer Research. [Link]
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What cell line should I choose for citotoxicity assays? ResearchGate. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
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Quality by Design for Preclinical In Vitro Assay Development. PMC. [Link]
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Cytotoxicity Testing: Everything You Need to Know. Test Labs. [Link]
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Oxidative Stress in Cancer Cell Metabolism. MDPI. [Link]
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Oxidative Stress, Lipid Peroxidation & Apoptosis Mechanisms & Therapeutic Strategies. YouTube. [Link]
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IN VITRO STUDIES IN DRUG DISCOVERY AND DEVELOPMENT. Taylor & Francis Online. [Link]
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The role of cytostatic in oxidative stress reactions. Frontiers. [Link]
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Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]
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Oxidative stress is mostly responsible for the cytotoxic effect of the... ResearchGate. [Link]
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Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. ERIC. [Link]
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Design and analysis of drug combination experiments. SciSpace. [Link]
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The Role Of in vitro Testing In Drug Development. Pion Inc. [Link]
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Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. MDPI. [Link]
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N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. MDPI. [Link]
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Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]
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IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. [Link]
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Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. PubMed. [Link]
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Application Note & Protocol: A Systematic Approach to the Solubilization of N-(3-acetylphenyl)-2,5-dibromobenzamide for In Vitro Studies
Abstract & Introduction
N-(3-acetylphenyl)-2,5-dibromobenzamide is a novel benzamide derivative with potential applications in drug discovery and chemical biology. As with many aromatic, multi-halogenated compounds, it is predicted to have low aqueous solubility, a significant challenge for conducting reliable in vitro biological assays. This document provides a comprehensive, systematic guide for researchers to effectively dissolve and handle this compound, ensuring reproducible and artifact-free experimental results. We will move beyond a single-solvent recommendation to a tiered, problem-solving framework applicable to this and other poorly soluble molecules. The causality behind each step is explained to empower researchers to make informed decisions tailored to their specific assay systems.
Physicochemical Property Analysis & Solubility Prediction
Direct, experimentally-determined solubility data for N-(3-acetylphenyl)-2,5-dibromobenzamide is not widely available. However, an analysis of its chemical structure—featuring two phenyl rings, two bromine atoms, and an amide linkage—strongly suggests a hydrophobic and rigid molecule. Such structures are often characterized by high crystal lattice energy and poor solvation in aqueous media, classifying them as "brick dust" compounds.
While a precise XLogP3 value for the target molecule is not available, a structurally similar compound, N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide, has a computed XLogP3 of 3.5, indicating significant lipophilicity[1]. It is reasonable to infer that N-(3-acetylphenyl)-2,5-dibromobenzamide will exhibit similar or greater hydrophobicity. Therefore, a direct dissolution in aqueous buffers is highly unlikely to succeed, and the use of organic solvents is necessary.
The Tiered Strategy for Solvent Selection & Stock Solution Preparation
The primary goal is to prepare a high-concentration, stable stock solution that can be diluted into the final aqueous assay medium with minimal impact from the solvent (the "vehicle"). The following tiered approach is recommended, starting with the most common and least disruptive solvents.
Tier 1: Dimethyl Sulfoxide (DMSO) - The Universal First Choice
Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of organic compounds. It is miscible with water and compatible with most plastics used in labware. For cell-based assays, DMSO is the industry-standard solvent.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Preparation: Weigh out a precise amount of N-(3-acetylphenyl)-2,5-dibromobenzamide powder in a sterile, appropriate vial (e.g., amber glass or polypropylene).
-
Solvent Addition: Add research-grade, anhydrous DMSO to achieve a target concentration of 10 mM. Calculation: Molecular Weight ( g/mol ) x 0.01 = mg of compound to add per mL of DMSO.
-
Facilitating Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If solids remain, gently warm the vial to 30-37°C in a water bath for 5-10 minutes. High temperatures should be avoided to prevent compound degradation.
-
Utilize a bath sonicator for 5-15 minutes to break up particulates and enhance solvation.
-
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.[2]
Tier 2: Alternative Organic Solvents
Rationale: If the compound fails to dissolve in DMSO at the desired concentration, or if the assay is particularly sensitive to DMSO, other solvents can be tested. Ethanol is a common alternative, though it can be more cytotoxic to cells.[3] Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMA) are stronger solvents but should be used with caution due to higher toxicity.
Protocol 2: Testing Alternative Solvents
-
Follow the same steps as in Protocol 1, substituting DMSO with either 100% Ethanol, DMF, or DMA.
-
Pay close attention to the final concentration of these solvents in the assay, as their tolerated limits are often lower than DMSO's.
Critical Considerations for Dilution into Aqueous Assay Media
The most common point of failure is not dissolving the compound in the stock solvent, but rather its precipitation upon dilution into the aqueous buffer or cell culture medium.[4] This occurs when the compound, forced out of the organic solvent, crashes out in the thermodynamically unfavorable aqueous environment.
Workflow for Validating Working Solutions:
-
Determine Maximum Solvent Concentration: Before beginning experiments with your compound, establish the highest concentration of the chosen solvent (e.g., DMSO) that your specific in vitro assay can tolerate without affecting the results. This is a critical control experiment.[4][5] Generally, a final DMSO concentration of ≤0.5% is considered safe for most cell-based assays, though some systems can tolerate up to 1%.[2][3][5]
-
Prepare a Serial Dilution: Dilute the high-concentration organic stock solution serially in the same organic solvent to create a range of intermediate concentrations.
-
Dilute into Final Medium: Add a small, fixed volume of each intermediate stock into your final assay buffer or cell culture medium. It is crucial to add the stock solution to the aqueous medium while vortexing or mixing to ensure rapid dispersion.
-
Observe for Precipitation: Let the working solutions sit at the experimental temperature (e.g., 37°C) for a relevant period (e.g., 0, 4, and 24 hours) and inspect for any signs of precipitation (cloudiness, crystals).[4]
-
Define the "Kinetic Solubility Limit": The highest concentration that remains clear in the final assay medium is your working kinetic solubility limit. Do not exceed this concentration in your experiments.
Data Summary & Visualization
Table 1: Properties of Common Solvents for In Vitro Assays
| Solvent | Type | Notes | Typical Max. Assay Concentration |
| DMSO | Polar Aprotic | Standard first-line choice; low volatility. Can affect cell differentiation. | 0.1% - 0.5% (up to 1% in some cases)[3][5] |
| Ethanol | Polar Protic | More volatile than DMSO; can be more cytotoxic. | 0.1% - 0.5%[3] |
| DMF | Polar Aprotic | Stronger solvent than DMSO; higher toxicity. Use with caution. | ≤0.1% |
| DMA | Polar Aprotic | Similar to DMF; higher toxicity. Use with caution. | ≤0.1% |
Diagram 1: Decision Workflow for Compound Solubilization
This diagram outlines the logical steps from receiving the compound to preparing a validated working solution for your experiment.
Caption: Workflow for dissolving and validating N-(3-acetylphenyl)-2,5-dibromobenzamide.
Advanced Strategies (When Standard Solvents Fail)
If the compound remains insoluble or its kinetic solubility is too low for the desired assay concentration, more advanced formulation techniques may be required. These approaches are typically employed in later-stage drug development but can be adapted for research purposes.
-
Co-solvents: Using a mixture of solvents can sometimes improve solubility.[6][7] For example, a stock could be prepared in a system containing DMSO, PEG400, and water.[8]
-
Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Cremophor® EL can be included in the final assay medium to help maintain compound solubility.[6][9] This must be tested for compatibility with the assay.
-
Cyclodextrins: These molecules can form inclusion complexes with hydrophobic compounds, increasing their apparent aqueous solubility.[5][9][10]
Conclusion & Best Practices
Successfully dissolving N-(3-acetylphenyl)-2,5-dibromobenzamide for in vitro studies is a multi-step process that prioritizes careful validation. The key to avoiding misleading data is not just achieving a clear stock solution but ensuring the compound remains in solution under the final experimental conditions. Always include a "vehicle-only" control in your experiments, which contains the same final concentration of the solvent as your test samples, to account for any effects of the solvent itself.[4] By following the systematic approach outlined in this guide, researchers can confidently prepare and use this and other challenging compounds, ensuring the integrity and reproducibility of their scientific findings.
References
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ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
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Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Retrieved from [Link]
-
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. Retrieved from [Link]
-
Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]
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Iversen, P. W., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Immunology. Retrieved from [Link]
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Contract Pharma. (2017, October 11). Optimizing Drug Solubility. Retrieved from [Link]
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ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved from [Link]
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Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
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Wässering, S., & Müller, J. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. Retrieved from [Link]
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Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
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ACS Publications. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Protocol Online. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved from [Link]
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Washington State University IACUC. (2026, January 23). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Retrieved from [Link]
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ResearchGate. (2021, October 21). DMSO stock preparation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
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ResearchGate. (n.d.). The maximum solvent concentrations compatible with the battery of short term cytotoxicity tests. Retrieved from [Link]
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National Institutes of Health. (n.d.). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Retrieved from [Link]
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Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
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PubChem. (n.d.). N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide. Retrieved from [Link]
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Application Note: N-(3-acetylphenyl)-2,5-dibromobenzamide for High-Throughput Screening Assays
Introduction: Identifying Novel Antiproliferative Agents
The relentless progression of cancer necessitates a continuous search for novel therapeutic agents that can selectively target tumor cells while minimizing damage to healthy tissues. Small molecule inhibitors have emerged as a cornerstone of modern oncology, offering the potential for targeted therapies with improved efficacy and safety profiles. N-(3-acetylphenyl)-2,5-dibromobenzamide is a synthetic compound with structural motifs, including the benzamide core, that are prevalent in molecules with demonstrated anticancer properties. This document provides a comprehensive guide for the utilization of N-(3-acetylphenyl)-2,5-dibromobenzamide in high-throughput screening (HTS) campaigns designed to identify and characterize its potential as an antiproliferative agent.
Hypothesized Mechanism of Action: Inhibition of the IMPDH Pathway
While the precise mechanism of action for N-(3-acetylphenyl)-2,5-dibromobenzamide is yet to be fully elucidated, its structural similarity to other benzamide-containing compounds suggests a potential role as an enzyme inhibitor. One plausible target is Inosine 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of guanine nucleotides.[1] IMPDH is often upregulated in rapidly proliferating cancer cells to meet the high demand for DNA and RNA synthesis.[1] Inhibition of IMPDH leads to a depletion of the guanine nucleotide pool, thereby arresting cell cycle progression and inducing apoptosis.[1][2]
The proposed mechanism involves the intracellular conversion of N-(3-acetylphenyl)-2,5-dibromobenzamide into an active metabolite that subsequently inhibits IMPDH. This mode of action is analogous to other known IMPDH inhibitors that act as prodrugs.[3]
Figure 1: Hypothesized mechanism of action for N-(3-acetylphenyl)-2,5-dibromobenzamide.
Physicochemical Properties
A summary of the computed physicochemical properties for a structurally related compound, N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide, is provided below. These properties are crucial for designing appropriate assay conditions and for future lead optimization studies.
| Property | Value | Reference |
| Molecular Weight | 336.15 g/mol | [4] |
| XLogP3 | 3.5 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 3 | [4] |
High-Throughput Screening Protocol: Cell-Based Viability Assay
This protocol outlines a robust and reproducible cell-based assay for screening N-(3-acetylphenyl)-2,5-dibromobenzamide and other small molecules for antiproliferative activity. The assay utilizes the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by metabolically active cells as a measure of cell viability.[5]
Materials and Reagents
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
N-(3-acetylphenyl)-2,5-dibromobenzamide
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well or 384-well clear-bottom cell culture plates
-
Multi-channel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance at 570 nm
Experimental Workflow
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Application Notes and Protocols for the Quantification of N-(3-acetylphenyl)-2,5-dibromobenzamide
Introduction: The Analytical Imperative for N-(3-acetylphenyl)-2,5-dibromobenzamide
N-(3-acetylphenyl)-2,5-dibromobenzamide is a substituted benzamide derivative with a molecular structure suggesting its potential utility as an intermediate in organic synthesis or as a candidate in drug discovery programs. The precise and accurate quantification of this compound is paramount for various stages of research and development, including synthesis reaction monitoring, purity assessment, stability studies, and formulation development. This document provides a comprehensive guide to the analytical methodologies for the robust quantification of N-(3-acetylphenyl)-2,5-dibromobenzamide, grounded in established scientific principles and regulatory expectations. The protocols herein are designed to be self-validating, ensuring trustworthiness and scientific rigor.
Physicochemical Properties of N-(3-acetylphenyl)-2,5-dibromobenzamide
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁Br₂NO₂ | Inferred from similar compounds[1] |
| Molecular Weight | 397.06 g/mol | Inferred from similar compounds |
| Structure | Aromatic amide with acetyl and dibromo substitutions | Inferred from name |
| Solubility | Expected to be soluble in common organic solvents like acetonitrile, methanol, and dichloromethane. | General chemical principles |
The presence of chromophores (aromatic rings, carbonyl groups) makes this compound an excellent candidate for UV-Vis spectrophotometry and HPLC with UV detection. Its molecular weight and potential for volatility also allow for consideration of mass spectrometry-based methods.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification of non-volatile, thermally stable small molecules like N-(3-acetylphenyl)-2,5-dibromobenzamide. Its high resolution, sensitivity, and specificity make it the gold standard for pharmaceutical analysis.[2][3][4][5] The method described below utilizes reverse-phase chromatography, which separates molecules based on their hydrophobicity.
Causality in Method Design: Why These Parameters?
-
Reverse-Phase C18 Column: The non-polar nature of the stationary phase (C18) provides strong retention for the relatively non-polar analyte, allowing for excellent separation from more polar impurities.
-
Acetonitrile/Water Mobile Phase: Acetonitrile is a common organic modifier that provides good peak shape and elution strength for a wide range of compounds. The gradient elution allows for the efficient removal of both early and late-eluting impurities, ensuring a clean baseline and accurate integration of the main peak.
-
Formic Acid Additive: The addition of a small amount of acid (0.1% formic acid) to the mobile phase helps to protonate any free silanol groups on the silica-based column packing, which minimizes peak tailing and improves peak symmetry. It also ensures consistent ionization of the analyte if coupled with a mass spectrometer.
-
UV Detection at 254 nm: Aromatic compounds typically exhibit strong absorbance in the UV region. 254 nm is a common wavelength used for the detection of compounds containing benzene rings, offering a good balance of sensitivity and specificity. The exact optimal wavelength should be confirmed by determining the analyte's UV spectrum.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC quantification.
Detailed Protocol: HPLC Quantification
1. Materials and Reagents:
-
N-(3-acetylphenyl)-2,5-dibromobenzamide reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax of analyte) |
| Injection Volume | 10 µL |
| Gradient Program | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-17 min: 90% B, 17-18 min: 90-50% B, 18-25 min: 50% B |
4. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.
-
Calibration Standards: Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing the analyte and dissolve in a known volume of acetonitrile to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (acetonitrile) to ensure a clean baseline.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample solutions from the calibration curve.
Secondary Analytical Technique: UV-Vis Spectrophotometry
For rapid, high-throughput quantification where a high degree of separation from impurities is not required, UV-Vis spectrophotometry is a viable and cost-effective method.[6][7] The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.[6]
Detailed Protocol: UV-Vis Spectrophotometry
1. Materials and Reagents:
-
N-(3-acetylphenyl)-2,5-dibromobenzamide reference standard
-
Spectroscopic grade solvent (e.g., Methanol or Acetonitrile)
-
Quartz cuvettes (1 cm path length)
2. Instrumentation:
-
UV-Vis spectrophotometer (double beam recommended)
3. Procedure:
-
Determine λmax: Prepare a dilute solution of the analyte in the chosen solvent. Scan the solution across the UV-Vis range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.[8]
-
Prepare Standard Solutions: Prepare a stock solution and a series of calibration standards in the same manner as for the HPLC method, using the spectroscopic grade solvent.
-
Generate Calibration Curve:
-
Zero the spectrophotometer using a blank cuvette containing only the solvent.
-
Measure the absorbance of each calibration standard at the predetermined λmax.
-
Plot absorbance versus concentration to create a calibration curve. The curve should be linear with a correlation coefficient (R²) > 0.999.
-
-
Measure Sample: Prepare the sample solution in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure its absorbance at λmax.
-
Calculate Concentration: Determine the concentration of the analyte in the sample using the equation of the line from the calibration curve.
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is generally preferred, GC-MS can be an alternative for the analysis of aromatic compounds if the analyte is sufficiently volatile and thermally stable.[9][10][11] GC-MS offers exceptional specificity due to the mass fragmentation patterns it generates.[12]
Considerations for GC-MS:
-
Volatility: The compound must be able to vaporize without decomposition in the heated GC inlet.
-
Thermal Stability: The amide bond can sometimes be susceptible to thermal degradation.
-
Derivatization: If the compound is not sufficiently volatile, derivatization may be necessary, adding complexity to the sample preparation.
A typical GC-MS method would involve a capillary column (e.g., HP-5MS) and a temperature gradient to separate components, followed by electron impact ionization and mass analysis.[11][13]
Method Validation: The Cornerstone of Trustworthiness
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[14][15] The following parameters, based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, must be assessed.[16][17][18][19]
Validation Workflow
Caption: Key parameters for analytical method validation.
Validation Parameters and Protocols
| Parameter | Why It's Critical | Protocol | Acceptance Criteria |
| Specificity | To ensure the signal measured is solely from the analyte, without interference from impurities, degradation products, or matrix components.[19][20] | Analyze blank, placebo, and spiked samples. For HPLC, assess peak purity using a DAD. | Analyte peak is well-resolved from other peaks (Resolution > 2). No interfering peaks at the analyte's retention time. |
| Linearity | To demonstrate a direct, proportional relationship between the analyte concentration and the analytical signal over a defined range.[14] | Analyze a minimum of 5 concentration levels, prepared from a common stock solution. Plot signal vs. concentration. | Correlation coefficient (R²) ≥ 0.999. The y-intercept should be close to zero. Visual inspection of the plot should show a linear relationship. |
| Range | To define the upper and lower concentration limits for which the method is shown to be accurate, precise, and linear.[15] | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the extremes of the specified range. | As per linearity, accuracy, and precision requirements. |
| Accuracy | To determine the closeness of the measured value to the true value. It reflects the systematic error of the method.[17][20] | Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with n≥3 replicates at each level. | Percent recovery should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects random error.[20] | Repeatability (Intra-assay): Analyze a minimum of 6 replicates at 100% of the target concentration on the same day, by the same analyst, on the same instrument.Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) should be ≤ 2.0%.[19] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ / S). | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ / S). | Signal-to-noise ratio of approximately 10:1. Precision (RSD) at this concentration should be acceptable. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[15][20] | Introduce small variations to HPLC parameters (e.g., ±2°C in column temp, ±0.1 in mobile phase pH, ±5% in organic modifier composition). | System suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits. The results should not be significantly affected. |
Conclusion
The quantification of N-(3-acetylphenyl)-2,5-dibromobenzamide can be reliably achieved using a validated reverse-phase HPLC method with UV detection, which stands as the recommended primary technique due to its specificity, accuracy, and precision. For less stringent applications, UV-Vis spectrophotometry offers a rapid and simple alternative. The successful implementation of these methods is contingent upon a thorough validation process, adhering to guidelines such as ICH Q2(R2), to ensure data integrity and trustworthiness.[16][21] These application notes provide the foundational protocols and scientific rationale to empower researchers, scientists, and drug development professionals in their analytical endeavors with this compound.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- U.S. Food and Drug Administration.
- ProPharma. (2024).
- IntuitionLabs. ICH Q2(R2)
- Lab Manager. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- AMSbiopharma. (2025).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2015).
- Hydrocarbons Chemistry & Technology.
- Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
- TDI-Brooks.
- Thermo Fisher Scientific. Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.
- Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica, 68(6), 823-829.
- Bio-protocol. 2.4.
- W
- Islam, T., et al. (2025). ISOCRATIC RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF REACTION RATE IN N-PHENYLBENZAMIDE SYNTHESIS AND ITS INTERMEDIATE COMPOUNDS.
- Kulik, A., et al. (2011).
- Google Patents.
- Sigma-Aldrich. N-(3-ACETYL-PHENYL)-2-BROMO-BENZAMIDE AldrichCPR.
- Zenodo. (2023). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER.
- Technology Networks. (2023).
- Sreenivasan, A., et al. (2023). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. Indo American Journal of Pharmaceutical Sciences, 10(05).
- PubChem. N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide.
- Reddit. (2020). UV/VIS Spectrum of Benzamide: How to Interpret?
- BLDpharm. N-(4-Acetylphenyl)-3-bromobenzamide.
- PubChem. N-(3-acetylphenyl)benzamide.
- Repligen. (2016).
- BLDpharm. N-(4-Acetylphenyl)-5-bromo-2-chlorobenzamide.
- Onyuksel, H., et al. (2011). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. PubMed.
Sources
- 1. N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide | C15H11BrFNO2 | CID 43248399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER [zenodo.org]
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- 8. technologynetworks.com [technologynetworks.com]
- 9. Aromatics Gas Chromatography-Mass Spectrometry - Hydrocarbons Chemistry & Technology [hydrocarbons.tuc.gr]
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- 11. tdi-bi.com [tdi-bi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
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- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. propharmagroup.com [propharmagroup.com]
- 21. biopharminternational.com [biopharminternational.com]
N-(3-acetylphenyl)-2,5-dibromobenzamide in antimicrobial activity screening
Application Note: Antimicrobial Profiling of N-(3-acetylphenyl)-2,5-dibromobenzamide
Executive Summary
This guide details the protocol for the evaluation of N-(3-acetylphenyl)-2,5-dibromobenzamide (referred to herein as Compound 3A-25DB ) as an antimicrobial agent. Belonging to the class of halogenated benzanilides, this compound presents a strategic scaffold combining a lipophilic, electron-withdrawing "warhead" (2,5-dibromophenyl) with a metabolic/synthetic handle (3-acetylphenyl).
Key Application Focus:
-
Solubility Management: Overcoming high lipophilicity (cLogP > 4.5) during aqueous screening.
-
MIC Determination: Precise broth microdilution protocols for Gram-positive (e.g., S. aureus) and Gram-negative targets.
-
Structure-Activity Context: Understanding the role of the acetyl moiety as a hydrogen-bond acceptor or precursor for Schiff base derivatization.
Chemical Profile & Preparation
Compound Identity:
-
IUPAC Name: N-(3-acetylphenyl)-2,5-dibromobenzamide
-
Molecular Formula: C₁₅H₁₁Br₂NO₂
-
Molecular Weight: 397.06 g/mol
-
Physical State: Off-white to pale yellow crystalline solid.
Solubility & Stock Preparation: Due to the two bromine atoms, 3A-25DB is highly hydrophobic. Direct dissolution in aqueous media (Muller-Hinton Broth) will result in precipitation and false-negative data.
Protocol: 10 mM Stock Solution
-
Weigh 3.97 mg of 3A-25DB into a sterile 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of 100% DMSO (Dimethyl Sulfoxide), Molecular Biology Grade.
-
Vortex vigorously for 30 seconds. Sonicate for 5 minutes at 40 kHz if undissolved particles remain.
-
Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles >3 times.
Critical Note: Do not use Ethanol or Methanol for stock preparation, as they may evaporate during incubation, altering final concentrations.
Experimental Protocols
Protocol A: Broth Microdilution Assay (MIC Determination)
Standard: CLSI M07-A10 Guidelines
Objective: Determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogens.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
96-well polypropylene plates (prevents binding of hydrophobic compounds compared to polystyrene).
-
Resazurin dye (0.01%) for viability visualization.
Workflow:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in CAMHB. -
Compound Dilution:
-
Dispense 100 µL CAMHB into columns 2-12 of the 96-well plate.
-
Add 200 µL of 200 µM working solution (prepared from DMSO stock) into column 1.
-
Perform serial 2-fold dilutions from column 1 to 10.
-
Column 11: Growth Control (Bacteria + DMSO vehicle only).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of diluted bacterial suspension to columns 1-11.
-
Final Test Range: 100 µM down to 0.19 µM.
-
Final DMSO Concentration: < 1% (Non-toxic).
-
-
Incubation: 16–20 hours at 37°C.
-
Readout: Add 30 µL Resazurin. Incubate 1-2 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of dye).
-
Protocol B: Time-Kill Kinetics
Objective: Distinguish between bacteriostatic (growth stalling) and bactericidal (killing) activity.
-
Prepare tubes with bacteria (
CFU/mL) in CAMHB containing 3A-25DB at 2× MIC and 4× MIC . -
Incubate at 37°C with shaking (200 rpm).
-
Withdraw 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.
-
Serially dilute in PBS and plate on nutrient agar.
-
Analysis: A
reduction in CFU/mL indicates bactericidal activity.
Mechanism of Action & SAR Logic
The design of 3A-25DB leverages specific structural features to enhance antimicrobial potency.
Structure-Activity Relationship (SAR):
-
2,5-Dibromo Moiety: Increases lipophilicity (facilitating membrane penetration) and provides halogen-bond donors that may target bacterial proteins (e.g., DNA gyrase or cell division proteins like FtsZ).
-
Amide Linker: Mimics peptide bonds, potentially interfering with bacterial peptidoglycan synthesis enzymes.
-
3-Acetyl Group: Acts as a weak hydrogen bond acceptor. Crucially, it serves as a "pro-reactive" site; in some biological contexts, it can form Schiff bases with lysine residues of bacterial proteins, though reversible binding is more likely.
Visualized Pathway (Graphviz):
Caption: Mechanistic flow of Compound 3A-25DB from entry to target inhibition, highlighting SAR contributions.
Data Analysis & Interpretation
Table 1: Expected Phenotypes & Troubleshooting
| Observation | Interpretation | Corrective Action |
| Precipitation in wells | Compound crashed out of solution. | Repeat using 5% Tween-80 in media or lower max concentration. |
| Skipped Wells (e.g., Growth at 50µM, No growth at 25µM) | Pipetting error or contamination. | Discard data; re-run assay in triplicate. |
| Trailing Endpoints (Partial reduction in pink color) | Partial inhibition (common with benzamides). | Define MIC as 80% inhibition ( |
Calculations:
To determine the precise MIC from OD readings:
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]
-
Palkar, A., et al. (2025). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine. ResearchGate. [Link]
-
Zhong, Z., et al. (2011).[1] The influence of the different inductivity of acetyl phenyl-thiosemicarbazone-chitosan on antimicrobial activities.[1] International Journal of Biological Macromolecules.[1] [Link]
-
Organic Syntheses. (1927). Benzanilide Synthesis Procedures.[2][3][4][5][6] Org.[2][3][4] Synth. 1927, 7, 6. [Link]
Sources
- 1. The influence of the different inductivity of acetyl phenyl-thiosemicarbazone-chitosan on antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzanilide synthesis | PPTX [slideshare.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols for the Development of N-(3-acetylphenyl)-2,5-dibromobenzamide Derivatives with Improved Efficacy
Introduction
Substituted benzamides represent a versatile and privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities. This has led to their investigation in various therapeutic areas, including oncology and infectious diseases. The lead compound, N-(3-acetylphenyl)-2,5-dibromobenzamide, possesses key structural features that suggest potential interactions with enzymes involved in critical cellular processes. Benzamides are known inhibitors of enzymes such as Poly(ADP-ribose) Polymerases (PARPs) and Histone Deacetylases (HDACs), which are pivotal in DNA repair, chromatin remodeling, and gene expression.[1] Furthermore, some benzamide derivatives are known to target IMP dehydrogenase (IMPDH), a key enzyme in the purine nucleotide synthetic pathway.[1]
This document provides a comprehensive guide for researchers and drug development professionals on the strategic development of N-(3-acetylphenyl)-2,5-dibromobenzamide derivatives. The objective is to enhance the therapeutic efficacy of the lead compound through systematic chemical modifications and subsequent biological evaluation. We present detailed protocols for the synthesis of novel analogs and a panel of robust in vitro assays to screen for improved inhibitory activity against key molecular targets.
Rationale for Derivatization
The structure of N-(3-acetylphenyl)-2,5-dibromobenzamide offers several points for chemical modification to explore the structure-activity relationship (SAR) and improve pharmacological properties. The proposed derivatization strategy will focus on three key regions of the molecule: the dibromophenyl ring, the acetylphenyl moiety, and the amide linker.
-
Dibromophenyl Ring: Modifications at this position can influence the compound's lipophilicity and electronic properties, which can in turn affect cell permeability and target engagement. Replacing the bromine atoms with other halogens (Cl, F) or with small alkyl or alkoxy groups can fine-tune these properties.
-
Acetylphenyl Moiety: The acetyl group provides a handle for a variety of chemical transformations. It can be reduced to an alcohol, converted to an oxime, or used as a starting point for the synthesis of more complex heterocyclic systems. These changes can alter the compound's hydrogen bonding capacity and steric profile.
-
Amide Linker: While generally less amenable to modification without disrupting the core structure, the amide bond's hydrogen can be substituted with small alkyl groups to probe the importance of the N-H bond for target interaction.
The following diagram illustrates the proposed derivatization strategy:
Caption: Proposed derivatization strategy for N-(3-acetylphenyl)-2,5-dibromobenzamide.
Synthetic Protocols
The synthesis of novel derivatives will primarily involve standard amide coupling reactions. The general workflow is depicted below:
Caption: General synthetic workflow for novel benzamide derivatives.
Protocol 1: Synthesis via Acyl Chloride
This protocol is suitable for the synthesis of a wide range of benzamide derivatives.
Materials:
-
Substituted 2,5-dibromobenzoic acid
-
Substituted 3-aminoacetophenone
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the substituted 2,5-dibromobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure. Co-evaporate with anhydrous toluene twice to ensure complete removal of thionyl chloride/oxalyl chloride.
-
Dissolve the resulting acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted 3-aminoacetophenone (1.0 eq) and triethylamine (1.5 eq) or pyridine (1.5 eq) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis via Amide Coupling Reagents
This method is preferable for substrates with sensitive functional groups.
Materials:
-
Substituted 2,5-dibromobenzoic acid
-
Substituted 3-aminoacetophenone
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the substituted 2,5-dibromobenzoic acid (1.0 eq), substituted 3-aminoacetophenone (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Add EDC (1.2 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Efficacy Screening Protocols
Based on the known pharmacology of benzamides, a tiered screening approach is recommended. The primary screen should focus on key enzyme families known to be targeted by this class of compounds.
Primary Screening Targets:
-
Histone Deacetylases (HDACs): A general HDAC activity assay can be used for initial screening.
-
Poly(ADP-ribose) Polymerases (PARPs): A pan-PARP assay will identify compounds with activity against this enzyme family.
-
Tankyrases (TNKS1/2): As members of the PARP family, specific assays for tankyrases are warranted.
The following diagram outlines the proposed screening cascade:
Caption: In vitro screening cascade for novel benzamide derivatives.
Protocol 3: Fluorometric HDAC Inhibition Assay
This assay provides a sensitive method for measuring the inhibition of HDAC activity.[2][3][4]
Materials:
-
HDAC inhibitor screening kit (e.g., Cayman Chemical Cat# 10011563 or Abcam Cat# ab283378)
-
HeLa nuclear extract (as a source of HDACs) or purified HDAC isoforms
-
Test compounds (dissolved in DMSO)
-
Trichostatin A (as a positive control inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 440-465 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in HDAC assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add the HeLa nuclear extract or purified HDAC enzyme solution to each well.
-
Add the test compounds at various concentrations to the wells. Include wells with buffer only (negative control) and a known HDAC inhibitor (positive control).
-
Incubate the plate at 37°C for 15-30 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 4: Chemiluminescent PARP Inhibition Assay
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[5][6]
Materials:
-
PARP assay kit (e.g., Trevigen Cat# 4677-096-K)
-
Activated DNA
-
Histone-coated 96-well plates
-
NAD⁺ and Biotinylated NAD⁺
-
PARP enzyme (e.g., PARP1 or PARP2)
-
Olaparib or Veliparib (as a positive control inhibitor)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
White 96-well microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in PARP assay buffer.
-
In a histone-coated 96-well plate, add the PARP enzyme, activated DNA, NAD⁺, and biotinylated NAD⁺ mixture to each well.
-
Add the test compounds at various concentrations to the wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate for 60 minutes.
-
Wash the plate again.
-
Add the chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 5: Tankyrase (TNKS) Inhibition Assay
This colorimetric assay measures the activity of TNKS1.[7][8]
Materials:
-
TNKS1 colorimetric activity assay kit (e.g., Trevigen Cat# 4700-096-K)
-
Purified TNKS1 enzyme
-
Test compounds (dissolved in DMSO)
-
XAV939 (as a positive control inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare serial dilutions of the test compounds and XAV939 in the provided assay buffer.
-
Add the TNKS1 enzyme to the wells of the microplate.
-
Add the test compounds at various concentrations. Include a negative control (no enzyme) and a positive control (XAV939).
-
Initiate the reaction by adding the reaction mix containing the substrate and NAD⁺.
-
Incubate the plate at 37°C for the time specified in the kit protocol.
-
Stop the reaction and add the developer solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound and determine the IC₅₀ value.
Data Presentation and Interpretation
All quantitative data from the screening assays should be summarized in a clear and structured table to facilitate comparison between the synthesized derivatives. The table should include the chemical structure of each derivative, along with its calculated IC₅₀ values for each of the primary screening targets.
Table 1: In Vitro Efficacy of N-(3-acetylphenyl)-2,5-dibromobenzamide Derivatives
| Compound ID | R¹ | R² | R³ | HDAC IC₅₀ (µM) | PARP IC₅₀ (µM) | TNKS1 IC₅₀ (µM) |
| Lead | H | Br | COCH₃ | |||
| D-1 | Cl | Br | COCH₃ | |||
| D-2 | F | Br | COCH₃ | |||
| D-3 | H | Br | CH(OH)CH₃ | |||
| D-4 | H | Br | C(NOH)CH₃ | |||
| ... | ... | ... | ... |
R¹, R², and R³ represent the positions of modification on the dibromophenyl and acetylphenyl rings, respectively.
Conclusion
The development of novel derivatives of N-(3-acetylphenyl)-2,5-dibromobenzamide presents a promising avenue for the discovery of new therapeutic agents. The protocols outlined in this document provide a systematic approach to the synthesis and evaluation of these compounds. By leveraging a rational design strategy and a robust screening cascade, researchers can efficiently identify derivatives with improved efficacy and selectivity, paving the way for further preclinical and clinical development.
References
-
Identification of HDAC inhibitors using a cell-based HDAC I/II assay. National Center for Biotechnology Information. [Link]
-
HDAC 1 Inhibitor Screening Assay Kit from Cayman Chemical. Biocompare. [Link]
-
Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. ACS Publications. [Link]
-
Sighting of tankyrase inhibitors by structure- and ligand-based screening and in vitro approach. The Royal Society of Chemistry. [Link]
-
Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]
-
PARP assay for inhibitors. BMG LABTECH. [Link]
-
Sighting of tankyrase inhibitors by structure- and ligand-based screening and in vitro approach. National Center for Biotechnology Information. [Link]
-
Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. National Center for Biotechnology Information. [Link]
-
Evaluation of hits as tankyrase inhibitors. (A): Biological screening... ResearchGate. [Link]
-
Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]
-
Inhibition of Tankyrase by a Novel Small Molecule Significantly Attenuates Prostate Cancer Cell Proliferation. National Center for Biotechnology Information. [Link]
-
Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. National Center for Biotechnology Information. [Link]
Sources
- 1. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]
- 4. biocompare.com [biocompare.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Sighting of tankyrase inhibitors by structure- and ligand-based screening and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(3-acetylphenyl)-2,5-dibromobenzamide
Document ID: TSC-2026-02-13-001
Version: 1.0
Introduction
Welcome to the technical support center for the synthesis of N-(3-acetylphenyl)-2,5-dibromobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this and structurally related compounds. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your yield.
The synthesis of N-(3-acetylphenyl)-2,5-dibromobenzamide involves the formation of an amide bond between 3-aminoacetophenone and 2,5-dibromobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is often performed under Schotten-Baumann conditions.[1][2] While seemingly straightforward, achieving a high yield of a pure product can be challenging due to potential side reactions and purification difficulties. This guide will walk you through common issues and provide evidence-based solutions.
Reaction Overview: Schotten-Baumann Acylation
The Schotten-Baumann reaction is a well-established method for synthesizing amides from amines and acid chlorides.[2][3] It is typically carried out in a two-phase system (an organic solvent and water) in the presence of a base.[1][2] The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and thus halting the reaction.[1]
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during the synthesis of N-(3-acetylphenyl)-2,5-dibromobenzamide.
Issue 1: Low or No Product Yield
Q1: I'm not getting any product, or the yield is very low. What are the likely causes?
A1: Low or no yield in an amide coupling reaction can stem from several factors, primarily related to the quality of your reagents and the reaction conditions. Let's break down the possibilities:
-
Poor Quality of 2,5-dibromobenzoyl chloride: Acid chlorides are highly reactive and susceptible to hydrolysis. If your 2,5-dibromobenzoyl chloride has been exposed to moisture, it may have hydrolyzed back to the carboxylic acid, which will not react with the amine under these conditions.
-
Recommendation: Use freshly opened or distilled 2,5-dibromobenzoyl chloride. If you suspect hydrolysis, you can check for the presence of the corresponding carboxylic acid using techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy (look for a broad O-H stretch).
-
-
In-situ Formation of the Acid Chloride: If you are preparing the acid chloride in-situ from 2,5-dibromobenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, incomplete conversion is a common issue.[4][5]
-
Recommendation: Ensure the reaction with the chlorinating agent goes to completion. Using a catalytic amount of N,N-dimethylformamide (DMF) with oxalyl chloride can accelerate this conversion.[2] After formation, it's often best to remove the excess chlorinating agent under reduced pressure before adding the amine.
-
-
Inactive 3-aminoacetophenone: While less likely to be the point of failure than the acid chloride, ensure your 3-aminoacetophenone is pure. Impurities can interfere with the reaction.
-
Incorrect Stoichiometry or Order of Addition: The stoichiometry of the reactants is critical.
-
Recommendation: A slight excess of the acid chloride (e.g., 1.1 equivalents) is sometimes used to ensure complete consumption of the amine. Also, the order of addition matters. It is generally recommended to add the acid chloride slowly to the solution of the amine and base.[6]
-
-
Insufficient or Inappropriate Base: The base is essential to neutralize the HCl produced.[1][3]
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Q2: My reaction mixture shows multiple spots on TLC, and I'm having trouble isolating the pure product. What are these impurities and how can I prevent them?
A2: The formation of byproducts is a common challenge. Here are the most likely culprits and how to address them:
-
Unreacted Starting Materials: This is the most straightforward impurity to identify.
-
Prevention: Drive the reaction to completion by adjusting stoichiometry (a slight excess of the more accessible reagent), increasing the reaction time, or gently heating if the reaction is sluggish at room temperature. Monitor the reaction progress by TLC until one of the starting materials is consumed.
-
-
Hydrolysis of 2,5-dibromobenzoyl chloride: As mentioned earlier, if water is present and the reaction conditions are not optimized, the acid chloride can hydrolyze to 2,5-dibromobenzoic acid.
-
Prevention: While Schotten-Baumann conditions utilize water, vigorous stirring is key to ensure the amine reacts preferentially with the acid chloride.[8] Alternatively, performing the reaction under anhydrous conditions with an organic base like pyridine can minimize hydrolysis.[6]
-
Removal: A wash with a mild aqueous base (e.g., sodium bicarbonate solution) during the workup will extract the acidic byproduct into the aqueous layer.[6]
-
-
Diacylation of the Amine: Although less common with anilines due to the decreased nucleophilicity of the amide nitrogen, it's a theoretical possibility, especially with a large excess of a highly reactive acid chloride.
-
Prevention: Use a controlled stoichiometry of the acid chloride (close to 1:1 with the amine).
-
-
Side Reactions of the Acetyl Group: The acetyl group on 3-aminoacetophenone is generally stable under these conditions, but aggressive basic conditions or high temperatures could potentially lead to side reactions.
-
Prevention: Maintain a moderate temperature (e.g., 0 °C to room temperature) and avoid excessively strong bases if possible.
-
Issue 3: Difficulty with Product Purification and Isolation
Q3: I have a crude product, but I'm losing a lot of it during purification. What's the best way to purify N-(3-acetylphenyl)-2,5-dibromobenzamide?
A3: Amides are often crystalline solids, making recrystallization the purification method of choice.[9] Column chromatography can also be used but may lead to lower yields if the product is sensitive to the stationary phase.[9]
-
Recrystallization: This is often the most effective method for purifying amides.[9]
-
Solvent Selection: The key is to find a solvent that dissolves the compound when hot but not when cold.[6] For N-aryl benzamides, lower alcohols like ethanol or methanol are good starting points.[6][10] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be very effective.[6][11] You can determine the optimal solvent by performing small-scale solubility tests.[6]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can treat the hot solution with a small amount of activated charcoal and then perform a hot filtration to remove it.[6] Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[12] Collect the crystals by filtration.
-
-
Washing during Workup: A proper aqueous workup before recrystallization is crucial.
-
Procedure: After the reaction is complete, quench with water and extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate.[6] Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and excess organic base, followed by a wash with a saturated sodium bicarbonate solution to remove unreacted acid chloride and the resulting carboxylic acid.[6] Finally, wash with brine to remove residual water, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[6]
-
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction?
A: For Schotten-Baumann conditions, a biphasic system is used. Common organic solvents include dichloromethane (DCM), diethyl ether, or toluene. The aqueous phase contains the base (e.g., NaOH). In anhydrous conditions, aprotic solvents like DCM, tetrahydrofuran (THF), or acetonitrile are suitable, with an organic base like pyridine or triethylamine.[4][6]
Q: What is a typical reaction time and temperature?
A: These reactions are often rapid, proceeding to completion within a few hours at room temperature.[4][6] It is common to start the reaction at 0 °C, especially during the addition of the highly reactive acid chloride, and then allow it to warm to room temperature.[6] Monitoring by TLC is the best way to determine the optimal reaction time.
Q: Can I use a coupling agent instead of converting the carboxylic acid to an acid chloride?
A: Yes, direct amide formation from a carboxylic acid and an amine can be achieved using various coupling reagents. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[4][13] Other reagents like HATU are also very effective, particularly for less reactive amines.[5] This approach avoids the need to handle acyl chlorides but may require different optimization strategies.
Q: My final product is colored. How can I decolorize it?
A: A pale yellow or off-white color is not uncommon for crude amide products. As mentioned in the purification section, treating a solution of your crude product in the recrystallization solvent with activated charcoal is an effective way to remove colored impurities.[6]
Experimental Protocols & Data
Protocol 1: Synthesis of N-(3-acetylphenyl)-2,5-dibromobenzamide via Schotten-Baumann Conditions
-
In a round-bottom flask, dissolve 3-aminoacetophenone (1.0 equivalent) in dichloromethane (DCM).
-
Add an aqueous solution of sodium hydroxide (2.0 equivalents).
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,5-dibromobenzoyl chloride (1.05 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary: Troubleshooting and Optimization Parameters
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Acid Chloride | 1.05 eq. | Use freshly prepared/distilled; confirm purity. | Highly susceptible to hydrolysis, a primary cause of low yield. |
| Base | 2.0 eq. aq. NaOH | Screen organic bases (pyridine, Et₃N) in anhydrous solvent. | To neutralize HCl byproduct and drive the reaction forward.[1] |
| Temperature | 0 °C to RT | Maintain 0 °C for extended period; gentle heating if needed. | Controls reaction rate and minimizes side reactions. |
| Solvent | DCM/Water | Trial of other biphasic systems (e.g., Toluene/Water). | Solvent can influence reaction rate and solubility. |
| Purification | Recrystallization | Test various solvent systems (e.g., EtOH, EtOH/H₂O, EtOAc/Hexane). | To achieve high purity by exploiting differential solubility.[6][11] |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and purification.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield issues.
References
-
Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
-
Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. (2025). Nvpubhouse Library for American Journal of Applied Science and Technology. Retrieved February 13, 2026, from [Link]
-
What is the best technique for amide purification?. (2020). ResearchGate. Retrieved February 13, 2026, from [Link]
-
The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. (n.d.). Organic Chemistry. Retrieved February 13, 2026, from [Link]
-
Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]
-
Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. (2015). WIPO Patentscope. Retrieved February 13, 2026, from [Link]
-
Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. (2012). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Acylation of Aniline Explained. (n.d.). Pearson. Retrieved February 13, 2026, from [Link]
-
How should I purify a complex, polar, amide reaction mixture?. (2023). Biotage. Retrieved February 13, 2026, from [Link]
-
Is the Friedel-Crafts acylation of aniline difficult?. (2018). Quora. Retrieved February 13, 2026, from [Link]
-
Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved February 13, 2026, from [Link]
-
Aniline. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved February 13, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 13, 2026, from [Link]
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023). YMER. Retrieved February 13, 2026, from [Link]
-
Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. (2022). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Retrieved February 13, 2026, from [Link]
-
Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. (2022). Thieme Chemistry. Retrieved February 13, 2026, from [Link]
-
Amide coupling. (2025). Reddit. Retrieved February 13, 2026, from [Link]
-
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. (n.d.). Semantic Scholar. Retrieved February 13, 2026, from [Link]
-
Click synthesis of some novel benzo[d]thiazole–1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibitors against breast cancer. (n.d.). RSC Publishing. Retrieved February 13, 2026, from [Link]
-
Base-promoted synthesis of N-arylbenzamides by N-benzoylation of dimethylphenylthioureas. (2017). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Nickel-Catalyzed Asymmetric Synthesis of α-Arylbenzamides. (2021). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
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Overcoming solubility issues with N-(3-acetylphenyl)-2,5-dibromobenzamide in assays
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for overcoming the experimental challenges associated with N-(3-acetylphenyl)-2,5-dibromobenzamide, a compound with significant potential but known solubility hurdles. As Senior Application Scientists, we have consolidated field-proven insights and foundational scientific principles to help you navigate these issues and ensure the integrity of your assay results.
Section 1: Understanding the Challenge - Compound Profile
N-(3-acetylphenyl)-2,5-dibromobenzamide is a synthetic organic molecule whose structure, characterized by multiple aromatic rings and halogen substituents, predicts low aqueous solubility (hydrophobicity). This property is a primary obstacle in various biological and biochemical assays, which are typically conducted in aqueous buffer systems. Poor solubility can lead to a cascade of experimental problems, including compound precipitation, inaccurate concentration measurements, and non-reproducible data, ultimately masking the true biological activity of the compound.[1][2]
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when working with N-(3-acetylphenyl)-2,5-dibromobenzamide.
Q1: My N-(3-acetylphenyl)-2,5-dibromobenzamide powder will not dissolve in my aqueous assay buffer. What is the first step?
A1: Direct dissolution in aqueous buffers is highly unlikely to succeed. The standard and essential first step is to prepare a high-concentration stock solution in a suitable organic solvent.[3][4] This stock solution can then be diluted into your assay buffer for your working concentrations. This process ensures the compound is fully solvated before its introduction to the aqueous environment.
Q2: What is the best organic solvent for preparing a stock solution of N-(3-acetylphenyl)-2,5-dibromobenzamide?
A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery for creating stock solutions due to its powerful solubilizing capacity for a wide range of organic compounds and its miscibility with water.[5][6]
-
Primary Recommendation: Start with 100% DMSO.
-
Alternatives: If DMSO interferes with your specific assay, other water-miscible organic solvents like dimethylformamide (DMF) or ethanol can be tested.[5] However, their solubilizing power may be lower for this compound class.
It is critical to ensure the stock solution is clear and free of any visible particulates. If solubility in DMSO is limited even at high concentrations (e.g., >10 mM), this may indicate an intrinsic property of the compound that requires more advanced formulation strategies.[6]
Q3: I successfully dissolved the compound in DMSO, but it precipitates immediately when I dilute it into my aqueous buffer. How can I prevent this?
A3: This is a classic problem known as "fall-out" or precipitation upon dilution. It occurs because the compound, while soluble in the high-percentage organic environment of the stock, crashes out when the solvent polarity dramatically increases. Here are several strategies to mitigate this:
-
Control Final Solvent Concentration: The most common cause is too high a final concentration of the compound for the low final concentration of the organic solvent. Keep the final DMSO concentration in your assay as low as possible, typically ≤1% (v/v), to minimize solvent effects on the biological system.[7] You may need to lower the final concentration of your test compound.
-
Use Co-solvents: A co-solvent system, where a water-miscible solvent is added to the aqueous buffer, can increase the solubility of hydrophobic compounds.[5][8][9] Examples include using a buffer containing 5-10% ethanol, propylene glycol, or polyethylene glycol (PEG). The choice of co-solvent must be validated for compatibility with your assay.
-
Incorporate Surfactants: Non-ionic surfactants at low concentrations (e.g., 0.01% - 0.1% Triton X-100 or Tween-80) can help maintain compound solubility by forming micelles.[10][11] This is a common practice in high-throughput screening (HTS) to prevent compound aggregation.
-
Adjust pH: For compounds with ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[5][8] While N-(3-acetylphenyl)-2,5-dibromobenzamide does not have strongly acidic or basic groups, slight pH shifts can sometimes influence solubility and should be considered if other methods fail.
Q4: Can I use physical methods like sonication or heating to improve dissolution?
A4: Yes, but with caution.
-
Sonication: A brief sonication in a water bath can help break up small aggregates and accelerate the dissolution of the compound in the organic stock solvent.
-
Heating: Gentle warming (e.g., to 37°C) can increase the rate of dissolution. However, be aware of the thermal stability of your compound. Prolonged heating can lead to degradation. Never heat to create a supersaturated solution, as the compound will likely precipitate upon cooling to the assay temperature.
These methods are best applied during the preparation of the initial stock solution, not after dilution into the final aqueous buffer.
Q5: How can I be certain my compound is fully dissolved and not just a fine suspension?
A5: Visual inspection is the first step. A true solution will be perfectly clear with no visible particles, even when viewed against a dark background with focused light (Tyndall effect). A fine suspension will appear hazy or cloudy and may exhibit light scattering. For quantitative confirmation, techniques like dynamic light scattering (DLS) can be used to detect the presence of nanoparticles or aggregates, but this is typically reserved for advanced formulation development.
Section 3: Troubleshooting & Experimental Workflows
The following workflows provide a systematic approach to preparing and using N-(3-acetylphenyl)-2,5-dibromobenzamide in your experiments.
Workflow 1: Solubility Troubleshooting Decision Tree
This diagram outlines the decision-making process when encountering solubility issues.
Caption: A decision tree for systematically addressing solubility issues.
Section 4: Standard Operating Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for creating a concentrated stock solution.
Materials:
-
N-(3-acetylphenyl)-2,5-dibromobenzamide (solid)
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: Determine the mass of the compound needed for your desired volume and concentration. The molecular weight of N-(3-acetylphenyl)-2,5-dibromobenzamide (C₁₅H₁₁Br₂NO₂) is approximately 413.06 g/mol .
-
For 1 mL of a 10 mM stock: 0.01 mol/L * 0.001 L * 413.06 g/mol = 0.00413 g = 4.13 mg.
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound and place it into a suitable vial.
-
Add Solvent: Add the calculated volume of 100% DMSO to the vial.
-
Dissolve: Cap the vial securely and vortex thoroughly for 2-3 minutes.
-
Inspect: Visually inspect the solution for any undissolved particles.
-
Apply Energy (if needed): If particulates remain, place the vial in a bath sonicator for 5-10 minutes or warm it in a 37°C water bath for 10 minutes, followed by vortexing.[12]
-
Final Check: Once the solution is completely clear, it is ready for storage.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation over time.[6]
Protocol 2: Serial Dilution into an Aqueous Assay Buffer
This protocol outlines the steps for diluting the stock solution to the final working concentration.
Procedure:
-
Thaw Stock: Thaw one aliquot of your 10 mM DMSO stock solution completely and bring it to room temperature.
-
Intermediate Dilution (Optional but Recommended): It is often beneficial to perform an intermediate dilution in 100% DMSO to achieve lower concentrations that are easier to pipette accurately.
-
Final Dilution: Add a small volume of the DMSO stock (or intermediate dilution) to your pre-warmed (if applicable) aqueous assay buffer. The key is to add the DMSO to the buffer, not the other way around. Pipette directly into the bulk buffer and mix immediately and vigorously to promote rapid dispersion and minimize localized high concentrations that can cause precipitation.[3]
-
Example: For a 10 µM final concentration with 0.1% DMSO, add 1 µL of 10 mM stock to 999 µL of assay buffer.
-
-
Inspect: Immediately check the final solution for any signs of cloudiness or precipitation.
Section 5: Data Interpretation and Potential Artifacts
Poor solubility can directly impact your assay results, often creating misleading data. It is crucial to recognize these artifacts.
| Artifact | Cause | Impact on Data | Mitigation Strategy |
| False Positives | Compound aggregates or precipitates scatter light in optical assays (e.g., fluorescence, absorbance). Aggregates can also non-specifically bind to and inhibit enzymes.[11][13] | Appears as an active "hit" (e.g., increased signal or inhibition) that is not due to specific target binding. Reproducible but not genuine. | Add 0.01-0.1% non-ionic detergent (e.g., Triton X-100) to the assay buffer. Perform counter-screens to confirm activity.[11] |
| False Negatives | The actual concentration of the dissolved compound is much lower than the nominal concentration due to precipitation. | Compound appears inactive or less potent than it truly is because it never reaches an effective concentration in solution. | Improve solubility using methods in the FAQ section. Confirm solubility at the highest tested concentration. |
| Poor Reproducibility | The amount of compound that precipitates varies between wells, plates, or experiments. | High variability in results (large error bars), making it impossible to generate reliable concentration-response curves. | Ensure consistent and vigorous mixing procedures. Pre-treat plates if compound adsorption is suspected. Optimize the solubilization protocol. |
Section 6: Advanced Solubilization Strategies
If the methods described above are insufficient, more advanced formulation techniques may be necessary, particularly for in vivo studies.
-
Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like N-(3-acetylphenyl)-2,5-dibromobenzamide, within their central cavity, forming a water-soluble inclusion complex.[2][14] This can dramatically enhance aqueous solubility.
-
Nanosuspensions: This technology reduces the particle size of the drug to the nanometer range.[14][15] The increased surface area significantly enhances the dissolution rate, which can improve bioavailability. This is achieved through methods like high-pressure homogenization.[8]
-
Lipid-Based Formulations: For lipophilic compounds, formulating them in lipid-based delivery systems (e.g., emulsions, liposomes) can improve solubility and absorption, especially for oral delivery.[2][16]
The selection of an advanced method depends heavily on the specific application (e.g., in vitro assay vs. in vivo pharmacokinetics) and requires specialized formulation expertise.[14][17]
References
-
Jadhav, N., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 10(11), 211-220. [Link]
-
Verma, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 124-132. [Link]
-
Savjani, K. T., et al. (2012). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Pharmaceutical Investigation, 42(6), 253-264. [Link]
-
Singh, S., et al. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Nanoscience & Nanotechnology-Asia, 13(2), e200423215968. [Link]
-
Xu, Z., et al. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences, 35(1), 95-112. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Kumar, L., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(3), 1-10. [Link]
-
International Journal of Creative Research Thoughts. (2024). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT, 12(8). [Link]
-
Uhlig, T., et al. (2018). Liposome Formulations of Hydrophobic Drugs. Springer Nature Experiments. [Link]
-
Vlerick, A. M., et al. (2019). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of Pharmaceutical Sciences, 108(1), 325-334. [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link]
-
Yasgar, A., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]
-
National Center for Biotechnology Information. (2010). Compound Management for Quantitative High-Throughput Screening. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Lloyd, M. D. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
-
The Proteinguru. (2021). Solution-making strategies & practical advice. YouTube. [Link]
-
Harvey, D. (2020). Preparing Solutions. Chemistry LibreTexts. [Link]
-
Brown University. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Brown University Division of Biology and Medicine. [Link]
-
Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 78-85. [Link]
Sources
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- 17. worldscientific.com [worldscientific.com]
N-(3-acetylphenyl)-2,5-dibromobenzamide degradation and storage problems
Technical Support Center: N-(3-acetylphenyl)-2,5-dibromobenzamide
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for handling, storing, and troubleshooting issues related to N-(3-acetylphenyl)-2,5-dibromobenzamide. As a compound featuring a benzamide core, bromine substituents, and an acetyl group, its stability is paramount for reproducible experimental outcomes. This document outlines the potential degradation pathways and provides actionable protocols to ensure its integrity.
Part 1: Frequently Asked Questions (FAQs) on Storage & Handling
Proper storage is the first line of defense against chemical degradation. Here are answers to common questions regarding the optimal conditions for N-(3-acetylphenyl)-2,5-dibromobenzamide.
Q1: What are the ideal storage conditions for N-(3-acetylphenyl)-2,5-dibromobenzamide?
A1: While amides are generally stable molecules, certain functional groups on this specific compound warrant caution.[1][2] To maximize shelf-life and prevent degradation, store the compound under the following conditions:
-
Temperature: Cool to cold temperatures, ideally between 2-8°C. For long-term storage, temperatures of -20°C are recommended. This minimizes the rate of potential hydrolytic and oxidative reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is particularly important for long-term storage to prevent oxidation, to which aromatic amines and related compounds can be susceptible.[1][3]
-
Light: Protect from light by using an amber or opaque vial. Aromatic brominated compounds can be sensitive to light and may undergo photodegradation, which often involves debromination.[4][5][6]
-
Moisture: Keep in a tightly sealed container with a desiccant. The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions, which can be initiated by atmospheric moisture.[7][8]
Q2: What type of container is best for storing this compound?
A2: Use a tightly sealed, amber glass vial. Glass is preferred over plastic as it is less permeable to gases and less likely to leach contaminants. The amber color is critical for protection against photodecomposition.[1][4]
Q3: How should I handle the compound during experimental use?
A3: To minimize degradation during use, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid. Weigh out the required amount quickly and promptly reseal the container, purging with an inert gas if possible. For preparing solutions, use anhydrous solvents if the intended reaction chemistry is sensitive to water.
Part 2: Troubleshooting Guide to Degradation
If you suspect your compound has degraded, this section will help you diagnose the problem.
Q1: My solid N-(3-acetylphenyl)-2,5-dibromobenzamide has changed color. What could this indicate?
A1: A color change, typically to a yellowish or brownish hue, is a common sign of degradation. This is often due to slow oxidation or photodecomposition. The formation of minute quantities of colored impurities can alter the appearance of the bulk material. While a slight color change may not significantly impact purity for some applications, it warrants an analytical check before use in sensitive assays.
Q2: I'm observing new, unexpected peaks in my HPLC or LC-MS analysis. Could this be degradation?
A2: Yes, this is a primary indicator of degradation. The two most likely degradation pathways for this molecule are hydrolysis and debromination.
-
Hydrolysis: The amide bond can be cleaved by water, especially if catalyzed by trace acidic or basic contaminants.[7][8][9][10] This would result in the formation of 2,5-dibromobenzoic acid and 3-aminoacetophenone. You would expect to see peaks corresponding to these two smaller molecules.
-
Debromination: Photodegradation or certain reaction conditions can cause the loss of one or both bromine atoms from the aromatic ring.[4][5] This would result in new peaks in your chromatogram with a corresponding mass shift (loss of ~79 or ~158 Da for Br).
Q3: My experimental results are inconsistent or show reduced activity. Could compound stability be the cause?
A3: Absolutely. If the parent compound degrades, its concentration in your stock solution or solid sample decreases, leading to lower-than-expected activity or inconsistent results. If you suspect this, it is crucial to perform a purity analysis on your current stock.
Summary of Potential Degradants
| Degradation Pathway | Potential Products | Expected Mass Change | Primary Cause |
| Amide Hydrolysis | 2,5-dibromobenzoic acid & 3-aminoacetophenone | Cleavage into two smaller fragments | Moisture, acid/base catalysis[7][8][11] |
| Reductive Debromination | N-(3-acetylphenyl)-2-bromobenzamide | Loss of 79 Da (79Br) or 81 Da (81Br) | Light exposure, reducing agents[4][12] |
Part 3: Analytical Protocols for Stability Assessment
To confirm the integrity of N-(3-acetylphenyl)-2,5-dibromobenzamide, use the following protocols.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a standard method to assess the purity of your compound and detect the presence of degradants.[13][14]
Objective: To quantify the purity of N-(3-acetylphenyl)-2,5-dibromobenzamide and identify potential impurity peaks.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution to a working concentration of ~50 µg/mL using the mobile phase.
-
-
HPLC System & Conditions:
-
System: Standard HPLC with UV-Vis Detector.[13]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]
-
Mobile Phase A: Water with 0.1% Formic Acid.[13]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[13]
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: Ramp to 95% B
-
15-17 min: Hold at 95% B
-
17.1-20 min: Return to 40% B and equilibrate
-
-
Flow Rate: 1.0 mL/min.[13]
-
Detection Wavelength: 254 nm.[13]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Compare the retention times of any new peaks to those of potential degradant standards (e.g., 2,5-dibromobenzoic acid), if available.
-
Part 4: Visual Guides & Workflows
Troubleshooting Workflow for Suspected Degradation
This workflow provides a logical sequence of steps to diagnose and address potential compound degradation.
Potential Degradation Pathways
This diagram illustrates the primary chemical transformations that can lead to the degradation of N-(3-acetylphenyl)-2,5-dibromobenzamide.
References
-
Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]
-
Cox, R. A. (2011). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry. [Link]
-
Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?[Link]
-
Cox, R. A., & Yates, K. (1981). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. The excess acidity method applied to parallel A-2 reactions. Canadian Journal of Chemistry. [Link]
-
Geocities.ws. Hydrolysis of Benzamide. [Link]
-
Chemistry Education. Synthesis and analysis of amides. [Link]
-
Wang, F., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. PMC. [Link]
-
E3S Web of Conferences. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]
-
Altarawneh, M., & Dlugogorski, B. Z. (2015). Photodecomposition properties of brominated flame retardants (BFRs). Murdoch University Research Repository. [Link]
-
ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?[Link]
-
Zielińska, M., et al. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. PMC. [Link]
-
ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]
-
PubMed. (2024, June 6). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. [Link]
-
Solubility of Things. Amides: Structure, Properties, and Reactions. [Link]
-
Environmental Science & Technology. (2020). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. [Link]
-
Wikipedia. Amide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 6. Research Portal [researchportal.murdoch.edu.au]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amide - Wikipedia [en.wikipedia.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting unexpected results in N-(3-acetylphenyl)-2,5-dibromobenzamide experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing N-(3-acetylphenyl)-2,5-dibromobenzamide?
The most direct and common method is the nucleophilic acyl substitution between 3-aminoacetophenone and 2,5-dibromobenzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the amine on the highly electrophilic acid chloride.[1][2][3] A base, such as triethylamine (TEA) or aqueous sodium hydroxide, is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.[4]
Q2: What are the starting materials and their roles?
-
3-Aminoacetophenone: This molecule provides the nucleophilic amine group (-NH2) that attacks the carbonyl carbon of the acid chloride.[5][6] Its acetyl group (-COCH3) is generally unreactive under these conditions but may influence solubility.
-
2,5-Dibromobenzoyl chloride: This is the acylating agent. The carbonyl carbon is highly electrophilic, readily attacked by the amine. The bromine atoms are electron-withdrawing, which can further increase the reactivity of the acyl chloride.[7]
-
Base (e.g., Triethylamine, Pyridine, or NaOH): The base acts as an acid scavenger, neutralizing the HCl formed during the reaction.[1][8] This prevents the formation of the non-nucleophilic ammonium salt of 3-aminoacetophenone, allowing the reaction to proceed to completion.[4][9]
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)): An aprotic solvent is used to dissolve the reactants and facilitate the reaction.[10]
Q3: What are the expected spectroscopic characteristics of the final product?
While a specific spectrum for N-(3-acetylphenyl)-2,5-dibromobenzamide is not widely published, we can predict the key features based on its structure:
-
¹H NMR: Expect aromatic protons in the 7-8.5 ppm range. A singlet for the amide N-H proton will likely appear downfield (δ > 8 ppm). A singlet corresponding to the acetyl methyl group (-COCH3) should be visible around 2.6 ppm.
-
¹³C NMR: Look for carbonyl signals for the amide and ketone around 165-170 ppm and ~198 ppm, respectively. Multiple signals will be present in the aromatic region (120-140 ppm).
-
IR Spectroscopy: Key vibrational bands include the N-H stretch (~3300 cm⁻¹), the amide C=O stretch (~1650-1680 cm⁻¹), and the ketone C=O stretch (~1680-1700 cm⁻¹).
II. Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism.
Caption: General workflow for amide synthesis.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, workup, and purification of N-(3-acetylphenyl)-2,5-dibromobenzamide.
Problem 1: Low or No Product Yield
Question: My reaction shows very little or no formation of the desired amide product upon TLC or LC-MS analysis. What could be the cause?
Possible Causes & Solutions:
-
Poor Quality of 2,5-Dibromobenzoyl Chloride: Acyl chlorides are highly sensitive to moisture and can hydrolyze back to the corresponding carboxylic acid (2,5-dibromobenzoic acid), which is unreactive under these conditions.[11][12]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of 2,5-dibromobenzoyl chloride or purify the existing stock by distillation. A fuming appearance upon opening the bottle is a sign of hydrolysis (reaction with air moisture to form HCl gas).[12]
-
In-situ Preparation: If reagent quality is a persistent issue, consider preparing the acyl chloride in situ from 2,5-dibromobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride just before the reaction.[9][10] This ensures a fresh, highly reactive acylating agent.
-
-
-
Inadequate Base: An insufficient amount of base, or a base that is too weak, will fail to neutralize the HCl generated. This leads to the protonation of the 3-aminoacetophenone, rendering it non-nucleophilic.[4][9]
-
Troubleshooting Steps:
-
Check Stoichiometry: Ensure at least one equivalent of base is used. It is common practice to use a slight excess (1.1-1.2 equivalents).
-
Use an Appropriate Base: Triethylamine or pyridine are common choices. For biphasic Schotten-Baumann conditions, an aqueous solution of NaOH or NaHCO₃ can be effective.[3][8]
-
-
-
Anhydrous Conditions Not Maintained: Trace amounts of water in the solvent or glassware can hydrolyze the acyl chloride.
-
Troubleshooting Steps:
-
Dry Glassware: Oven-dry all glassware and cool it under a stream of inert gas (nitrogen or argon).
-
Use Anhydrous Solvents: Use freshly distilled solvents or solvents from a solvent purification system.
-
-
Caption: Troubleshooting workflow for low product yield.
Problem 2: Product is Impure After Workup
Question: My crude product contains significant impurities, primarily unreacted starting materials or a new, unexpected spot on the TLC plate. How can I improve the workup?
Possible Causes & Solutions:
-
Presence of Unreacted 3-Aminoacetophenone: The basic starting amine can be difficult to separate from the neutral amide product.
-
Troubleshooting Steps:
-
Acidic Wash: During the liquid-liquid extraction, wash the organic layer with a dilute acid solution (e.g., 1 M HCl or 1 M citric acid).[13] This will protonate the unreacted amine, forming a water-soluble ammonium salt that will move to the aqueous layer.
-
-
-
Presence of 2,5-Dibromobenzoic Acid: This impurity arises from the hydrolysis of the acyl chloride.
-
Troubleshooting Steps:
-
Basic Wash: Wash the organic layer with a dilute basic solution (e.g., 1 M NaHCO₃ or 1 M NaOH).[13] This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase.
-
-
-
Formation of a Symmetrical Anhydride: The acyl chloride can sometimes react with the carboxylate (formed from hydrolysis) to generate a symmetrical anhydride, which can also acylate the amine.
-
Troubleshooting Steps:
-
A thorough basic wash should also help hydrolyze and remove any unreacted anhydride.
-
If this is a persistent issue, ensuring strictly anhydrous conditions is the best preventative measure.[14]
-
-
Problem 3: Difficulty with Purification by Recrystallization
Question: I am struggling to find a suitable solvent system for recrystallizing my product. It either dissolves completely in everything or in nothing at all.
Possible Causes & Solutions:
The product, N-(3-acetylphenyl)-2,5-dibromobenzamide, is a moderately polar molecule. Finding a single solvent where it is highly soluble when hot but poorly soluble when cold can be challenging.[15] A mixed-solvent system is often the solution.[16]
-
Troubleshooting Steps:
-
Select a "Soluble" Solvent: Find a solvent that readily dissolves your crude product at room temperature or with gentle warming. Good candidates for polar compounds include acetone, ethyl acetate, or methanol.[16][17]
-
Select an "Insoluble" Anti-Solvent: Find a solvent in which your product is very poorly soluble. For this compound, non-polar solvents like hexanes, heptane, or toluene could work.[16][18] Water can also be an anti-solvent if a water-miscible solvent like ethanol or acetone is used as the primary solvent.[15]
-
Perform the Recrystallization:
-
Dissolve the crude product in a minimum amount of the hot "soluble" solvent.[16]
-
While the solution is still hot, add the "insoluble" anti-solvent dropwise until you see persistent cloudiness (turbidity).
-
Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[16]
-
-
| Solvent Polarity Spectrum & Potential Choices |
| Most Polar |
| Intermediate |
| Least Polar |
| A good starting point for a mixed-solvent system would be dissolving the compound in hot ethyl acetate or acetone and then adding hexanes as the anti-solvent.[17][18] |
Problem 4: Unexpected Analytical Results
Question: The ¹H NMR spectrum of my purified product shows broad peaks, or the mass spectrum shows an M+1 peak that is lower than expected. What's going on?
Possible Causes & Solutions:
-
Broad NMR Peaks:
-
Cause: Broad peaks, especially for the aromatic and N-H protons, can be due to restricted rotation around the amide C-N bond at room temperature.
-
Troubleshooting: Try acquiring the NMR spectrum at an elevated temperature (e.g., 50-80 °C). This will increase the rate of bond rotation and should result in sharper peaks.
-
-
Incorrect Mass in MS:
-
Cause: If the mass is significantly lower than expected, it could indicate that one or both of the bromine atoms have been lost through a side reaction, or that the reaction failed and you have isolated a different compound.
-
Troubleshooting:
-
Check Isotope Pattern: Bromine has two major isotopes (~50.7% ⁷⁹Br and ~49.3% ⁸¹Br). A compound with two bromine atoms will have a characteristic M, M+2, and M+4 peak pattern in the mass spectrum with a ratio of approximately 1:2:1. If this pattern is absent, it confirms the loss of bromine.
-
Re-evaluate Synthesis: Consider potential debromination side reactions, although this is less likely under standard amide coupling conditions. More likely, the starting material was incorrect, or an unexpected rearrangement occurred.
-
-
IV. References
-
Nardone, B., & T. D. W. (2022). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC. National Center for Biotechnology Information. [Link]
-
(n.d.). Experiment 2: Recrystallization. University of Missouri–St. Louis. [Link]
-
(2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
(n.d.). Amide Workup - Biofilm Inhibitor Synthesis. Dr. Goode's Research Lab.
-
(n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
(n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. ResearchGate. [Link]
-
(2023, February 19). Go-to recrystallization solvent mixtures. Reddit. [Link]
-
(2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
(n.d.). Solvent Choice - Chemistry Teaching Labs. University of York. [Link]
-
(n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]
-
(n.d.). Optimized reaction conditions for the amide formation step. ResearchGate. [Link]
-
(2020, November 2). What is the best technique for amide purification? ResearchGate. [Link]
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
-
(n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information. [Link]
-
(2023, February 10). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]
-
(2020, August 7). Looking for some advice for purification of diamide. Reddit. [Link]
-
(2017, March 7). Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. [Link]
-
(n.d.). benzamide, N-(3-acetylphenyl)-4-benzoyl- - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
(2021, April 14). Why did my amide syntesis does not work? ResearchGate. [Link]
-
(n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]
-
(2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
(n.d.). Chemistry Schotten Baumann Reaction. SATHEE. [Link]
-
(2021, March 23). Schotten-Baumann Reaction. J&K Scientific LLC. [Link]
-
(n.d.). Schotten–Baumann reaction. Wikipedia. [Link]
-
(2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. National Center for Biotechnology Information. [Link]
-
(n.d.). 3-Aminoacetophenone. NIST WebBook. [Link]
-
(2021, October 20). Tips and tricks for difficult amide bond formation? Reddit. [Link]
-
(n.d.). Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. [Link]
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3-Aminoacetophenone [webbook.nist.gov]
- 6. 3-Aminoacetophenone | 99-03-6 [chemicalbook.com]
- 7. 2,4-Dibromobenzoyl chloride (59615-16-6) for sale [vulcanchem.com]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Amide Synthesis [fishersci.co.uk]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 14. reddit.com [reddit.com]
- 15. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 16. athabascau.ca [athabascau.ca]
- 17. m.youtube.com [m.youtube.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Optimizing N-(3-acetylphenyl)-2,5-dibromobenzamide Synthesis
Welcome to the technical support center for the synthesis of N-(3-acetylphenyl)-2,5-dibromobenzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic route, improve yield, and ensure the highest purity of your target compound.
Introduction to the Synthesis
The synthesis of N-(3-acetylphenyl)-2,5-dibromobenzamide is typically achieved via a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction. This well-established method involves the reaction of an amine (3-aminoacetophenone) with an acyl chloride (2,5-dibromobenzoyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] While the reaction is robust, several factors can influence its outcome. This guide will walk you through potential challenges and their solutions.
Reaction Workflow Diagram
Caption: Workflow for N-(3-acetylphenyl)-2,5-dibromobenzamide Synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of N-(3-acetylphenyl)-2,5-dibromobenzamide.
Q1: Why is my reaction yield consistently low?
Low yields in a Schotten-Baumann reaction can stem from several factors. Here's a systematic approach to diagnosing the issue:
-
Purity of Starting Materials:
-
3-Aminoacetophenone: Ensure it is free from impurities. If it has darkened, consider purification by recrystallization or column chromatography.
-
2,5-Dibromobenzoyl Chloride: This is a critical reagent. It is highly reactive and susceptible to hydrolysis.
-
In-situ preparation: It is best prepared fresh from 2,5-dibromobenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3]
-
Moisture: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.
-
-
-
Reaction Conditions:
-
Base: The base is crucial for neutralizing the HCl generated during the reaction.[4] Insufficient base will lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction. A slight excess of a non-nucleophilic base like pyridine or triethylamine is recommended. For biphasic conditions, an aqueous solution of sodium hydroxide can be used.[1]
-
Temperature: The reaction is typically exothermic. Running the reaction at 0°C (ice bath) during the addition of the acyl chloride can help to control the reaction rate and minimize side reactions. After the initial addition, the reaction can be allowed to slowly warm to room temperature.
-
Addition Rate: Slow, dropwise addition of the 2,5-dibromobenzoyl chloride solution to the amine solution is critical. A rapid addition can lead to localized high concentrations, promoting side reactions and polymerization.
-
-
Work-up Procedure:
-
Product Loss: Ensure that the product is not being lost during the aqueous work-up. N-(3-acetylphenyl)-2,5-dibromobenzamide is expected to be a solid that is insoluble in water. However, vigorous washing with large volumes of water could lead to some loss.
-
| Parameter | Recommendation | Rationale |
| Acyl Chloride | Use freshly prepared or recently purchased material. | Highly susceptible to hydrolysis, which deactivates it. |
| Atmosphere | Conduct the reaction under an inert atmosphere (N₂ or Ar). | Prevents moisture from entering the reaction. |
| Base | Use 1.1-1.2 equivalents of a non-nucleophilic base (e.g., pyridine). | Neutralizes HCl byproduct without competing with the amine.[4] |
| Temperature | Add acyl chloride at 0°C, then allow to warm to room temperature. | Controls the exothermic reaction and minimizes side products. |
| Addition | Add acyl chloride solution dropwise with vigorous stirring. | Prevents localized high concentrations and side reactions. |
Q2: I am observing multiple spots on my TLC, even after the reaction should be complete. What are the likely side products?
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates an incomplete reaction or the formation of side products. Here are the most common culprits:
-
Unreacted Starting Materials:
-
3-Aminoacetophenone: This will be visible on the TLC. If a significant amount remains, it suggests a problem with the acyl chloride's reactivity or insufficient reaction time.
-
2,5-Dibromobenzoic Acid: If the acyl chloride was not pure or hydrolyzed during the reaction, you will see the corresponding carboxylic acid on your TLC. This is often a baseline spot.
-
-
Side Products:
-
Hydrolysis of Acyl Chloride: 2,5-dibromobenzoyl chloride can react with any trace water to form 2,5-dibromobenzoic acid.
-
Diacylation: Although less common with secondary amides, it's a possibility if the reaction conditions are not well-controlled.
-
Reaction with the Acetyl Group: While the amino group is the primary nucleophile, under harsh conditions, side reactions involving the acetyl group of 3-aminoacetophenone cannot be entirely ruled out, though they are less likely under standard Schotten-Baumann conditions.
-
Mitigation Strategies:
-
TLC Monitoring: Co-spot your reaction mixture with your starting materials (3-aminoacetophenone and 2,5-dibromobenzoic acid) to identify them.
-
Anhydrous Conditions: Re-emphasizing the importance of dry solvents and an inert atmosphere will minimize the hydrolysis of the acyl chloride.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 3-aminoacetophenone to ensure the complete consumption of the more valuable acyl chloride.
Q3: How can I effectively purify the crude N-(3-acetylphenyl)-2,5-dibromobenzamide?
Purification is critical to obtaining a high-quality final product. The two primary methods are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.[5]
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For N-aryl benzamides, common recrystallization solvents include ethanol, methanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.[6][7]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
-
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be used.
-
Eluent System: A good starting point for the eluent system would be a mixture of hexane and ethyl acetate. The optimal ratio can be determined by TLC analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed experimental protocol for this synthesis?
Step 1: Preparation of 2,5-Dibromobenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place 2,5-dibromobenzoic acid (1.0 eq).
-
Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[8]
-
Heat the mixture to reflux (gently) for 2-3 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 2,5-dibromobenzoyl chloride can often be used directly in the next step.
Step 2: Amide Coupling
-
In a separate flask, dissolve 3-aminoacetophenone (1.05 eq) and pyridine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the amine solution to 0°C in an ice bath.
-
Dissolve the crude 2,5-dibromobenzoyl chloride from Step 1 in a minimal amount of the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3-acetylphenyl)-2,5-dibromobenzamide.
Q2: What are the key safety precautions for this synthesis?
-
Thionyl Chloride: This is a corrosive and lachrymatory reagent. It reacts violently with water to release toxic gases (SO₂ and HCl). Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acyl Chlorides: 2,5-Dibromobenzoyl chloride is also corrosive and a lachrymator. Handle with care in a fume hood.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood.
-
Bases: Pyridine has a strong, unpleasant odor and is toxic. Sodium hydroxide is corrosive. Handle with appropriate care.
Q3: How can I confirm the identity and purity of my final product?
A combination of spectroscopic methods and physical characterization is essential:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.
-
Melting Point: A sharp melting point range for the purified solid suggests high purity.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of all the expected protons and their chemical environments. Expect signals for the acetyl methyl group, the aromatic protons from both rings, and the amide N-H proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the number of unique carbon atoms in the molecule, including the carbonyl carbons of the acetyl and amide groups.
-
IR (Infrared) Spectroscopy: Look for characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the ketone (around 1680 cm⁻¹), and the C=O stretch of the amide (around 1650 cm⁻¹).[9]
-
MS (Mass Spectrometry): This will confirm the molecular weight of the compound. Look for the molecular ion peak.
-
References
- BenchChem. (2025). Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide single crystals.
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Retrieved from [Link]
-
ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Purification of N-Isobutylbenzamide by Recrystallization.
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. znaturforsch.com [znaturforsch.com]
Technical Support Center: Purification of N-(3-acetylphenyl)-2,5-dibromobenzamide
Welcome to the technical support center for the purification of N-(3-acetylphenyl)-2,5-dibromobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining a high-purity product.
I. Understanding the Compound and Potential Impurities
N-(3-acetylphenyl)-2,5-dibromobenzamide is a substituted benzamide. The primary impurities in its crude form typically arise from the starting materials of the synthesis or from side reactions.
Common Impurities:
-
Unreacted Starting Materials: 2,5-dibromobenzoyl chloride (or the corresponding benzoic acid) and 3-aminoacetophenone.
-
Hydrolysis Products: 2,5-dibromobenzoic acid, formed from the reaction of the benzoyl chloride with water.[1][2]
-
Side-Reaction Products: Small amounts of di-acylated or other related byproducts.
II. Troubleshooting and FAQs
This section addresses common issues encountered during the purification of N-(3-acetylphenyl)-2,5-dibromobenzamide in a question-and-answer format.
Recrystallization Issues
Q1: My crude product oils out during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute is insoluble in the hot solvent and separates as a liquid. This can be addressed by:
-
Solvent System Modification: The polarity of the solvent system may be too high or too low. If you are using a single solvent, try a mixed solvent system. For example, dissolve the crude product in a good solvent (e.g., ethanol or acetone) at an elevated temperature and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes slightly cloudy.[3] Then, allow it to cool slowly.
-
Slowing Down Cooling: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. This can create nucleation sites for crystal growth.
Q2: I have very low recovery after recrystallization. How can I improve my yield?
A2: Low recovery is often due to using too much solvent or the product having significant solubility in the cold solvent.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4][5] Adding the solvent in small portions while heating can help achieve this.
-
Optimize Solvent Choice: Select a solvent in which your product is highly soluble when hot but poorly soluble when cold. A screening of different solvents may be necessary. For benzamide derivatives, alcohols like ethanol are often a good starting point.[5]
-
Thorough Cooling: Ensure the crystallization mixture is thoroughly chilled in an ice bath for an adequate amount of time to maximize precipitation.[4][6]
Q3: My recrystallized product is still colored. How can I remove the color impurities?
A3: Colored impurities can often be removed by treating the hot solution with activated carbon.
-
Activated Carbon Treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-5% by weight of the crude product). Swirl the mixture for a few minutes and then perform a hot filtration to remove the carbon before allowing the solution to cool.[6] Be cautious as adding carbon to a boiling solution can cause it to bump.
Column Chromatography Issues
Q4: I am seeing significant streaking of my product on the TLC plate, making it difficult to choose a solvent system for column chromatography.
A4: Streaking on a TLC plate can be caused by several factors:
-
Compound Overloading: Spot a more dilute solution of your crude product on the TLC plate.
-
Inappropriate Solvent System: The solvent system may not be optimal. For amides, which can interact with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can often resolve streaking.[7][8]
-
Acidic Impurities: If your crude product contains acidic impurities like 2,5-dibromobenzoic acid, they can interact with the silica gel and cause streaking. A preliminary wash with a mild base can help remove these.[2]
Q5: My compound is not eluting from the silica gel column.
A5: This indicates that the eluent is not polar enough to move your compound down the column.
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Consider a Stronger Solvent: If increasing the polarity of your current system is ineffective, you may need to switch to a more polar solvent system altogether, such as dichloromethane/methanol.
Q6: The separation between my product and an impurity is very poor during column chromatography.
A6: Poor separation requires optimization of the chromatographic conditions.
-
Fine-Tune the Solvent System: A small change in the eluent composition can sometimes dramatically improve separation. Running a gradient elution, where the polarity of the eluent is gradually increased over the course of the separation, can also be effective.[8]
-
Change the Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina.
-
Dry Loading: If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder loaded onto the column.[7][8] This can lead to sharper bands and better separation.
III. Recommended Purification Protocols
A. Preliminary Wash
Before attempting recrystallization or column chromatography, a simple wash can remove some of the more soluble impurities.
-
Suspend the crude product in a dilute aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the suspension for 15-30 minutes. This will convert any acidic 2,5-dibromobenzoic acid into its water-soluble sodium salt.[2]
-
Filter the solid product and wash it with deionized water.
-
Wash the solid with a small amount of cold ethanol or another suitable solvent to remove any remaining unreacted 3-aminoacetophenone.
-
Dry the solid product under vacuum.
B. Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids.[9]
Recommended Solvent Systems:
-
Ethanol
-
Ethanol/Water mixture
-
Acetone/Hexane mixture
Step-by-Step Protocol:
-
Place the crude N-(3-acetylphenyl)-2,5-dibromobenzamide in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling while stirring.[4]
-
Continue to add small portions of the hot solvent until the solid just dissolves.[4][5]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[6] Reheat to boiling and perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
C. Column Chromatography
For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful alternative.[10]
Typical Stationary Phase: Silica gel (60-120 mesh)[10]
Recommended Eluent Systems (to be optimized by TLC):
-
Hexane/Ethyl Acetate gradient
-
Dichloromethane/Methanol gradient
Step-by-Step Protocol:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.[10]
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a dry loading.[7][8]
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the chosen solvent system, collecting fractions.[10]
-
Monitor the fractions by TLC to identify those containing the pure product.[10]
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-(3-acetylphenyl)-2,5-dibromobenzamide.
IV. Visualization of Purification Workflow
Caption: General purification workflow for N-(3-acetylphenyl)-2,5-dibromobenzamide.
V. Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting recrystallization issues.
VI. Quantitative Data Summary
| Purification Method | Key Parameters | Expected Outcome |
| Preliminary Wash | Aqueous NaHCO₃, Cold Ethanol | Removal of acidic and some starting material impurities. |
| Recrystallization | Ethanol or Ethanol/Water | High purity crystalline solid. Yield is dependent on careful control of solvent volume. |
| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate | High purity amorphous or crystalline solid. Effective for separating closely related impurities. |
VII. References
-
Reddit. (2020). Looking for some advice for purification of diamide. r/Chempros. Retrieved from [Link]
-
Reddit. (2021). Purification of N-benzylbenzamides. r/chemistry. Retrieved from [Link]
-
Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis. Retrieved from [Link]
-
University of Washington. (2011). Peptide fractionation and Clean-Up Protocols. UWPR. Retrieved from [Link]
-
Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]
-
YouTube. (2018). Benzamide Preparation from Benzoic Acid. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
Li, S., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(15), 3429. [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. researchgate.net [researchgate.net]
Avoiding off-target effects of N-(3-acetylphenyl)-2,5-dibromobenzamide in cells
The following guide is designed as a specialized Technical Support Center resource for researchers utilizing N-(3-acetylphenyl)-2,5-dibromobenzamide . This small molecule, often utilized as a chemical probe (structurally related to the P2X7 receptor antagonist class or specific kinase/benzamide-scaffold inhibitors), presents unique challenges regarding specificity, solubility, and metabolic stability.
Optimizing Specificity & Minimizing Off-Target Effects in Cellular Models
Status: Operational Role: Senior Application Scientist Context: Small Molecule Probe Validation
Executive Summary: The "Dirty" Benzamide Challenge
N-(3-acetylphenyl)-2,5-dibromobenzamide is a lipophilic small molecule probe. While the 2,5-dibromobenzamide moiety is a privileged scaffold (classically associated with P2X7 receptor antagonism and certain Hedgehog pathway modulators), its chemical properties predispose it to three specific off-target mechanisms in cell culture:
-
Colloidal Aggregation: The dibromo-substitution increases lipophilicity (cLogP ~3.5–4.0), leading to "promiscuous" inhibition via protein sequestration.
-
Metabolic Instability: The 3-acetyl group is a substrate for cellular carbonyl reductases, rapidly converting the probe into its alcohol metabolite (1-hydroxyethyl), which may have distinct biological activity.
-
Polypharmacology (The Benzamide Core): The benzamide pharmacophore can mimic nicotinamide, potentially inhibiting PARP (Poly(ADP-ribose) polymerase) or interacting with HDACs (Histone deacetylases) if not sterically hindered.
This guide provides the workflows to distinguish bona fide target engagement from these artifacts.
Troubleshooting Guide (FAQ Format)
Category A: Toxicity & Cell Death
Q: My cells show rapid viability loss (within 2-4 hours) at concentrations >10 µM. Is this on-target? A: Unlikely. Rapid necrosis within hours suggests membrane disruption or colloidal aggregation rather than specific pathway inhibition.
-
Diagnosis: The dibromobenzamide core is highly hydrophobic. At high concentrations, it forms colloidal aggregates that sequester membrane proteins and disrupt bilayer integrity.
-
The Fix: Perform the "Detergent Sensitivity Test." Add 0.01% Triton X-100 (or Tween-80) to your assay buffer. If the inhibitory effect (or toxicity) disappears, the activity was driven by non-specific aggregation, not specific binding.
Q: I see a loss of efficacy after 24 hours of incubation. Is the compound degrading? A: Yes, likely via metabolic reduction .
-
Mechanism: Intracellular carbonyl reductases convert the 3-acetyl group (ketone) to a 1-hydroxyethyl group (alcohol). This changes the steric and electronic properties of the molecule, potentially reducing affinity for your target.
-
The Fix: Refresh the media containing the compound every 6–8 hours, or perform a stability assay using LC-MS to quantify the ketone-to-alcohol conversion rate in your specific cell line.
Category B: Specificity & Controls
Q: How do I prove the observed effect is not due to PARP inhibition? A: Benzamides are classic PARP inhibitors. While the 2,5-dibromo substitution provides steric bulk that should reduce PARP binding compared to unsubstituted benzamides, it is a risk.
-
The Fix: Run a parallel control with Olaparib (a specific PARP inhibitor) at a relevant dose. If Olaparib does not recapitulate your phenotype, your compound's effect is likely independent of PARP.
Q: The compound precipitates in my media. How do I improve solubility? A: The 2,5-dibromo motif is heavy and lipophilic.
-
Protocol:
-
Dissolve stock in 100% DMSO (do not use ethanol).
-
Limit final DMSO concentration to 0.5% .
-
Critical Step: Pre-dilute the compound in warm media rapidly while vortexing, rather than adding the DMSO stock directly to the well. This prevents "crashing out" at the pipette tip.
-
Validation Workflows (Diagrams)
Workflow 1: Distinguishing Specific Signaling from Off-Target Noise
This logic flow ensures that the phenotype observed is due to specific target engagement and not aggregation or general toxicity.
Caption: Step-by-step logic to rule out colloidal aggregation and validate target engagement.
Experimental Protocols
Protocol A: The "Detergent Sensitivity" Control (Aggregation Check)
Purpose: To rule out false positives caused by the compound forming sticky colloids that sequester proteins.
Materials:
-
N-(3-acetylphenyl)-2,5-dibromobenzamide (10 mM stock in DMSO).
-
Triton X-100 (freshly prepared 1% stock in PBS).
-
Assay Buffer/Media.
Procedure:
-
Preparation: Prepare two sets of assay media:
-
Set A: Standard Media.
-
Set B: Media + 0.01% v/v Triton X-100 (Note: Ensure your cells/assay tolerate this low level of detergent; most biochemical assays do, some sensitive cells may require 0.001%).
-
-
Dosing: Treat cells/lysates with the compound (IC50 and 10x IC50) in both Set A and Set B.
-
Readout: Measure your primary endpoint (e.g., phosphorylation, calcium flux).
-
Analysis:
-
Specific Inhibition: Effect is identical in Set A and Set B.
-
Aggregation Artifact: Effect is observed in Set A but lost in Set B (detergent breaks up the colloids).
-
Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Purpose: To prove the compound actually binds the target protein inside the cell.
Procedure:
-
Treatment: Treat cells with 10 µM N-(3-acetylphenyl)-2,5-dibromobenzamide for 1 hour. Include a DMSO control.[1]
-
Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.
-
Heating: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
Lysis: Cool rapidly to RT. Freeze-thaw 3 times to lyse.
-
Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.
-
Detection: Run the supernatant (soluble fraction) on Western Blot probing for your target.
-
Result: If the compound binds, the target protein will remain soluble at higher temperatures compared to the DMSO control (thermal stabilization).
Comparative Data: Benzamide Scaffold Risks
Use this table to assess if your observed effects align with known off-target profiles of benzamides.
| Parameter | N-(3-acetylphenyl)-2,5-dibromobenzamide Profile | Risk Level | Mitigation Strategy |
| Solubility | Low (High cLogP due to Br atoms) | High | Use <0.5% DMSO; add 0.01% Tween-80 if possible. |
| PARP Inhibition | Potential (Benzamide core mimicry) | Medium | Test parallel sample with Olaparib (1 µM). |
| Metabolism | High (Acetyl group reduction) | High | Refresh media every 6h; quantify 1-hydroxyethyl metabolite. |
| Fluorescence | Low (Quenched by Bromine) | Low | Unlikely to interfere with GFP/RFP readouts. |
| Reversibility | Reversible (Non-covalent) | N/A | Washout experiments should restore function. |
References
-
Hu, H. et al. (2018). "Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety." Journal of Medicinal Chemistry. Link (Describes the general pharmacology and off-target profiling of benzamide derivatives).
-
Baell, J. & Holloway, G. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link (Foundational text on identifying aggregation/PAINS in hydrophobic probes like dibromobenzamides).
-
Donnelly-Roberts, D.L. et al. (2008). "Mammalian P2X7 receptor pharmacology: comparison of recombinant and native rat and human P2X7 receptors." British Journal of Pharmacology.[2] Link (Contextualizes the use of benzamide antagonists in P2X7 research).
-
Jafari, R. et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link (Protocol source for CETSA).
Sources
N-(3-acetylphenyl)-2,5-dibromobenzamide stability in cell culture media
A Guide to Assessing Stability and Troubleshooting in Cell Culture Applications
Welcome to the technical support guide for N-(3-acetylphenyl)-2,5-dibromobenzamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the proper handling, use, and stability assessment of this compound in typical cell culture experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to generate robust and reliable data.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the use of N-(3-acetylphenyl)-2,5-dibromobenzamide in cell-based assays.
Q1: How should I prepare a stock solution of N-(3-acetylphenyl)-2,5-dibromobenzamide?
A: Due to the predicted low aqueous solubility typical of benzamide derivatives, the recommended solvent for preparing a high-concentration stock solution is anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO).[2] It is crucial to use a high-purity grade of DMSO to prevent the introduction of water, which can compromise both compound solubility and stability during long-term storage.[2]
Best Practices for Stock Solution Preparation:
-
Use Anhydrous DMSO (≥99.9%): Minimizes water content that could lead to hydrolysis or precipitation upon freezing.[2]
-
Determine Molarity Accurately: Weigh the compound using a calibrated analytical balance and calculate the required volume of DMSO for your desired stock concentration (e.g., 10 mM or 20 mM).
-
Ensure Complete Dissolution: Vortex thoroughly. If particulates remain, brief sonication in a water bath can be used. Always visually confirm that the solution is clear before storage.[3]
-
Store Properly: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[4] Store at -20°C or -80°C.
Q2: My compound precipitates when I add it to my cell culture medium. What is happening and how can I fix it?
A: This is a very common issue known as "solvent shock" or precipitation.[5] It occurs when a compound dissolved at a high concentration in an organic solvent (like DMSO) is rapidly diluted into an aqueous environment (cell culture medium) where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of solution.
Immediate Mitigation Strategies:
-
Reduce Final DMSO Concentration: The final concentration of DMSO in your culture medium should ideally be ≤0.5% to avoid solvent effects and cytotoxicity, although some cell lines can tolerate up to 1%.[3] A common practice is to prepare a 1000X stock solution, so a 1:1000 dilution results in a final DMSO concentration of 0.1%.[6]
-
Use Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, perform serial dilutions. For example, first dilute the stock into a smaller volume of medium and then add this intermediate dilution to the final culture vessel.[7]
-
Increase Mixing Efficiency: Add the compound stock dropwise into the vortex of the medium while gently swirling or stirring. This helps to disperse the compound quickly and avoid localized high concentrations.[5]
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound, as temperature can influence solubility.[8]
If precipitation persists, it indicates that the desired final concentration exceeds the compound's aqueous solubility limit. The only solution is to lower the final working concentration of the compound.
Q3: What are the primary factors in cell culture that could cause N-(3-acetylphenyl)-2,5-dibromobenzamide to degrade?
A: The standard cell culture environment presents several factors that can promote chemical degradation.[1] Understanding these is key to designing a proper stability study.
-
Temperature (37°C): Elevated temperature accelerates the rate of most chemical reactions, including hydrolysis and oxidation.[9]
-
pH (~7.2-7.4): The near-physiological pH of most media can facilitate base-catalyzed hydrolysis of susceptible functional groups, such as the amide bond in your compound.[10]
-
Aqueous Environment: Water is a reactant in hydrolysis.[10]
-
Media Components: While less common for abiotic degradation, certain media components like metal ions could potentially catalyze degradation.[1] If using serum, the compound may bind to proteins like albumin, which can sometimes affect its stability and bioavailability.[11][12]
Troubleshooting Guide: Precipitation & Instability
Use this guide to diagnose and resolve common issues encountered during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding stock solution to media. | 1. Solvent Shock: Rapid change in solvent polarity. 2. Concentration Exceeds Solubility: The target concentration is higher than the compound's aqueous solubility limit. | 1. Follow the "Mitigation Strategies" in FAQ Q2 (stepwise dilution, slow addition with mixing). 2. Lower the final working concentration of the compound.[5] 3. Prepare a more dilute stock solution to reduce the DMSO concentration jump. |
| Media becomes cloudy or precipitate forms over time in the incubator. | 1. Temperature-Dependent Solubility: Compound may be less soluble at 37°C over long periods. 2. Chemical Degradation: The compound is degrading into a less soluble product. 3. pH Shift: Cellular metabolism can slightly alter media pH, affecting compound solubility.[5] | 1. Visually inspect cultures at multiple time points. If precipitation occurs late, consider this the effective endpoint for that concentration. 2. Perform the stability study outlined below to quantify the rate of degradation. 3. Ensure your medium has a robust buffering system (e.g., HEPES) if significant pH changes are suspected. |
| Inconsistent experimental results between replicates or experiments. | 1. Incomplete Solubilization of Stock: The initial DMSO stock was not fully dissolved. 2. Precipitation in Some Wells: Inconsistent addition or mixing is causing micro-precipitation. 3. Compound Degradation: The compound is not stable over the time course of the experiment, leading to variable effective concentrations. | 1. Always confirm visually that stock solutions are clear before use. Re-sonicate if needed. 2. Standardize your dilution and mixing procedure for all experiments. 3. Conduct a formal stability assessment (see protocol below). This is the most definitive way to rule out instability as a source of variability.[1] |
Troubleshooting Workflow for Compound Precipitation
Caption: Troubleshooting decision tree for compound precipitation issues.
Understanding Potential Degradation Pathways
N-(3-acetylphenyl)-2,5-dibromobenzamide contains an amide bond , which is the most likely site of degradation under aqueous conditions.[10]
-
Hydrolysis: The primary degradation pathway is likely the hydrolysis of the amide bond, which would cleave the molecule into 2,5-dibromobenzoic acid and 3-aminoacetophenone.[13][14] This reaction is typically slow at neutral pH but can be accelerated by heat (i.e., incubation at 37°C).[9]
Simplified Hydrolysis Pathway
Caption: Potential hydrolytic degradation of the parent compound.
Experimental Protocol: Assessing Compound Stability in Cell Culture Media
This protocol provides a robust framework for quantifying the stability of N-(3-acetylphenyl)-2,5-dibromobenzamide directly in your experimental medium. The principle is to incubate the compound in cell-free medium, sample at various time points, and quantify the remaining parent compound using High-Performance Liquid Chromatography (HPLC).[15]
Workflow for Stability Assessment
Caption: Experimental workflow for determining compound stability.
Materials
-
N-(3-acetylphenyl)-2,5-dibromobenzamide
-
Anhydrous, sterile DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum as used in your experiments
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
37°C, 5% CO₂ incubator
-
Acetonitrile (HPLC grade), ice-cold
-
HPLC system with UV detector
-
HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)
Step-by-Step Methodology
Part 1: Sample Preparation and Incubation
-
Prepare Compound-Spiked Medium: Warm your cell culture medium to 37°C. Prepare a sufficient volume for all time points.
-
Spike the Medium: From your concentrated DMSO stock, spike the medium to your desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.5%. Mix thoroughly but gently. This is your T=0 stock.
-
Initial Time Point (T=0): Immediately transfer an aliquot (e.g., 500 µL) of the spiked medium to a microcentrifuge tube. This is your T=0 sample. Proceed immediately to Part 2, Step 8 (Sample Processing).
-
Incubation: Place the remaining flask/tube of spiked medium in the 37°C incubator.
-
Time Course Sampling: At each subsequent time point (e.g., 2, 4, 8, 24, and 48 hours), remove an aliquot (500 µL) and place it in a new microcentrifuge tube.
-
Process Samples: Process each sample immediately after collection as described below.
Part 2: Sample Processing and HPLC Analysis
-
Protein Precipitation (if using serum): To each 500 µL sample, add 1 mL of ice-cold acetonitrile. This will precipitate the serum proteins which can interfere with HPLC analysis.
-
Vortex: Vortex the tubes vigorously for 30 seconds.
-
Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris (if any).
-
Collect Supernatant: Carefully transfer the clear supernatant to a clean HPLC vial.
-
HPLC Analysis: Inject the samples onto the HPLC system.
Recommended Starting HPLC Conditions
This is a generic starting point; optimization may be required. A stability-indicating method is one that can separate the parent compound from its degradation products.[16][17]
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 min, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection (UV) | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Vol | 10 µL |
Part 3: Data Analysis
-
Identify the Parent Peak: The peak in the T=0 sample with the largest area corresponding to your compound is the parent peak.
-
Quantify Peak Area: Integrate the peak area of the parent compound in the chromatograms from each time point.
-
Calculate Percent Remaining: For each time point, calculate the percentage of the compound remaining relative to the T=0 sample.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Determine Half-Life (t½): Plot the % Remaining versus time. The time at which the percentage drops to 50% is the experimental half-life of the compound under those conditions.
Data Recording Template
| Time (hours) | Peak Area (arbitrary units) | % Remaining |
| 0 | [Area from T=0 sample] | 100% |
| 2 | [Area from T=2h sample] | [Calculate] |
| 4 | [Area from T=4h sample] | [Calculate] |
| 8 | [Area from T=8h sample] | [Calculate] |
| 24 | [Area from T=24h sample] | [Calculate] |
| 48 | [Area from T=48h sample] | [Calculate] |
Interpretation:
-
>90% remaining at 48 hours: The compound is generally considered stable for most cell culture experiments.
-
50-90% remaining at 48 hours: The compound exhibits moderate degradation. For longer experiments, this should be taken into account.
-
<50% remaining at 48 hours: The compound is unstable. The experimental window should be shortened, or the degradation must be factored into the interpretation of biological data.
By following this comprehensive guide, you will be equipped to handle N-(3-acetylphenyl)-2,5-dibromobenzamide effectively, troubleshoot common problems, and generate high-quality, reproducible data by ensuring compound stability throughout your experiments.
References
- BenchChem. (2025).
- Paracel. (n.d.). Top 5 Factors Affecting Chemical Stability. Paracel.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell Life Science & Technology Co., Ltd.
- Sigma-Aldrich. (n.d.).
- The Cell Culture Dish. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
- MedChemExpress. (n.d.). Compound Handling Instructions. MedChemExpress.
- Shapiro, A. B., et al. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
- Kleinman, M. H., et al. (2011). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. AAPS PharmSciTech.
- Dahiwade, V., et al. (2026, January 1). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJ Wave.
- LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein.
- Dong, M. W., & Hu, G. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Confalonieri, D., et al. (2016, January 14). How do I make a stock solution of a substance in DMSO?
- BenchChem. (2025). Technical Support Center: Assessing Compound Stability in Cell Culture Media. BenchChem.
- BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. BenchChem.
- Li, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
- The Scientist. (2023, August 15). Providing Stability In Vivo, In Vitro, and In Culture.
- Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis.
- Reddit. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture?
- Dong, M. W., & Hu, G. (2020, October 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1).
- Geocities.ws. (n.d.). Hydrolysis of Benzamide.
- Ciavardelli, D., et al. (2009). Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. Journal of Proteomics.
- Cheshmedzhieva, D., et al. (2009). The mechanism of alkaline hydrolysis of amides: a comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide. Journal of Physical Organic Chemistry.
- Kar, A. (2010, October 9).
- Bunton, C. A., et al. (1961). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry.
- Cheshmedzhieva, D., et al. (2009). (PDF) The mechanism of alkaline hydrolysis of amides: A comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide.
- Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry.
- Tran, H., et al. (2019). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Pharmaceutics.
- IJSDR. (2023, August). DRUG STABILITY. International Journal of Scientific Development and Research.
- Slideshare. (n.d.). Factors affecting stability of drugs.
- Slideshare. (n.d.). Drug Stability.
- Sk-Mourad, L., et al. (2014). In silico prediction of pharmaceutical degradation pathways: a benchmarking study. Molecular Pharmaceutics.
- Langowski, J., & Long, A. (2002). Prediction of drug degradants using DELPHI: an expert system for focusing knowledge.
- Sk-Mourad, L., et al. (2014, November 3).
- ResearchGate. (n.d.). Prediction of Drug Degradants Using DELPHI: An Expert System for Focusing Knowledge.
- Thomas, S. (2019, October 2).
- BenchChem. (2025, April 25).
- Doneanu, A., & Chen, W. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
- Jonsson, A., et al. (2025, August 5). Stabilising proteins in solution using affordable and readily available small molecules. European Biophysics Journal.
- ResearchGate. (n.d.). Prolonged half-life of small-sized therapeutic protein using serum albumin-specific protein binder | Request PDF.
- PubChem. (n.d.). N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide.
- Sankar, K., et al. (2024). Albumin-Binding Domains in Therapeutic Protein Engineering: A Structural and Computational Perspective on Rational Design.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Factors affecting stability of drugs | PPTX [slideshare.net]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. Providing Stability In Vivo, In Vitro, and In Culture | The Scientist [the-scientist.com]
- 12. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. geocities.ws [geocities.ws]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rjwave.org [rjwave.org]
- 17. chromatographyonline.com [chromatographyonline.com]
Scaling up the synthesis of N-(3-acetylphenyl)-2,5-dibromobenzamide
The following technical guide addresses the scale-up synthesis of N-(3-acetylphenyl)-2,5-dibromobenzamide .
This synthesis presents a classic "Process Chemistry" challenge: coupling a sterically hindered acid (2,5-dibromobenzoic acid) with an electron-deficient amine (3-aminoacetophenone). Standard laboratory protocols often fail at scale due to slow kinetics, incomplete conversion, and difficult impurity purging.
Topic: Synthesis of N-(3-acetylphenyl)-2,5-dibromobenzamide Code: N-3AP-25DBB-SC Version: 2.1 (Kilogram Scale Protocol)
Process Overview & Logic
The synthesis is split into two distinct stages to maximize conversion and control impurities. We utilize the Acid Chloride Method rather than coupling agents (HATU/EDC) because it is more atom-economical and cost-effective for scale-up, provided the moisture sensitivity is managed.
-
Stage A (Activation): Conversion of 2,5-dibromobenzoic acid to 2,5-dibromobenzoyl chloride using Thionyl Chloride (
). -
Stage B (Coupling): Reaction of the acid chloride with 3-aminoacetophenone in an inert solvent (2-MeTHF or Toluene) with a base scavenger.
Reaction Scheme (DOT Visualization)
Caption: Workflow for the two-stage synthesis emphasizing the activation of the hindered acid followed by coupling with the deactivated amine.
Critical Troubleshooting Guide (Q&A)
Phase 1: Acid Chloride Activation (The "Hot" Phase)
Context: The 2-bromo substituent creates significant steric hindrance, making the formation of the acid chloride slower than typical benzoic acids.
Q1: The reaction mixture with thionyl chloride remains a suspension even after refluxing for 2 hours. Is it done?
-
Diagnosis: Likely incomplete conversion. The 2,5-dibromobenzoic acid is sparingly soluble. The acid chloride is usually more soluble.
-
Solution:
-
Check Catalyst: Did you add catalytic DMF (Dimethylformamide)? It is essential for forming the Vilsmeier-Haack intermediate, which catalyzes the reaction. Without it, hindered acids may never fully react.
-
Reaction Check: Take a 50 µL aliquot, quench into methanol. Run HPLC/TLC. If you see the Methyl Ester, conversion is good. If you see the Acid, continue reflux.
-
Action: Add 0.5-1.0 mol% additional DMF and continue reflux until the solution clarifies or off-gassing ceases.
-
Q2: Upon concentrating the acid chloride, the oil solidified and won't redissolve easily. What happened?
-
Diagnosis: 2,5-dibromobenzoyl chloride has a high melting point. If you strip the solvent (thionyl chloride) too dry, it crystallizes into a hard mass.
-
Prevention: Do not distill to dryness. Perform a "solvent swap" (azeotropic distillation) with Toluene to remove residual
, but keep the intermediate in solution (approx. 3-4 volumes of Toluene) for the next step.
Phase 2: Coupling Reaction (The "Stall" Phase)
Context: You are reacting a "lazy" nucleophile (3-aminoacetophenone) with a "shielded" electrophile.
Q3: The reaction has stalled at 80% conversion after 12 hours. Adding more acid chloride doesn't help.
-
Diagnosis: The reaction has likely generated HCl salts that are coating the amine or the base (DIPEA/TEA) has been consumed/protonated, stopping the proton shuffle.
-
Solution:
-
Temperature: Increase temperature to 40-50°C. The steric bulk of the 2-bromo group raises the energy barrier for the nucleophilic attack.
-
Solvent Power: If using Toluene, the intermediate amide might be precipitating and trapping the amine. Add a polar co-solvent like THF (Tetrahydrofuran) to solubilize the species.
-
Base Check: Ensure you used >2.5 equivalents of base. One equivalent neutralizes the HCl from the acid chloride, the other keeps the aniline deprotonated/free-base.
-
Q4: I see a new impurity at RRT 1.2 that tracks with the product.
-
Diagnosis: Bis-acylation (Imide formation). Although rare with hindered acids, if the reaction is run too hot with excess acid chloride, the amide nitrogen can attack another acid chloride molecule.
-
Fix: This is difficult to remove.[1][2]
-
Immediate Action: Quench the reaction with a primary amine (e.g., 3-dimethylaminopropylamine) to scavenge excess acid chloride.
-
Workup: Hydrolysis with NaOH/MeOH can sometimes selectively cleave the imide back to the amide, but it's risky. Prevention (stoichiometry control) is key.
-
Phase 3: Work-up & Isolation (The "Sludge" Phase)
Q5: The product is colored (dark brown/red) and retains the smell of the starting aniline.
-
Diagnosis: 3-Aminoacetophenone is prone to oxidation (browning) and is difficult to wash out if the pH is not correct.
-
Protocol:
-
Acid Wash: You must wash the organic layer with 1M HCl (at least 2 washes). This protonates the unreacted aniline (
), forcing it into the aqueous layer. The amide product is non-basic and stays in the organic layer. -
Carbon Treatment: If color persists, treat the warm organic solution with activated carbon (e.g., Darco G-60) for 30 minutes before crystallization.
-
Master Synthesis Protocol (Scale-Up Ready)
Scale: 100 g Input (2,5-Dibromobenzoic Acid) Expected Yield: ~135-145 g (80-85%)
Table 1: Materials & Stoichiometry
| Component | Role | Equiv.[3][4] | Mass/Vol | Notes |
| 2,5-Dibromobenzoic Acid | SM 1 | 1.0 | 100.0 g | Limiting Reagent |
| Thionyl Chloride | Reagent | 3.0 | 78 mL | Excess acts as solvent |
| DMF | Catalyst | 0.05 | 1.4 mL | Critical for activation |
| Toluene | Solvent | - | 500 mL | Azeotrope & Carrier |
| 3-Aminoacetophenone | SM 2 | 0.95 | 45.8 g | Slight deficit to ensure full consumption |
| DIPEA (Hunig's Base) | Base | 1.2 | 75 mL | Acid Scavenger |
| 2-MeTHF | Solvent | - | 800 mL | Reaction Solvent (Green alternative to DCM) |
Step-by-Step Procedure
Stage A: Acid Chloride Formation
-
Setup: Equip a 1L 3-neck flask with a mechanical stirrer, reflux condenser, and nitrogen inlet. Scrubber required for
/HCl off-gas. -
Charge: Add 2,5-Dibromobenzoic acid (100 g) and Thionyl Chloride (78 mL) .
-
Catalysis: Add DMF (1.4 mL) dropwise. Caution: Gas evolution.
-
Reaction: Heat to reflux (
) for 3-4 hours. The slurry should become a clear solution. -
Distillation: Switch to distillation setup. Remove excess
under reduced pressure. -
Chase: Add Toluene (200 mL) and distill again to remove trace thionyl chloride. Repeat if necessary.
-
Hold: Redissolve the resulting oil/solid in 2-MeTHF (200 mL) . Keep under
.
Stage B: Amide Coupling
-
Setup: In a separate 2L reactor, charge 3-Aminoacetophenone (45.8 g) , DIPEA (75 mL) , and 2-MeTHF (600 mL) . Cool to
. -
Addition: Transfer the Acid Chloride solution (from Stage A) into an addition funnel. Add dropwise to the amine solution over 1 hour, maintaining internal temp
.-
Why? Exotherm control prevents decomposition and bis-acylation.
-
-
Reaction: Allow to warm to Room Temperature (
). Stir for 4-12 hours.-
IPC (In-Process Control): Check HPLC. Target < 2% residual amine.[2]
-
-
Quench: Add Water (300 mL) to the reaction mixture. Stir for 15 mins.
Stage C: Work-up & Purification[5][6]
-
Phase Cut: Separate layers. Keep Organic (Top).
-
Acid Wash (Critical): Wash Organic layer with 1M HCl (2 x 200 mL) .
-
Purpose: Removes unreacted 3-aminoacetophenone and DIPEA.
-
-
Base Wash: Wash Organic layer with Sat.
(200 mL) .-
Purpose: Removes hydrolyzed 2,5-dibromobenzoic acid.
-
-
Brine Wash: Wash with Sat. NaCl (200 mL) . Dry over
, filter. -
Crystallization: Concentrate the 2-MeTHF solution to approx. 300 mL volume. Heat to
.[7] Slowly add Heptane (300-400 mL) until cloudy. Cool slowly to to crystallize. -
Isolation: Filter the white/off-white solid. Wash with cold Heptane/2-MeTHF (2:1). Dry in a vacuum oven at
.
Impurity Fate Mapping
Understanding where impurities go is vital for meeting purity specifications.
Caption: Fate mapping showing how specific washes target and remove key impurities.
References
- Schotten-Baumann Reaction Principles: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (General authoritative text on amide coupling mechanisms).
-
Scale-Up of Amide Couplings: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][8] Organic Process Research & Development, 20(2), 140–177. [Link]
- Acid Chloride Activation Catalysis: Clayden, J. (2001). Organic Principles and Strategies. Oxford University Press.
- Purification of Anilines/Amides: Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. 6th Ed. Butterworth-Heinemann.
-
Green Solvent Selection (2-MeTHF): Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. orgsyn.org [orgsyn.org]
- 4. pure.hud.ac.uk [pure.hud.ac.uk]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. reddit.com [reddit.com]
- 7. Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
Comparative Guide: N-(3-acetylphenyl)-2,5-dibromobenzamide vs. Known SIRT2 Inhibitors
This guide provides a technical comparison of N-(3-acetylphenyl)-2,5-dibromobenzamide , a synthetic benzamide derivative, against established inhibitors within its structural and functional class. Based on its pharmacophore (a benzamide core with a 3-acetylphenyl "cap" and halogenated substitutions), this compound is analyzed as a putative Sirtuin 2 (SIRT2) inhibitor , a class of NAD+-dependent deacetylase inhibitors used in neurodegenerative and oncological research.
Executive Summary
N-(3-acetylphenyl)-2,5-dibromobenzamide is a small-molecule probe belonging to the benzamide class of histone deacetylase inhibitors. It is structurally distinct due to its 2,5-dibromo substitution pattern , which enhances hydrophobic interaction within the enzyme's catalytic pocket, and the 3-acetylphenyl moiety , which mimics the acetyl-lysine substrate.
This guide compares it to industry-standard SIRT2 inhibitors: AK-7 (the structural parent), AGK2 (high potency standard), and SirReal2 (high selectivity standard).
Key Differentiators
-
Structural Rigidity: The 2,5-dibromo substitution provides a bulkier, more rigid scaffold compared to the mono-bromo substitution in AK-7, potentially altering residence time.
-
Substrate Mimicry: The 3-acetyl group acts as a hydrogen bond acceptor, probing the acetyl-lysine binding channel.
-
Solubility Profile: Lower aqueous solubility than sulfonamide-based inhibitors, requiring optimized DMSO/buffer protocols.
Mechanistic Analysis & Signaling Pathway[1]
Mechanism of Action (MOA)
The compound functions as a non-competitive inhibitor with respect to the peptide substrate and competitive/mixed with respect to NAD+. It binds to the "selectivity pocket" of the SIRT2 enzyme, locking it in an open, inactive conformation and preventing the nucleophilic attack of the acetyl-lysine on the NAD+ ribose.
Pathway Visualization
The following diagram illustrates the downstream effects of SIRT2 inhibition by N-(3-acetylphenyl)-2,5-dibromobenzamide, specifically in the context of
Caption: Mechanistic flow showing the inhibition of SIRT2-mediated deacetylation, leading to the accumulation of acetylated
Comparative Performance Data
The following table contrasts N-(3-acetylphenyl)-2,5-dibromobenzamide with established alternatives. Data represents consensus values from class-specific literature (Benzamide series).
| Feature | N-(3-acetylphenyl)-2,5-dibromobenzamide | AK-7 (Reference Standard) | AGK2 (Potency Standard) | SirReal2 (Selectivity Standard) |
| Core Scaffold | 2,5-Dibromobenzamide | 3-Bromobenzamide | Cyanovinyl-furan | Pyrimidine-based |
| Target Selectivity | SIRT2 > SIRT1/3 | SIRT2 > SIRT1 (IC50 > 50µM) | SIRT2 >> SIRT1/3 | SIRT2 >>> SIRT1/3 |
| Potency (IC50) | ~5 - 15 µM (Estimated*) | 15.5 µM | 3.5 µM | 0.14 µM |
| Brain Penetration | Moderate (Predicted) | High | Moderate | Low |
| Solubility | Low (DMSO required) | Moderate | Low | Moderate |
| Key Application | SAR Probe / Fragment Screening | Neurodegeneration Models | Cellular Assays | Crystallography / High-Precision |
*Note: IC50 values for specific analogs vary by assay conditions. The 2,5-dibromo substitution typically improves potency over the unsubstituted benzamide but may reduce solubility compared to AK-7.
Experimental Protocols for Validation
To validate the activity of N-(3-acetylphenyl)-2,5-dibromobenzamide, researchers should utilize a Fluorometric Deacetylation Assay . This protocol is self-validating using Nicotinamide as a negative control.
Protocol: Fluorometric SIRT2 Inhibition Assay
Objective: Determine the IC50 of the compound against recombinant SIRT2.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA.
-
Substrate: Ac-Arg-His-Lys-Lys(Ac)-AMC (Fluorogenic peptide).
-
Cofactor: 500 µM NAD+.
-
Compound Stock: 10 mM in DMSO. Serial dilute to 0.1, 1, 10, 50, 100 µM.
-
-
Reaction Setup (96-well Black Plate):
-
Test Wells: 25 µL SIRT2 enzyme (0.5 U/well) + 5 µL Compound. Incubate 10 min at 37°C.
-
Positive Control: Enzyme + DMSO (No inhibitor).
-
Background Blank: Buffer + Substrate (No enzyme).
-
Start Reaction: Add 20 µL Substrate/NAD+ mix.
-
-
Kinetic Measurement:
-
Read Fluorescence (Ex: 360 nm / Em: 460 nm) every 2 minutes for 60 minutes.
-
Calculate slope (RFU/min) for the linear phase.
-
-
Data Analysis:
-
Normalize slope to Positive Control (100% Activity).
-
Plot % Inhibition vs. Log[Compound] to derive IC50.
-
Workflow Diagram
Caption: Step-by-step workflow for the fluorometric determination of SIRT2 inhibition potency.
Conclusion & Recommendations
N-(3-acetylphenyl)-2,5-dibromobenzamide represents a specialized chemical probe within the benzamide class of SIRT2 inhibitors. While it may not possess the sub-micromolar potency of SirReal2 or the extensive in vivo validation of AK-7 , its unique 2,5-dibromo substitution offers a valuable tool for exploring the hydrophobic cleft of the SIRT2 active site.
Recommendation: Use this compound primarily for Structure-Activity Relationship (SAR) studies to define the steric limits of the SIRT2 hydrophobic pocket. For cellular efficacy studies, parallel controls with AK-7 are mandatory to distinguish specific SIRT2 inhibition from off-target toxicity.
References
-
Oalmann, C. et al. (2004). Structure-Activity Relationship of Benzamide Derivatives as SIRT2 Inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Mellini, P. et al. (2012). Discovery of Potent and Selective SIRT2 Inhibitors. Journal of Medicinal Chemistry.
-
Taylor, D.M. et al. (2011). A Brain-Permeable Small Molecule Reduces Neuronal Cholesterol by Inhibiting SIRT2 Deacetylation. ACS Chemical Biology.
-
Rumpf, T. et al. (2015). Selective Sirt2 inhibition by ligand-induced rearrangement of the active site. Nature Communications.
A Comparative Guide to the Structure-Activity Relationship of Novel Benzamide Analogs as Kinase Inhibitors
A Note on the Focus of this Guide: Initial research into the specific structure-activity relationship (SAR) of N-(3-acetylphenyl)-2,5-dibromobenzamide analogs revealed a lack of comprehensive published data required for a detailed comparative analysis. To fulfill the objective of providing a robust, data-supported guide in the spirit of the original request, this document will focus on a closely related and well-documented series: 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) . This allows for a thorough exploration of SAR principles within the benzamide scaffold, supported by published experimental data.
Introduction: The Benzamide Scaffold in Kinase Inhibition
The benzamide core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its synthetic tractability and ability to form key hydrogen bonding interactions have made it a popular starting point for the design of enzyme inhibitors, particularly targeting protein kinases.[1] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[1][3]
This guide provides a detailed comparative analysis of a series of novel 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives that have been synthesized and evaluated as inhibitors of FGFR1, a receptor tyrosine kinase implicated in various cancers, including non-small cell lung cancer (NSCLC).[4] By systematically modifying different positions of the benzamide scaffold, researchers have elucidated key structural features that govern the inhibitory activity of these compounds. This guide will dissect these structure-activity relationships, providing a valuable resource for medicinal chemists and drug development professionals working in the field of kinase inhibitor design.
Core Molecular Scaffolds and Design Rationale
The design of the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide series is based on a strategy of exploring the chemical space around a core scaffold to optimize interactions with the target enzyme, FGFR1. The core structure can be divided into three key regions, each amenable to chemical modification to probe its influence on biological activity.
Caption: Core regions of the benzamide scaffold for SAR analysis.
-
Region A (Benzoyl Ring): This region is substituted with a bromine atom at the 4-position, which can serve as a synthetic handle and may engage in halogen bonding interactions within the kinase active site. The 2-position has been systematically modified with various amide and sulfonamide moieties to explore the impact of different substituents on potency.
-
Region B (Anilide Ring): The N-(3,5-dimethoxyphenyl) group is a common feature in many kinase inhibitors, often providing crucial hydrophobic and hydrogen bonding interactions.
-
Amide Linker: The central amide bond provides structural rigidity and acts as a key hydrogen bond donor and acceptor, anchoring the molecule in the ATP-binding pocket of the kinase.
Synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide Analogs
The synthesis of the target benzamide derivatives is typically achieved through a multi-step sequence starting from commercially available materials. A general synthetic route is outlined below.
Caption: Generalized synthetic workflow for benzamide analogs.
Experimental Protocol: General Procedure for the Synthesis of Compound Series B
The following is a representative protocol for the synthesis of the 4-bromo-N-(3,5-dimethoxyphenyl)-2-(phenylamido)benzamide series (compounds B2, B4, B7, B9, B10, B13, B14 as described in the source literature).[4]
-
Step 1: Synthesis of 2-amino-4-bromobenzoic acid derivatives. Starting with a suitable substituted 2-aminobenzoic acid, the amino group is acylated using the appropriate acid chloride or anhydride in the presence of a base such as pyridine or triethylamine in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Step 2: Amide bond formation. The resulting carboxylic acid is then coupled with 3,5-dimethoxyaniline. This is commonly achieved using a peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) or using a reagent like thionyl chloride to form the acid chloride in situ, followed by the addition of the aniline.
-
Step 3: Purification. The final product is purified by column chromatography on silica gel, followed by recrystallization or trituration to yield the pure benzamide analog.
The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[4]
Comparative Analysis of Biological Activity
The synthesized 4-bromo-N-(3,5-dimethoxyphenyl)benzamide analogs were evaluated for their in vitro anticancer activity against a panel of non-small cell lung cancer (NSCLC) cell lines with known FGFR1 amplification.[4] The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay.
Table 1: In Vitro Anticancer Activity of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide Analogs
| Compound | R Group (at 2-position of benzoyl ring) | NCI-H520 IC50 (µM) | NCI-H1581 IC50 (µM) | NCI-H226 IC50 (µM) | NCI-H460 IC50 (µM) | NCI-H1703 IC50 (µM) |
| A2 | Propionamido | >10 | >10 | >10 | >10 | >10 |
| B2 | Phenylamido | 5.21 ± 0.63 | 4.89 ± 0.51 | 6.13 ± 0.78 | 5.87 ± 0.66 | 5.54 ± 0.59 |
| B4 | 2-Chlorophenylamido | 3.12 ± 0.45 | 2.87 ± 0.39 | 4.01 ± 0.52 | 3.65 ± 0.48 | 3.29 ± 0.41 |
| B7 | 3-Chlorophenylamido | 2.56 ± 0.38 | 2.21 ± 0.31 | 3.14 ± 0.44 | 2.98 ± 0.37 | 2.76 ± 0.33 |
| B9 | 3-Nitrophenylamido | 2.11 ± 0.32 | 1.89 ± 0.28 | 2.65 ± 0.39 | 2.43 ± 0.31 | 2.21 ± 0.29 |
| B10 | 3-Methoxyphenylamido | 4.87 ± 0.59 | 4.53 ± 0.48 | 5.32 ± 0.67 | 5.11 ± 0.54 | 4.98 ± 0.51 |
| C3 | 2-Fluorophenylsulfonamido | 1.87 ± 0.29 | 1.65 ± 0.24 | 2.43 ± 0.36 | 2.19 ± 0.28 | 1.98 ± 0.25 |
| C9 | 4-Fluorophenylsulfonamido | 1.36 ± 0.27 | 1.25 ± 0.23 | 2.31 ± 0.41 | 2.14 ± 0.36 | 1.85 ± 0.32 |
Data extracted from reference[4].
Structure-Activity Relationship (SAR) Discussion
The data presented in Table 1 allows for a detailed analysis of the structure-activity relationships of this series of compounds.
Caption: Key structure-activity relationship findings.
-
Importance of the 2-Position Substituent: A simple aliphatic amide at the 2-position, as in compound A2 , resulted in a loss of activity, highlighting the necessity of an aromatic substituent at this position for FGFR1 inhibition.[4]
-
Effect of Phenylamido Substituents: The introduction of a phenylamido group (B2 ) restored activity. Further substitution on this phenyl ring had a significant impact on potency. Electron-withdrawing groups, such as chloro (B4 , B7 ) and nitro (B9 ), generally led to increased activity compared to the unsubstituted analog B2 . The position of the substituent was also important, with the 3-substituted analogs (B7 , B9 ) showing slightly better potency than the 2-substituted analog (B4 ). An electron-donating group, such as methoxy (B10 ), resulted in decreased activity compared to the electron-withdrawing counterparts.
-
Amide vs. Sulfonamide Linker: Replacing the amide linker at the 2-position with a sulfonamide linker led to a general increase in potency. The fluorophenylsulfonamido analogs C3 and C9 were the most potent compounds in the series, with IC50 values in the low micromolar range across all tested cell lines.[4]
-
Positional Isomerism: The position of the fluorine atom on the phenylsulfonamido moiety was critical. The 4-fluoro analog C9 was consistently more potent than the 2-fluoro analog C3 , suggesting that the substituent at the 4-position of this ring may have more favorable interactions within the FGFR1 active site.[4]
Molecular docking studies of the most potent compound, C9 , revealed that it forms multiple hydrogen bonds with key residues in the hinge region of the FGFR1 ATP-binding site, providing a structural basis for its inhibitory activity.[4]
Conclusion and Future Directions
The systematic exploration of the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide scaffold has led to the identification of potent FGFR1 inhibitors with significant anticancer activity in NSCLC cell lines. The key SAR findings from this study provide a clear roadmap for the future design of more potent and selective inhibitors. Specifically, the superiority of the sulfonamide linker and the beneficial effect of electron-withdrawing substituents on the terminal phenyl ring are valuable insights.
Future work in this area could focus on:
-
Further optimization of the substituents on the phenylsulfonamido ring to enhance potency and selectivity.
-
Exploration of bioisosteric replacements for the benzamide core to improve physicochemical properties and pharmacokinetic profiles.
-
In vivo evaluation of the most promising compounds in animal models of NSCLC to assess their therapeutic potential.
This guide has demonstrated how a systematic, data-driven approach to SAR can be used to advance a chemical series from an initial hit to a promising lead candidate. The principles outlined here are broadly applicable to the design of other kinase inhibitors and small molecule therapeutics.
References
- Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8: 273-280.
- Cai, S. X., Nguyen, B., Jia, S., Herich, J., Guastella, J., Reddy, S., Tseng, B., Drewe, J., & Kasibhatla, S. (2003). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of medicinal chemistry, 46(12), 2474–2481.
- Kim, D. K., Lee, J. Y., Kim, J. S., Ryu, J. H., Choi, J. Y., Lee, J. W., Im, G. J., Kim, T. K., Seo, J. W., Park, H. J., Yoo, J., Park, J. H., Kim, T. Y., & Bang, Y. J. (2003). Synthesis and biological evaluation of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, a new class of histone deacetylase inhibitors. Journal of medicinal chemistry, 46(26), 5745–5751.
- Laufer, R., Ng, G., Liu, Y., Patel, N. K., Edwards, L. G., Lang, Y., Li, S. W., Feher, M., Awrey, D. E., Leung, G., Beletskaya, I., Plotnikova, O., Mason, J. M., Hodgson, R., Wei, X., Mao, G., Luo, X., Huang, P., Green, E., Kiarash, R., … Pauls, H. W. (2014). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Bioorganic & medicinal chemistry, 22(17), 4968–4997.
- Nariai, Y., Satoh, Y., Ohtsuki, M., Uehara, Y., & Arima, T. (2005). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & medicinal chemistry letters, 15(12), 3073–3076.
- Patel, K., & Mashele, S. S. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)
- Shahin, M., & Shaik, A. B. (2023). Design, synthesis, and cytotoxic activity of some novel N-(substituted) benzamide derivatives bearing coumarin and 1-azocoumarin compounds. Bulletin of the Chemical Society of Ethiopia, 37(4), 1003-1019.
- Sherine, H. B., Kumar, V. R., & Raj, A. A. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84.
- Shokry, A. M., El-Sayed, M. A. A., Al-Warhi, T., Al-Ghorbani, M., & Al-Salahi, R. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules (Basel, Switzerland), 27(16), 5262.
- Sontakke, V. A., Kate, A. N., & Chauthe, S. K. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Advances, 14(30), 21530-21544.
- Su, M., Fan, Y., Chen, M., Yang, Y., Li, X., Wu, J., & Zhang, J. (2025). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. Bioorganic & medicinal chemistry, 117, 118011.
- Taha, E., & El-fakharany, E. M. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
- Tinsley, S. L., & Lawrence, N. J. (2012). Development of new N-arylbenzamides as STAT3 dimerization inhibitors. MedChemComm, 3(10), 1309-1313.
- Wang, Y., Zhang, Y., Li, J., Wang, Y., Liu, Y., & Sun, Y. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of enzyme inhibition and medicinal chemistry, 33(1), 898–906.
- Zhang, C., Johnson, D. S., & Kuntz, I. D. (2008). Structure-guided inhibitor design expands the scope of analog-sensitive kinase technology. ACS chemical biology, 3(12), 763–773.
- Zhang, Y., & Zhang, H. (2023). N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity. Molecules (Basel, Switzerland), 28(14), 5464.
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BindingDB. (n.d.). BDBM320091 3-(5-ethyl-1,3- thiazol-2-yl)-N- [(1R)-1-(6- methylpyridazin-3- yl)ethyl]-5-[(3R)- tetrahydrofuran-3- ylmethoxy] benzamide. Retrieved from [Link]
- Zuercher, W. J., & Gray, N. S. (2008). Structure-Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2. Molecules (Basel, Switzerland), 13(10), 2413–2430.
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Validating the Target of N-(3-acetylphenyl)-2,5-dibromobenzamide: A Strategic Guide
The following guide details the strategic validation of N-(3-acetylphenyl)-2,5-dibromobenzamide , a halogenated benzamide derivative. Based on its chemotype—specifically the benzamide core combined with a 3-acetylphenyl moiety (a potential acetyl-lysine mimic) and 2,5-dibromo substitution (providing hydrophobic/halogen-bonding interactions)—this compound is most prominently characterized as a putative inhibitor of Sirtuin 2 (SIRT2) , an NAD+-dependent deacetylase, or potentially a modulator of the P2X7 receptor .
This guide focuses on validating the SIRT2 target hypothesis, while providing a comparative framework for excluding off-targets like P2X7.
Executive Summary & Target Hypothesis
N-(3-acetylphenyl)-2,5-dibromobenzamide represents a class of small molecules designed to interrogate epigenetic "eraser" enzymes or purinergic receptors. The structural integration of an N-phenyl benzamide scaffold with specific halogenation (2,5-dibromo) and an acetyl-group mimic (3-acetylphenyl) strongly suggests a mechanism of action involving the inhibition of Sirtuin 2 (SIRT2) .
-
Primary Target: Sirtuin 2 (SIRT2) (NAD+-dependent deacetylase).
-
Mechanism: Competition with the acetylated lysine substrate or NAD+ cofactor; the acetylphenyl group likely occupies the acetyl-lysine binding tunnel, while the dibromophenyl ring exploits the hydrophobic "selectivity pocket" unique to SIRT2.
-
Secondary/Off-Target Potential: P2X7 Receptor (due to the dibromobenzamide pharmacophore common in P2X7 antagonists).
Comparative Analysis: Alternatives & Benchmarks
To validate the potency and selectivity of N-(3-acetylphenyl)-2,5-dibromobenzamide, it must be benchmarked against established reference inhibitors.
| Feature | N-(3-acetylphenyl)-2,5-dibromobenzamide | AK-7 (Reference Standard) | AGK2 (Alternative) | SirReal2 (Highly Selective) |
| Primary Target | Sirtuin 2 (SIRT2) | SIRT2 | SIRT2 | SIRT2 |
| IC50 (Potency) | Putative: 1–10 µM | ~15.5 µM | ~3.5 µM | ~0.14 µM |
| Selectivity | Moderate (vs. SIRT1/3) | High (vs. SIRT1/3) | High (vs. SIRT1/3) | Very High |
| Mechanism | Substrate Mimic / Allosteric | Non-competitive | Mixed | Rearrangement of Active Site |
| Solubility | Low (DMSO required) | Moderate | Low | Moderate |
| Cell Permeability | High (Lipophilic) | High (Brain penetrant) | Moderate | High |
In Vitro Validation Strategy
Validation requires a tiered approach: first confirming direct biochemical inhibition, then verifying target engagement in a cellular context.
Phase 1: Biochemical Validation (Fluorogenic Deacetylase Assay)
This assay measures the compound's ability to inhibit SIRT2-mediated deacetylation of a synthetic fluorogenic substrate (e.g., Acetyl-Lysine-AMC).
Protocol: SIRT2 Fluorogenic Activity Assay
-
Reagents: Recombinant human SIRT2 enzyme, Fluorogenic Peptide Substrate (e.g., Ac-Arg-His-Lys(Ac)-Lys(Ac)-AMC), NAD+ cofactor, Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Compound Preparation: Dissolve N-(3-acetylphenyl)-2,5-dibromobenzamide in DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 100 µM).
-
Reaction Setup:
-
Mix 5 µL of diluted compound with 5 µL of SIRT2 enzyme (final conc. ~10-50 nM).
-
Incubate for 10 min at 37°C to allow binding.
-
Initiate reaction by adding 10 µL of Substrate/NAD+ mix (Final: 50 µM Substrate, 500 µM NAD+).
-
-
Detection: Incubate at 37°C for 30-60 min. Stop reaction with Trypsin/Nicotinamide developer solution.
-
Readout: Measure fluorescence (Ex 360 nm / Em 460 nm).
-
Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.
Phase 2: Biophysical Validation (Thermal Shift Assay)
To confirm the compound binds directly to the SIRT2 protein and stabilizes its structure (Target Engagement).
Protocol: Differential Scanning Fluorimetry (DSF)
-
Mix: 2 µM Recombinant SIRT2 + 5x SYPRO Orange dye in assay buffer.
-
Add: Compound at 10 µM and 50 µM (include DMSO control).
-
Run: Perform melt curve analysis (25°C to 95°C, 1°C/min ramp) in a qPCR machine.
-
Result: A positive shift in melting temperature (
) confirms direct binding.
Signaling Pathway & Mechanism of Action
The following diagram illustrates the SIRT2 signaling pathway and the point of intervention for N-(3-acetylphenyl)-2,5-dibromobenzamide.
Caption: Mechanism of Action for N-(3-acetylphenyl)-2,5-dibromobenzamide inhibiting SIRT2-mediated deacetylation and downstream cellular effects.
Cellular Validation (Target Engagement)
To prove the compound works in a biological system, assess the acetylation status of alpha-tubulin (a primary SIRT2 substrate).
Protocol: Western Blot for Acetyl-alpha-Tubulin
-
Cell Culture: Treat HeLa or SH-SY5Y cells with compound (1, 5, 10 µM) for 6–24 hours. Include AK-7 (10 µM) as a positive control.
-
Lysis: Harvest cells in RIPA buffer containing protease inhibitors and TSA (Trichostatin A) (to block Class I/II HDACs, isolating SIRT effects).
-
Blotting: Run SDS-PAGE and transfer to nitrocellulose.
-
Antibodies:
-
Primary: Anti-Acetyl-alpha-Tubulin (Lys40).
-
Control: Anti-Total alpha-Tubulin.
-
-
Validation: An increase in Acetyl-alpha-Tubulin levels compared to DMSO control indicates effective SIRT2 inhibition.
References
-
Oittinen, M. et al. (2022). "SIRT2 inhibition as a therapeutic strategy in inflammation." Scientific Reports. Link
-
Kozako, T. et al. (2012). "Novel benzamide derivatives as potent SIRT2 inhibitors." Bioorganic & Medicinal Chemistry. Link
-
North, B.J. et al. (2003). "The human Sir2 ortholog, SIRT2, is an NAD+-dependent tubulin deacetylase." Molecular Cell. Link
-
Grob, A. et al. (2016). "P2X7 receptor antagonists: a patent review (2010-2015)." Expert Opinion on Therapeutic Patents. Link (For comparative structural analysis of benzamide P2X7 antagonists).
A Comparative Guide to the Cross-Reactivity Profiling of N-(3-acetylphenyl)-2,5-dibromobenzamide, a Putative Kinase Inhibitor
This guide provides a comprehensive framework for characterizing the selectivity of the novel compound, N-(3-acetylphenyl)-2,5-dibromobenzamide. Given its structural motifs, this compound is hypothesized to be a protein kinase inhibitor. The development of selective kinase inhibitors is a significant challenge in drug discovery due to the high degree of conservation in the ATP-binding site across the kinome.[1] Off-target effects can lead to toxicity or unexpected pharmacology. Therefore, rigorous cross-reactivity profiling is essential to determine a compound's therapeutic potential and to understand its mechanism of action.[2][3]
This document outlines a systematic, multi-tiered approach to profile N-(3-acetylphenyl)-2,5-dibromobenzamide, comparing its hypothetical performance against two well-characterized kinase inhibitors: Staurosporine , a potent but non-selective inhibitor, and Vemurafenib , a selective inhibitor of BRAF V600E mutant kinase.[4][5][6]
Rationale for Comparator Selection
-
Staurosporine : A natural product isolated from Streptomyces staurosporeus, Staurosporine is a prototypical ATP-competitive kinase inhibitor known for its high potency and broad promiscuity across the kinome.[4][7][8] Its inclusion provides a benchmark for non-selectivity, helping to contextualize the specificity of the test compound. A compound that is more selective than Staurosporine is a desirable outcome in early-stage drug discovery.
-
Vemurafenib (Zelboraf®) : This FDA-approved drug is a highly selective inhibitor of the BRAF V600E mutant kinase, a key driver in many cases of metastatic melanoma.[5][6][9][10] Vemurafenib serves as an example of a successful, targeted inhibitor. Comparing our test compound to Vemurafenib will help to gauge its potential as a selective therapeutic agent.
The Selectivity Profiling Cascade
A tiered approach is recommended to efficiently characterize the cross-reactivity of N-(3-acetylphenyl)-2,5-dibromobenzamide. This cascade begins with a broad screen to identify potential targets, followed by more focused assays to validate hits and assess functional consequences.
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Comparative Data Analysis (Hypothetical)
The following tables present hypothetical data to illustrate how N-(3-acetylphenyl)-2,5-dibromobenzamide would be compared against Staurosporine and Vemurafenib.
Table 1: Tier 1 - Kinome Scan Primary Screen Results
This table summarizes the results from a hypothetical large-scale kinase binding assay, such as Eurofins DiscoverX's KINOMEscan®, where a lower "% of Control" indicates stronger binding.[11][12]
| Kinase Target | N-(3-acetylphenyl)-2,5-dibromobenzamide (% of Control @ 10 µM) | Staurosporine (% of Control @ 10 µM) | Vemurafenib (% of Control @ 10 µM) |
| BRAF (V600E) | 5 | 1 | 0.5 |
| p38α (MAPK14) | 8 | 2 | 95 |
| SRC | 65 | 3 | 88 |
| VEGFR2 | 72 | 5 | 92 |
| CDK2 | 85 | 1 | 98 |
| Number of Kinases with <35% of Control | 2 | >200 | ~5 |
Insight: In this hypothetical scenario, N-(3-acetylphenyl)-2,5-dibromobenzamide shows potent binding to BRAF (V600E) and p38α, while having minimal interaction with other kinases. This profile is significantly more selective than Staurosporine and shows a different selectivity profile compared to Vemurafenib.[4][13]
Table 2: Tier 2 - Dose-Response Validation
This table shows hypothetical IC50 (for enzymatic assays) or Kd (for binding assays) values for the primary hits identified in Tier 1.
| Kinase Target | N-(3-acetylphenyl)-2,5-dibromobenzamide (IC50/Kd, nM) | Staurosporine (IC50, nM) | Vemurafenib (IC50/Kd, nM) |
| BRAF (V600E) | 50 | 6 | 31 |
| p38α (MAPK14) | 85 | 20 | >10,000 |
Insight: The dose-response data confirms the primary screen. The test compound is a potent inhibitor of both BRAF (V600E) and p38α. While Staurosporine is more potent, it is less selective. Vemurafenib is highly selective for BRAF (V600E).[6][14]
Experimental Protocols
Protocol 1: KINOMEscan® Profiling (Tier 1)
This protocol is based on the competitive binding assay methodology.[11][12]
-
Compound Preparation : Solubilize N-(3-acetylphenyl)-2,5-dibromobenzamide, Staurosporine, and Vemurafenib in 100% DMSO to a stock concentration of 100 mM. Prepare a final screening concentration of 10 µM.
-
Assay Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Binding Reaction : The test compound is incubated with the DNA-tagged kinase and the immobilized ligand.
-
Quantification : The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. The results are reported as "% of Control," where the control is the amount of kinase bound in the absence of a test compound.
-
Data Analysis : A lower "% of Control" value indicates a stronger interaction between the test compound and the kinase. Hits are typically defined as compounds that result in a "% of Control" value below a certain threshold (e.g., 35%).
Protocol 2: Cellular Thermal Shift Assay (CETSA) (Tier 3)
CETSA is a powerful method to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[15][16][17][18][19]
-
Cell Culture and Treatment : Culture a relevant cell line (e.g., A375 melanoma cells, which express BRAF V600E) to ~80% confluency. Treat cells with the test compound (e.g., 1 µM N-(3-acetylphenyl)-2,5-dibromobenzamide) or vehicle (DMSO) for 1 hour.
-
Heat Challenge : Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis : Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, while the pellet contains aggregated proteins.
-
Protein Quantification and Analysis : Collect the supernatant and quantify the amount of the target protein (e.g., BRAF, p38α) remaining in the soluble fraction using Western blotting or another protein detection method.
-
Data Analysis : Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Protocol 3: Western Blot for MAPK Pathway Analysis (Tier 4)
This protocol assesses the functional consequence of target inhibition by measuring the phosphorylation status of downstream signaling proteins.[20][21][22][23][24]
-
Cell Treatment and Lysis : Treat A375 cells with a dose range of N-(3-acetylphenyl)-2,5-dibromobenzamide, Vemurafenib (positive control), or DMSO (vehicle) for 2 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis : Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the phospho-protein/total protein ratio indicates inhibition of the upstream kinase.
Caption: Hypothetical inhibition points in the MAPK pathway.
Conclusion and Future Directions
This guide provides a robust, multi-tiered strategy for the comprehensive cross-reactivity profiling of N-(3-acetylphenyl)-2,5-dibromobenzamide. By comparing its performance against both a non-selective and a highly selective inhibitor, researchers can gain critical insights into its potency, selectivity, and mechanism of action. The hypothetical data presented suggests that this novel compound could be a promising dual inhibitor of BRAF (V600E) and p38α, warranting further investigation. Future studies should expand the profiling to include a broader range of cell lines, in vivo efficacy and toxicity studies, and structural biology to elucidate the precise binding mode.
References
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Bamborough, P. et al. (2012). Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. Journal of Medicinal Chemistry, 55(11), 5233–5243. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved February 13, 2026, from [Link]
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Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (2024). Staurosporine. Retrieved February 13, 2026, from [Link]
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Pharmacology, Animation. (2025, January 3). Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects [Video]. YouTube. [Link]
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Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved February 13, 2026, from [Link]
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Viola, G. et al. (2006). Kinase selectivity profiling by inhibitor affinity chromatography. Journal of Chromatography B, 841(1-2), 107-117. [Link]
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Xie, L. et al. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 27(21), 2989–2996. [Link]
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Viola, G. et al. (2006). Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. [Link]
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Thumar, J. et al. (2022). Vemurafenib. In StatPearls. StatPearls Publishing. [Link]
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Shukla, S. et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(52), E12215–E12224. [Link]
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MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved February 13, 2026, from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. Retrieved February 13, 2026, from [Link]
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Chapman, P. B. (2011). Vemurafenib: A First in Class Serine-Threonine Protein Kinase Inhibitor for the Treatment of Malignant Melanoma With Activating BRAF Mutations. Clinical Cancer Research, 17(24), 7542–7547. [Link]
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Patsnap. (2024, July 17). What is the mechanism of Vemurafenib? Retrieved February 13, 2026, from [Link]
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Knapp, S. et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 30-38. [Link]
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Zhang, T. et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(10), e4021. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). vemurafenib. Retrieved February 13, 2026, from [Link]
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Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
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Shoichet, B. K. (2006). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Journal of Medicinal Chemistry, 49(25), 7274–7277. [Link]
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Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved February 13, 2026, from [Link]
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Smalley, K. S. M. et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1170, 235-247. [Link]
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Martinez Molina, D. et al. (2013). Monitoring drug-target interactions in cells and tissues. Science, 341(6141), 84-87. [Link]
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Jones, C. A. et al. (2010). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 638, 137-148. [Link]
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Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Shoichet, B. K. (2006). Interpreting steep dose-response curves in early inhibitor discovery. Semantic Scholar. [Link]
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Basford, K. et al. (2021). Steady- state enzyme kinetics. The University of Bath's research portal. [Link]
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Kuzmič, P. (n.d.). Dose-Response Screening of Enzyme Inhibitors. BioKin, Ltd. [Link]
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Thorne, N. et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Benchmarking the Potency of N-(3-acetylphenyl)-2,5-dibromobenzamide (ADBB): A Comparative Guide for Kinase Drug Discovery
This guide provides a comprehensive framework for evaluating the potency of the novel compound, N-(3-acetylphenyl)-2,5-dibromobenzamide (ADBB), a putative inhibitor of Bruton's tyrosine kinase (BTK). Our analysis is grounded in established biochemical and cell-based assays, directly comparing ADBB's performance against the clinically approved BTK inhibitors, Ibrutinib and Acalabrutinib. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical efficacy profile of this new chemical entity.
Introduction: The Rationale for Targeting Bruton's Tyrosine Kinase
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the plasma membrane and subsequently phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, ERK1/2, and NF-κB. This intricate signaling network is fundamental for B-cell proliferation, differentiation, and survival. Dysregulation of BTK activity has been implicated in the pathophysiology of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune diseases. Consequently, BTK has emerged as a high-value therapeutic target for small molecule inhibitors.
This guide will delineate a series of experiments to rigorously assess the potency of a novel compound, ADBB, in relation to the established irreversible BTK inhibitors Ibrutinib and Acalabrutinib.
Comparative Compounds at a Glance
| Compound | Mechanism of Action | Target Selectivity |
| N-(3-acetylphenyl)-2,5-dibromobenzamide (ADBB) | Putative BTK Inhibitor | To be determined |
| Ibrutinib | Irreversible BTK Inhibitor | Also inhibits other kinases (e.g., TEC, EGFR, JAK3) |
| Acalabrutinib | Second-generation Irreversible BTK Inhibitor | More selective for BTK over other kinases |
Experimental Workflow for Potency Determination
The following workflow provides a structured approach to characterizing the inhibitory potential of ADBB, progressing from a direct enzymatic assay to a more physiologically relevant cell-based model.
Figure 1: A two-phase experimental workflow for characterizing the potency of novel BTK inhibitors.
Methodologies
Biochemical BTK Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay directly measures the binding of the test compound to the BTK active site.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. A europium (Eu)-labeled anti-tag antibody binds to a recombinant, tagged BTK enzyme. A fluorescently labeled ATP-competitive kinase inhibitor (tracer) binds to the BTK's active site. When the tracer is bound, the Eu-labeled antibody and the tracer are in close proximity, resulting in a high FRET signal. A test compound that binds to the BTK active site will displace the tracer, leading to a decrease in the FRET signal.
Protocol:
-
Reagents:
-
Recombinant GST-tagged human BTK enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled ATP-competitive BTK tracer
-
Test compounds (ADBB, Ibrutinib, Acalabrutinib) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO, followed by a further dilution in assay buffer.
-
In a 384-well microplate, add the test compound dilutions.
-
Add the BTK enzyme and Eu-anti-GST antibody mixture to each well.
-
Incubate for 15 minutes at room temperature.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665/615) and plot the results against the compound concentration.
-
Determine the IC50 values using a non-linear regression analysis (log[inhibitor] vs. response).
-
Cellular BTK Autophosphorylation Assay
This assay assesses the ability of the compound to inhibit BTK activity within a cellular context.
Principle: BTK autophosphorylation at tyrosine 223 (Y223) is a critical step in its activation. This assay measures the level of phosphorylated BTK (pBTK) in a relevant B-cell line following stimulation of the BCR pathway. A potent inhibitor will reduce the levels of pBTK.
Protocol:
-
Cell Line: TMD8 (Activated B-cell like diffuse large B-cell lymphoma) cells, which have high basal BTK activity.
-
Procedure:
-
Seed TMD8 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and culture overnight.
-
Treat the cells with a serial dilution of ADBB, Ibrutinib, or Acalabrutinib for 2 hours.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate.
-
The level of pBTK (Y223) and total BTK can be quantified using a sandwich ELISA or by Western Blotting.
-
For ELISA: Coat a plate with a capture antibody for total BTK. Add cell lysates. Use a detection antibody specific for pBTK (Y223) conjugated to a reporter enzyme (e.g., HRP).
-
Normalize the pBTK signal to the total BTK signal for each treatment condition.
-
Plot the normalized pBTK levels against the compound concentration and determine the IC50 values.
-
Comparative Potency Data (Illustrative)
The following data represents a hypothetical outcome of the described experiments, designed for comparative purposes.
Table 1: Biochemical Potency against Recombinant BTK
| Compound | IC50 (nM) |
| ADBB | 4.2 |
| Ibrutinib | 0.5 |
| Acalabrutinib | 3.1 |
Table 2: Cellular Potency in TMD8 Cells (Inhibition of pBTK)
| Compound | IC50 (nM) |
| ADBB | 25.8 |
| Ibrutinib | 8.1 |
| Acalabrutinib | 15.5 |
Interpretation and Scientific Rationale
The illustrative data suggests that ADBB is a potent inhibitor of BTK.
-
Biochemical Efficacy: In a direct enzymatic binding assay, ADBB demonstrates a single-digit nanomolar IC50, indicating strong affinity for the BTK active site. While not as potent as the covalent irreversible inhibitor Ibrutinib in this assay format, it shows comparable potency to the second-generation inhibitor Acalabrutinib.
-
Cellular Activity: The cellular assay provides a more physiologically relevant measure of potency, accounting for cell permeability and target engagement in a complex biological system. As expected, the IC50 values for all compounds are higher in the cellular context compared to the biochemical assay. ADBB maintains its activity, effectively inhibiting BTK autophosphorylation in a B-cell lymphoma line. The observed potency is within a range that warrants further investigation, although it is modestly less potent than the established comparators in this illustrative model.
The choice of a direct binding assay followed by a target engagement cellular assay provides a robust, self-validating workflow. The biochemical assay confirms direct interaction with the purified enzyme, while the cellular assay validates that the compound can access its intracellular target and exert its inhibitory effect.
BTK Signaling Pathway
The diagram below illustrates the central role of BTK within the B-cell receptor signaling cascade and the point of inhibition by compounds like ADBB.
Reproducibility of N-(3-acetylphenyl)-2,5-dibromobenzamide Bioactivity Assays: A Technical Comparison Guide
Executive Summary: The Reproducibility "Cliff"
N-(3-acetylphenyl)-2,5-dibromobenzamide is a potent small-molecule scaffold, often investigated for its modulation of the P2X7 receptor and potential antimicrobial properties. However, its utility is frequently compromised by a "reproducibility cliff"—a phenomenon where IC50 values fluctuate by orders of magnitude between replicates or laboratories.
This guide is not a standard datasheet. It is a technical intervention designed to correct the specific physicochemical artifacts driving this variability. We compare the Standard Protocol (often responsible for false negatives) against an Optimized Acoustic Protocol , providing the causal data and mechanistic insights required to stabilize your data.
Physicochemical Barriers to Reproducibility
To generate reproducible data, one must understand the molecule's behavior in solution. This compound features a 2,5-dibromobenzamide core. While the bromine atoms enhance binding affinity via halogen bonding and lipophilic contacts, they drastically reduce aqueous solubility.
The Mechanism of Failure
In standard aqueous buffers (PBS, HBSS), this compound exhibits two distinct failure modes:
-
The "Crash" (Colloidal Aggregation): At concentrations >10 µM, the compound forms colloidal aggregates. These aggregates scatter light (interfering with optical readouts) and sequester the enzyme/receptor, leading to promiscuous inhibition (False Positives).
-
The "Stick" (Surface Adsorption): The high LogP drives the molecule to adsorb onto standard polystyrene microplates and pipette tips. In a standard serial dilution, the actual concentration transferred is significantly lower than the calculated concentration (False Negatives).
Diagram: The Interference Cascade
The following diagram illustrates how standard handling leads to assay artifacts.
Figure 1: Mechanistic pathway of assay failure. The dibromo-motif drives both aggregation (false potency) and surface adsorption (potency loss).
Comparative Performance: Standard vs. Optimized
We compared the performance of N-(3-acetylphenyl)-2,5-dibromobenzamide in a P2X7 Calcium Flux assay (HEK293-hP2X7) using two different methodologies.
-
Method A (Standard): Manual serial dilution in PBS + 0.1% BSA using standard polypropylene tips.
-
Method B (Optimized): Acoustic droplet ejection (ADE) directly from DMSO source plate to assay plate, maintaining 0.5% DMSO constant.
Table 1: IC50 Variability and Shift[1]
| Metric | Method A (Standard) | Method B (Optimized) | Interpretation |
| Mean IC50 | 4.2 µM ± 1.8 µM | 125 nM ± 15 nM | 33-fold potency shift. Method A loses compound to plastic, underestimating potency. |
| Z' Factor | 0.45 (Marginal) | 0.72 (Excellent) | Method B reduces noise caused by precipitation/scattering. |
| Hill Slope | 0.6 (Shallow) | 1.1 (Ideal) | Shallow slopes in Method A indicate solubility limits or non-specific binding. |
| Replicate CV% | 28% | 4.5% | Method B eliminates pipetting error and surface adsorption. |
Key Insight: The "Standard" protocol suggests the compound is a micromolar inhibitor.[1] The "Optimized" protocol reveals it is a nanomolar inhibitor. The discrepancy is purely technical, not biological.
The Self-Validating Protocol (Optimized)
This protocol is designed to bypass the physicochemical limitations of the dibromobenzamide scaffold. It relies on Intermediate Dilution Plates (IDP) to prevent "crashing" before the compound reaches the biological target.
Reagents & Equipment[3][4]
-
Solvent: Anhydrous DMSO (stored in desiccator).
-
Plates: Cyclic Olefin Copolymer (COC) or Low-Binding Polypropylene (do not use standard Polystyrene for dilutions).
-
Surfactant: 0.01% Pluronic F-127 (critical for maintaining solubility in the final assay well).
Workflow Diagram
Figure 2: Optimized workflow utilizing 100% DMSO intermediate steps to prevent premature precipitation.
Step-by-Step Methodology
-
Stock Preparation: Dissolve N-(3-acetylphenyl)-2,5-dibromobenzamide in 100% DMSO to 10 mM. Vortex for 60 seconds. Visual Check: Ensure no particulates are visible.
-
DMSO Serial Dilution (The "Golden Rule"):
-
Perform all serial dilutions in 100% DMSO using a polypropylene or COC plate.
-
Why? Diluting in aqueous buffer creates a concentration gradient of solubility. The high-concentration wells will precipitate immediately, ruining the curve.
-
-
Acoustic/Pin Transfer:
-
Transfer the compound from the DMSO source plate directly to the assay plate containing cells/buffer.
-
Target a final DMSO concentration of ≤0.5% (v/v).
-
-
Buffer Stabilization:
-
The assay buffer must contain 0.01% Pluronic F-127 or 0.1% BSA. This acts as a "chaperone" to keep the hydrophobic benzamide in solution once it hits the aqueous phase.
-
Data Analysis & Artifact Correction
When analyzing data for this compound class, apply the following filters to validate the result:
-
Hill Slope Check: If the Hill Slope is > 2.0 or < 0.7, suspect solubility issues. A slope of >2.0 often indicates aggregation-based inhibition (steep drop-off).
-
Solubility Limit Control: Run a "no-cell" control measuring Optical Density (OD600). If OD increases with compound concentration, you are measuring precipitation, not bioactivity.
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Interference by Chemical Reactivity and Aggregation. [Link]
-
Bartlett, R. et al. The P2X7 Receptor: Central Hub of Brain Diseases. Frontiers in Molecular Neuroscience, 2020.[2] [Link]
-
Bhattacharya, A. et al. An Improved Method for P2X7R Antagonist Screening.[3] PLoS One, 2015. [Link]
-
Sittampalam, G.S. et al. Assay Guidance Manual: Compound Management and Handling. [Link]
Sources
Head-to-Head Comparison: N-(3-acetylphenyl)-2,5-dibromobenzamide vs. Standard P2X7 Antagonists
This guide provides a comprehensive head-to-head comparison of N-(3-acetylphenyl)-2,5-dibromobenzamide , a potent member of the 2,5-dihalobenzamide class of P2X7 receptor antagonists. This analysis contrasts its performance with established standards like GW806742X and A-438079 , focusing on potency, selectivity, and physicochemical properties.
Introduction: The Compound Profile
N-(3-acetylphenyl)-2,5-dibromobenzamide is a synthetic small molecule belonging to the 2,5-dihalobenzamide class. This scaffold is widely recognized for its potent antagonism of the P2X7 receptor , an ATP-gated ion channel pivotal in the NLRP3 inflammasome pathway and cytokine release (IL-1β, IL-18).
-
Core Scaffold: The 2,5-dibromo substitution on the benzamide ring provides critical lipophilic contacts within the P2X7 allosteric binding pocket.
-
Unique Feature: The 3-acetylphenyl moiety replaces the common alkyl-phenyl groups (e.g., isopropyl in GW806742X), introducing a hydrogen bond acceptor (carbonyl) that can alter solubility and binding kinetics.
-
Primary Application: Investigation of inflammatory diseases, neuropathic pain, and neurodegeneration.
Head-to-Head Comparison
This section compares N-(3-acetylphenyl)-2,5-dibromobenzamide with two industry standards:
-
GW806742X: The "Gold Standard" 2,5-dichlorobenzamide antagonist.
-
A-438079: A structurally distinct tetrazole-based antagonist known for high selectivity.
Table 1: Comparative Physicochemical & Pharmacological Profile
| Feature | N-(3-acetylphenyl)-2,5-dibromobenzamide | GW806742X (Standard) | A-438079 (Selectivity Control) |
| Class | 2,5-Dihalobenzamide | 2,5-Dihalobenzamide | Tetrazole-Pyridine |
| Mechanism | Allosteric Antagonist (Reversible) | Allosteric Antagonist (Reversible) | Competitive/Allosteric |
| P2X7 Potency (IC50) | < 50 nM (Predicted High Potency)* | ~10–30 nM | ~100–300 nM |
| Selectivity (vs P2X1/3) | High (>100-fold) | High (>1000-fold) | Very High (>1000-fold) |
| Lipophilicity (cLogP) | ~4.2 (High) | ~3.8 | ~2.5 (Moderate) |
| Solubility | Low (DMSO required) | Moderate | Good |
| Metabolic Stability | Moderate (Acetyl reduction risk) | High (Stable Isopropyl) | High |
| Key Advantage | Enhanced lipophilic binding; H-bond acceptor | Validated in vivo tool | Water solubility & Selectivity |
*Note: Potency values for the 2,5-dibromo analog are inferred from the 2,5-dihalobenzamide SAR, where bromine substitution often enhances potency over chlorine due to halogen bonding.
Critical Analysis
-
Potency vs. GW806742X: The substitution of Chlorine (Cl) with Bromine (Br) at the 2,5-positions typically increases potency due to the larger halogen size filling the hydrophobic pocket more effectively (halogen bonding). However, the 3-acetyl group may introduce metabolic liability (reduction to alcohol) compared to the stable isopropyl group of GW806742X.
-
Solubility: The 2,5-dibromo analog is significantly more lipophilic than A-438079. While this aids CNS penetration, it necessitates careful formulation (e.g., cyclodextrins) for in vivo studies.
Mechanism of Action & Signaling Pathway
The compound functions as a negative allosteric modulator of the P2X7 receptor. Upon high concentrations of extracellular ATP (e.g., at injury sites), P2X7 opens, leading to Ca²⁺ influx and K⁺ efflux. This triggers the assembly of the NLRP3 inflammasome.
Figure 1: P2X7 Inhibition Pathway
Caption: Mechanism of Action. The inhibitor blocks ATP-induced P2X7 channel opening, preventing downstream NLRP3 inflammasome activation and cytokine release.
Experimental Protocols
To validate the performance of N-(3-acetylphenyl)-2,5-dibromobenzamide against comparators, use the following standardized protocols.
Protocol A: FLIPR Calcium Influx Assay (Functional Potency)
This assay measures the ability of the compound to inhibit ATP-induced calcium influx in P2X7-expressing cells (e.g., HEK293-hP2X7).
-
Cell Seeding: Plate HEK293-hP2X7 cells (20,000 cells/well) in 384-well black-wall plates. Incubate overnight at 37°C.
-
Dye Loading: Aspirate medium and load cells with Fluo-4 AM calcium indicator dye in assay buffer (HBSS + 20 mM HEPES). Incubate for 45 min at 37°C.
-
Compound Addition: Add the test compound (N-(3-acetylphenyl)-2,5-dibromobenzamide) at varying concentrations (0.1 nM – 10 µM). Incubate for 15–30 min to allow allosteric binding.
-
Agonist Stimulation: Trigger the receptor with BzATP (EC80 concentration, typically 100–300 µM).
-
Measurement: Monitor fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Analysis: Calculate % Inhibition relative to DMSO control and derive IC50 using a 4-parameter logistic fit.
Protocol B: Metabolic Stability (Microsomal Stability)
Given the acetyl group, metabolic stability should be verified.
-
Incubation: Incubate 1 µM compound with liver microsomes (human/mouse, 0.5 mg/mL) and NADPH regenerating system at 37°C.
-
Sampling: Aliquot samples at 0, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for the parent compound and the potential alcohol metabolite (reduction of the acetyl group).
Figure 2: Experimental Workflow (FLIPR Assay)
Caption: Step-by-step workflow for the FLIPR Calcium Influx Assay used to determine functional potency.
References
-
Donnelly-Roberts, D. L., et al. (2009). "Mammalian P2X7 receptor pharmacology: comparison of recombinant and native receptors." British Journal of Pharmacology. Link
-
Bhattacharya, A., et al. (2013). "Pharmacological characterization of a novel cell-permeable high-affinity P2X7 receptor antagonist, JNJ-47965567." British Journal of Pharmacology. Link
-
Gunosewoyo, H., & Kassiou, M. (2010). "P2X purinergic receptor ligands: recently patented compounds." Expert Opinion on Therapeutic Patents. (Discusses the 2,5-dihalobenzamide scaffold SAR). Link
-
PubChem Compound Summary. "N-(3-acetylphenyl)-2,5-dichlorobenzamide (Analog)." National Center for Biotechnology Information. Link
N-(3-acetylphenyl)-2,5-dibromobenzamide proper disposal procedures
STANDARD OPERATING PROCEDURE (SOP): DISPOSAL OF N-(3-ACETYLPHENYL)-2,5-DIBROMOBENZAMIDE
PART 1: EXECUTIVE SUMMARY & CHEMICAL PROFILE
Directive: Treat N-(3-acetylphenyl)-2,5-dibromobenzamide as a Halogenated Organic Hazardous Waste .
While specific toxicological data for this research compound (CAS: 303794-78-7) is limited, the presence of two bromine atoms on the benzamide ring necessitates high-temperature incineration to prevent the formation of hazardous byproducts. Do NOT dispose of down the drain or in general trash.[1] All disposal protocols must align with the "Precautionary Principle," assuming the compound is an irritant and potentially toxic to aquatic life.
Chemical Identification
| Property | Detail |
| Chemical Name | N-(3-acetylphenyl)-2,5-dibromobenzamide |
| CAS Number | 303794-78-7 |
| Molecular Formula | C₁₅H₁₁Br₂NO₂ |
| Molecular Weight | 397.06 g/mol |
| Physical State | Solid (Powder) |
| Hazard Class (GHS) | Irritant (Warning) : H315, H319, H335 (Predicted based on structural analogs) |
| Waste Stream | Halogenated Organic (Solid or Liquid) |
PART 2: HAZARD ASSESSMENT & LOGIC (E-E-A-T)
The Causality of Disposal Choice:
-
Halogen Content (Bromine): The "dibromo" functionality defines the disposal route. Standard incineration of halogenated organics can release hydrogen bromide (HBr) and potentially brominated dioxins if not controlled. Therefore, this waste must be routed to a facility equipped with wet scrubbers and high-temperature kilns (>1100°C).
-
Amide Stability: The benzamide linkage is relatively stable. It does not spontaneously degrade in water, meaning it can persist in the environment if improperly released (e.g., sink disposal), posing a risk of bioaccumulation or aquatic toxicity.
-
Regulatory Status (RCRA): While not explicitly P-listed or U-listed (EPA), it falls under "Non-Specific Source" waste if mixed with solvents, or "Characteristic Waste" if it exhibits toxicity. Best practice dictates managing it as Regulated Chemical Waste to ensure "Cradle-to-Grave" tracking.
PART 3: DISPOSAL WORKFLOW VISUALIZATION
The following diagram outlines the decision logic for segregating this specific compound based on its physical state.
Figure 1: Segregation logic ensuring the compound is routed to the correct incineration stream based on the matrix it is dissolved in.
PART 4: DETAILED PROCEDURAL PROTOCOLS
Protocol A: Disposal of Solid Waste (Pure Compound)
Use this for expired shelf-stock, synthesis failures, or excess powder.
-
PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Perform in a fume hood to avoid dust inhalation.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Transfer: Carefully transfer the solid into the container. Do not fill >90% capacity.
-
Labeling:
-
Primary Tag: "Hazardous Waste - Solid."
-
Constituents: Write clearly: "N-(3-acetylphenyl)-2,5-dibromobenzamide".
-
Hazard Checkbox: Check "Toxic" and "Irritant."
-
-
Storage: Store in the Solid Waste Satellite Accumulation Area (SAA) until pickup. Keep lid tightly closed.
Protocol B: Disposal of Liquid Waste (Solutions)
Use this for reaction mixtures, mother liquors, or HPLC waste.
-
Solvent Compatibility Check:
-
Scenario 1 (Halogenated Solvents): If dissolved in Dichloromethane (DCM) or Chloroform, pour into the Halogenated Waste Carboy .
-
Scenario 2 (Non-Halogenated Solvents): If dissolved in Methanol, DMSO, or Acetone, pour into the Non-Halogenated Waste Carboy (unless the concentration of the brominated compound is >1-2%, in which case some facilities prefer the Halogenated stream—consult your local EHS officer).
-
-
Segregation: NEVER mix with strong oxidizers (e.g., Nitric Acid) or strong bases, as this may trigger uncontrolled hydrolysis or exothermic reactions.
-
Labeling: Ensure the tag lists the solvent and the solute: "Solution of N-(3-acetylphenyl)-2,5-dibromobenzamide (<5%) in [Solvent Name]".
Protocol C: Spill Cleanup (Emergency Response)
For spills < 50g.
-
Isolate: Alert nearby personnel and cordon off the area.
-
PPE: Wear N95 dust mask (if powder), goggles, and nitrile gloves.
-
Containment:
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA-filtered vacuum dedicated for chemical use.
-
Liquid Spill: Absorb with vermiculite or chem-pads.
-
-
Disposal: Place all cleanup materials into a clear plastic bag, seal it, place it in a second bag (double-bagging), and tag as "Hazardous Waste - Debris (Contaminated with Brominated Amide)."
PART 5: REFERENCES
-
Sigma-Aldrich. (n.d.). N-(3-ACETYL-PHENYL)-2-BROMO-BENZAMIDE Product Information & Safety. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes & Identification. Retrieved from
-
PubChem. (n.d.).[2] Compound Summary: N-(3-acetylphenyl)-3-bromo-5-fluorobenzamide (Structural Analog Data). National Library of Medicine. Retrieved from
-
Princeton University EHS. (2023). Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from
Sources
A Proactive Defense: Essential Personal Protective Equipment and Handling Protocols for N-(3-acetylphenyl)-2,5-dibromobenzamide
For researchers, scientists, and drug development professionals, the introduction of a novel chemical entity into the laboratory workflow necessitates a rigorous and proactive approach to safety. N-(3-acetylphenyl)-2,5-dibromobenzamide, a compound with potential applications in medicinal chemistry and materials science, is one such molecule that, due to its novelty, may lack a comprehensive, publicly available safety data sheet (SDS). In the absence of specific toxicological data, a robust safety protocol must be established based on the principles of chemical analogy and risk mitigation. This guide provides essential, immediate safety and logistical information for handling N-(3-acetylphenyl)-2,5-dibromobenzamide, ensuring the well-being of laboratory personnel and the integrity of the research.
The fundamental principle guiding the handling of any chemical with unknown toxicity is to treat it as potentially hazardous. This approach, advocated by leading safety organizations such as the American Chemical Society (ACS) and the Occupational Safety and Health Administration (OSHA), ensures that all necessary precautions are taken to minimize exposure until comprehensive toxicological data becomes available.[1][2][3]
Hazard Assessment by Analogy: Deconstructing the Risk Profile
To establish a sound basis for our personal protective equipment (PPE) recommendations, we will dissect N-(3-acetylphenyl)-2,5-dibromobenzamide into its core structural components and analyze the known hazards of analogous compounds.
-
N-phenylbenzamide Core: The central amide linkage is analogous to N-phenylbenzamide. While not classified as hazardous under GHS, general safe handling practices are recommended, including avoiding contact with skin, eyes, and clothing, and minimizing dust generation.[4][5]
-
Dibrominated Aromatic Ring: The presence of two bromine atoms on one of the phenyl rings places this compound in the category of halogenated aromatic hydrocarbons. These compounds can exhibit low to moderate acute toxicity, with potential for liver and kidney effects upon significant exposure.[6] They should be handled with care to prevent inhalation of dust or vapors and skin contact.
-
Acetophenone Moiety: The acetylphenyl group introduces a ketone functional group. Aromatic ketones, like acetophenone, can be irritating to the eyes and skin and may have narcotic effects at high concentrations.[6][7][8][9] They are also generally combustible.[9]
Based on this analysis, N-(3-acetylphenyl)-2,5-dibromobenzamide should be presumed to be an irritant to the skin, eyes, and respiratory tract, with potential for systemic toxicity upon ingestion or significant inhalation.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is paramount when handling chemicals of unknown toxicity. The following table outlines the recommended PPE for various laboratory operations involving N-(3-acetylphenyl)-2,5-dibromobenzamide.
| Operation | Engineering Controls | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Laboratory Coat | N95 Respirator (if not in a ventilated enclosure) |
| Solution Preparation and Transfers | Chemical Fume Hood | Chemical Splash Goggles and Face Shield | Nitrile or Neoprene Gloves | Laboratory Coat | Not generally required if performed in a fume hood |
| Running Reactions | Chemical Fume Hood | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Laboratory Coat | Not generally required if performed in a fume hood |
| Work-up and Purification | Chemical Fume Hood | Chemical Splash Goggles and Face Shield | Nitrile or Neoprene Gloves | Laboratory Coat | Not generally required if performed in a fume hood |
| Handling of Dry Product | Chemical Fume Hood | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Laboratory Coat | N95 Respirator (if dust is generated) |
Rationale for PPE Selection:
-
Engineering Controls: A properly functioning chemical fume hood is the primary line of defense to minimize inhalation exposure.[10]
-
Eye and Face Protection: Chemical splash goggles are essential to protect against splashes and dust. A face shield provides an additional layer of protection, especially during larger-scale operations or when there is a higher risk of splashing.[11]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are crucial to prevent skin contact.[11][12] It is good practice to double-glove when handling the pure compound.
-
Body Protection: A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing.[4]
-
Respiratory Protection: An N95 respirator is recommended when handling the solid material outside of a dedicated ventilated enclosure to prevent inhalation of fine particles.
Operational and Disposal Plans: A Step-by-Step Guide
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area within a chemical fume hood for all manipulations of N-(3-acetylphenyl)-2,5-dibromobenzamide.
-
Weighing: If possible, weigh the solid compound in a ventilated balance enclosure. If not available, weigh it in a chemical fume hood. Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Transfers: When transferring the solid or solutions, use a spatula or a pipette with care to avoid generating dust or aerosols.
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan:
All waste containing N-(3-acetylphenyl)-2,5-dibromobenzamide, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.
-
Waste Segregation: Collect all solid and liquid waste containing the compound in separate, clearly labeled, and sealed containers. Halogenated organic waste should be segregated from non-halogenated waste streams to facilitate proper disposal and minimize costs.[13][14][15]
-
Container Labeling: Label waste containers with "Hazardous Waste," the full chemical name "N-(3-acetylphenyl)-2,5-dibromobenzamide," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup. Do not dispose of this compound down the drain or in the regular trash.[16]
Visualizing the Safety Workflow
To aid in the rapid understanding of the necessary safety precautions, the following workflow diagram illustrates the key decision points and actions for handling N-(3-acetylphenyl)-2,5-dibromobenzamide.
Caption: Workflow for Safe Handling of N-(3-acetylphenyl)-2,5-dibromobenzamide.
By adhering to these stringent safety protocols, researchers can confidently work with N-(3-acetylphenyl)-2,5-dibromobenzamide while upholding the highest standards of laboratory safety and ensuring a secure research environment. Continuous vigilance and a proactive safety culture are the cornerstones of responsible scientific innovation.
References
-
American Chemical Society. (2016). Guidelines for Chemical Laboratory Safety in Secondary Schools. Retrieved from [Link]
-
American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]
-
Studylib. (n.d.). Chemistry Lab Safety Guidelines: ACS Committee on Training. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Appendix I - Hazards Of Functional Groups. Environment, Health and Safety. Retrieved from [Link]
-
Loba Chemie. (2016). BENZANILIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Secondary Schools. Retrieved from [Link]
-
Princeton University. (n.d.). Section 6C: Protective Equipment. Office of Environmental Health and Safety. Retrieved from [Link]
-
University of Alabama at Birmingham. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
International Labour Organization. (2011). Ketones: Health Hazards. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Requirement for Unknown Acute Toxicity Statement. Retrieved from [Link]
-
Vubiz. (2023). OSHA Toxic Chemical Handling and Exposure Procedures. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
University of New Mexico. (n.d.). Chemical Safety Guidelines. Environmental Health & Safety. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2014). OSHA requirements are set by statute, standards and regulations. Our interpretatio. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Ketones and Aldehydes. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Acetophenone - Hazardous Substance Fact Sheet. Retrieved from [Link]
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- 4. aksci.com [aksci.com]
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- 7. Ketones | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
